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  • Product: 1-Bromo-2-methylpropyl propionate
  • CAS: 158894-67-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-methylpropyl Propionate

Abstract This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-bromo-2-methylpropyl propionate (CAS No. 158894-67-8), a valuable halogenated ester intermediate.[][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-bromo-2-methylpropyl propionate (CAS No. 158894-67-8), a valuable halogenated ester intermediate.[][2] The synthesis is strategically designed as a two-step process, commencing with the formation of an isobutyl propionate precursor via Fischer-Speier esterification, followed by a selective free-radical bromination. This document elucidates the mechanistic underpinnings of each reaction, provides a rationale for the selection of reagents and reaction conditions, and furnishes detailed, field-proven experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development and material science who require a comprehensive understanding of this synthesis for laboratory-scale or process-development applications.[]

Part 1: Introduction and Strategic Overview

Chemical Profile of the Target Compound

1-Bromo-2-methylpropyl propionate is a functionalized ester that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive bromine atom on the carbon adjacent to the ester oxygen, making it a potent alkylating agent and an important intermediate for introducing the 2-methylpropyl propionate moiety into more complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials.[]

Property Value Reference
IUPAC Name 1-bromo-2-methylpropyl propanoate[]
CAS Number 158894-67-8[2]
Molecular Formula C₇H₁₃BrO₂[]
Molecular Weight 209.08 g/mol []
SMILES CCC(=O)OC(C(C)C)Br[]
Retrosynthetic Analysis and Pathway Selection

The synthesis of 1-bromo-2-methylpropyl propionate is most logically approached via a two-step sequence. The core strategy involves first constructing the foundational ester, isobutyl propionate, and subsequently introducing the halogen atom with high regioselectivity.

  • Step 1: Esterification. The formation of isobutyl propionate from isobutanol (2-methyl-1-propanol) and propionic acid. The Fischer-Speier esterification is the classic and most direct method for this transformation.[3][4]

  • Step 2: Bromination. The selective bromination of the isobutyl propionate intermediate at the C1 position of the isobutyl group. A free-radical pathway using N-Bromosuccinimide (NBS), known as the Wohl-Ziegler reaction, is the method of choice for this type of selective alkyl bromination adjacent to an oxygen atom.[5][6]

This pathway is favored over alternatives, such as the esterification of a pre-brominated alcohol, due to the potential for side reactions and the instability of some halo-alcohol precursors.

G cluster_start Starting Materials Propionic_Acid Propionic Acid Intermediate Isobutyl Propionate Propionic_Acid->Intermediate Step 1: Fischer Esterification Isobutanol Isobutanol Isobutanol->Intermediate Final_Product 1-Bromo-2-methylpropyl propionate Intermediate->Final_Product Step 2: Wohl-Ziegler Bromination G cluster_mech Fischer Esterification Mechanism Propionic Acid Propionic Acid Protonated Carbonyl Protonated Carbonyl Propionic Acid->Protonated Carbonyl 1. Protonation (H+) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate 2. Nucleophilic Attack (Isobutanol) Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate 3. Proton Transfer Water Elimination Water Elimination Protonated Intermediate->Water Elimination 4. H2O Leaves Isobutyl Propionate Isobutyl Propionate Water Elimination->Isobutyl Propionate 5. Deprotonation (-H+)

Caption: Key mechanistic steps of Fischer esterification.

Step 2: Synthesis of 1-Bromo-2-methylpropyl Propionate via Wohl-Ziegler Bromination

This transformation hinges on the selective bromination of the carbon atom alpha to the ester oxygen. This is achieved through a free-radical chain reaction. [5] Mechanism: The reaction proceeds via a classic three-stage radical mechanism:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating or UV irradiation to form primary radicals. These radicals then abstract a bromine atom from N-Bromosuccinimide (NBS) to generate the crucial bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the C1 position of the isobutyl group. This position is selectively targeted because the resulting secondary radical is stabilized by the adjacent oxygen atom through resonance. This stabilized radical then reacts with a molecule of NBS to yield the final product, 1-bromo-2-methylpropyl propionate, and a succinimidyl radical, which continues the chain.

  • Termination: The reaction concludes when two radicals combine.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂). [6]NBS maintains a very low, steady-state concentration of Br• and HBr in the reaction mixture, which is critical for suppressing ionic side reactions and ensuring high selectivity for the radical pathway. [6]* Initiator: A radical initiator (AIBN) or an external energy source (UV light) is required to overcome the activation energy for the homolytic cleavage that initiates the radical chain reaction. [5][6]* Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent interference with the radical intermediates. [6]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) AIBN AIBN AIBN_Radical Initiator Radical (R•) AIBN->AIBN_Radical Heat/UV Br_Radical Bromine Radical (Br•) AIBN_Radical->Br_Radical + NBS NBS NBS Ester_Radical Stabilized Ester Radical Br_Radical->Ester_Radical + Ester (- HBr) Ester Isobutyl Propionate Product Final Product Ester_Radical->Product + NBS Succ_Radical Succinimidyl Radical Ester_Radical->Succ_Radical Succ_Radical->Br_Radical + HBr (regenerates Br•)

Caption: The free-radical chain mechanism of Wohl-Ziegler bromination.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, must be strictly followed.

Protocol 3.1: Synthesis of Isobutyl Propionate
Reagents & Equipment Details
Reactants Propionic acid, Isobutanol (2-methyl-1-propanol)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvents Diethyl ether (for extraction), Saturated NaHCO₃ (aq), Brine
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄)
Glassware Round-bottom flask, Reflux condenser, Separatory funnel, Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add isobutanol (74.12 g, 1.0 mol) and propionic acid (37.05 g, 0.5 mol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with constant swirling.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress using TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude isobutyl propionate by fractional distillation, collecting the fraction boiling at approximately 136-137 °C. [7]

Protocol 3.2: Synthesis of 1-Bromo-2-methylpropyl Propionate
Reagents & Equipment Details
Reactants Isobutyl propionate, N-Bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN) or a 250W UV lamp
Solvent Carbon tetrachloride (CCl₄), anhydrous
Glassware Round-bottom flask, Reflux condenser, Filtration setup

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isobutyl propionate (26.04 g, 0.2 mol) in 100 mL of anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (37.38 g, 0.21 mol) and AIBN (0.33 g, 0.002 mol).

  • Heat the mixture to reflux (approx. 77 °C). If using a UV lamp, position it close to the flask to initiate the reaction.

  • Maintain reflux for 3-4 hours. The reaction is complete when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating on the solvent surface. [6]5. Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water (2 x 50 mL) to remove any remaining impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the CCl₄ solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure 1-bromo-2-methylpropyl propionate.

Part 4: Characterization and Data Analysis

Confirmation of the intermediate and final product structures is essential and should be performed using standard analytical techniques.

Technique Isobutyl Propionate (Intermediate) 1-Bromo-2-methylpropyl propionate (Product)
FTIR (cm⁻¹) ~2960 (C-H stretch), ~1740 (C=O, ester) , ~1180 (C-O stretch)~2960 (C-H stretch), ~1745 (C=O, ester) , ~1160 (C-O stretch), ~650-550 (C-Br stretch)
¹H NMR (ppm) ~3.8 (d, -O-CH₂ -), ~1.9 (m, -CH₂-CH -), ~2.3 (q, -CH₂ -CH₃), ~1.1 (t, -CH₂-CH₃ ), ~0.9 (d, -CH(CH₃ )₂)~6.2 (d, -O-CH(Br)-) , ~2.5 (m, -CH(Br)-CH -), ~2.4 (q, -CH₂ -CH₃), ~1.2 (t, -CH₂-CH₃ ), ~1.0 (dd, -CH(CH₃ )₂)
MS (m/z) M⁺ peak at 130.19.M⁺ peaks at 208 and 210 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

  • ResearchGate. (2013). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Brainly. (2024). Draw the reaction of propionic acid and isobutanol alcohol. What is the product formed in test tube 1?[Link]

  • Brainly. (2023). In the synthesis of isobutyl propionate (experiment 2 in the esterification chapter on page 523, chapter - Brainly. [Link]

  • IEEE Xplore. (2012). Study on Catalytic Synthesis of Isobutyl Propionate Using Environmentally Friendly Catalys. 2012 International Conference on Biomedical Engineering and Biotechnology. [Link]

  • Tạp chí Khoa học và Công Nghệ. Kinetics of esterification of propionic acid and isobutanol to produce isobutyl propionate. [Link]

  • TÜBİTAK Academic Journals. (2007). Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. Turkish Journal of Chemistry. [Link]

  • Wikipedia. Haloalkane. [Link]

  • SIGAA. (2009). The Barton ester free-radical reaction. [Link]

  • Vedantu. Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry. [Link]

  • YouTube. (2023). Free radical bromination | Esterification | Reaction of carboxylic acid with CO2 | Difficult Q-4. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • CK-12 Foundation. (2026). Preparation of Haloalkanes. [Link]

  • ACS Publications. (2024). Practical Synthesis of α,α-Dibromo Esters from Aldehydes. Organic Process Research & Development. [Link]

  • Research and Reviews. Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Open Access Journals. [Link]

  • YouTube. (2023). Esterification, Free radical bromination, epoxidation, E1 elimination, Reaction of Grignard reagent. [Link]

  • Save My Exams. Producing Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chegg.com. (2016). Solved Draw a complete reaction for Isobutanol and Propionic. [Link]

  • SynArchive. Hell-Volhard-Zelinsky Reaction. [Link]

  • ACS Publications. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination. Organic Letters. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • NextSDS. 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid. [Link]

  • DergiPark. KINETICS OF THE ESTERIFICATION OF PROPIONIC ACID WITH ISOBUTYL ALCOHOL OVER AMBERLYST 36 AND AMBERLYST 70. [Link]

  • Homework.Study.com. Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane). [Link]

  • Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]

  • ACS Publications. (2001). Liquid-Phase Esterification of Propionic Acid with n-Butanol. Industrial & Engineering Chemistry Research. [Link]

  • NIST WebBook. 1-Bromo-2-methylpropene. [Link]

  • NIST WebBook. 1-Bromo-2-methylpropene. [Link]

  • ResearchGate. (2025). Synthesis propanol by esterification and reduction reaction. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Bromination Modification of Butyl Rubber and Its Structure, Properties, and Application. [Link]

  • Journal of Engineering and Technology. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • precisionFDA. ISOBUTYL PROPIONATE. [Link]

Sources

Exploratory

Comprehensive Synthesis of 1-Bromo-2-methylpropyl Propionate: A Retrosynthetic and Mechanistic Guide

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals detailing the synthesis of 1-bromo-2-methylpropyl propionate from isovaleric acid. Strategic Design and Retrosy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals detailing the synthesis of 1-bromo-2-methylpropyl propionate from isovaleric acid.

Strategic Design and Retrosynthetic Analysis

α -Bromoalkyl esters, such as 1-bromo-2-methylpropyl propionate, are highly valuable electrophilic intermediates in modern drug development. They are primarily utilized in the synthesis of prodrugs—specifically for appending acyloxyalkyl groups to carboxylic acids, phosphates, or amines to enhance lipophilicity and oral bioavailability.

Designing a synthesis for 1-bromo-2-methylpropyl propionate starting from isovaleric acid (3-methylbutanoic acid) requires a precise carbon-skeleton degradation followed by a controlled condensation. Retrosynthetically, the target molecule is disconnected at the ester linkage, revealing isobutyraldehyde and propionyl bromide as the optimal immediate precursors. Because isovaleric acid contains five carbons and the required isobutyraldehyde contains four, the synthetic logic dictates a one-carbon degradation. This is achieved via a halodecarboxylation to yield isobutyl bromide, followed by a selective oxidation to the aldehyde.

ForwardSynthesis A Isovaleric Acid (5 Carbons) B Isobutyl Bromide (4 Carbons) A->B Barton Decarboxylation C Isobutyraldehyde (4 Carbons) B->C Kornblum Oxidation D 1-Bromo-2-methylpropyl propionate C->D + Propionyl Bromide (ZnCl2 cat.)

Forward synthetic workflow from Isovaleric Acid to the target α -bromoalkyl ester.

Mechanistic Causality and Workflow

Step 1: Barton Halodecarboxylation

To degrade isovaleric acid to isobutyl bromide, the classic Hunsdiecker reaction (using Ag2​O and Br2​ ) is often avoided in modern pharmaceutical settings due to the toxicity and cost of silver salts, as well as the harsh electrophilic conditions. Instead, the Barton Decarboxylation [1][2] is employed.

Causality: By converting isovaleric acid into a thiohydroxamate ester (Barton ester), the molecule is primed for a photolytically or thermally induced radical chain reaction. The weak N-O bond cleaves to generate a carboxyl radical, which rapidly extrudes CO2​ to form an isobutyl radical. Trapping this radical with bromotrichloromethane ( BrCCl3​ ) yields the primary bromide while propagating the trichloromethyl radical chain.

Step 2: Kornblum Oxidation

The conversion of the resulting primary alkyl bromide (isobutyl bromide) to isobutyraldehyde is executed via the Kornblum Oxidation [3][4].

Causality: Dimethyl sulfoxide (DMSO) acts as both solvent and nucleophile, displacing the bromide to form an alkoxysulfonium intermediate. The addition of a mild base (such as NaHCO3​ ) facilitates the deprotonation of an adjacent carbon, triggering an elimination cascade that releases dimethyl sulfide (DMS) and yields the aldehyde. This method is preferred over metal-based oxidations as it prevents over-oxidation to the carboxylic acid.

Step 3: Lewis Acid-Catalyzed Condensation

The final step is the direct coupling of isobutyraldehyde with propionyl bromide to form the α -bromoalkyl ester[5].

Causality: Direct mixing of an aldehyde and an acyl halide is often sluggish. The introduction of a catalytic Lewis acid, such as anhydrous Zinc Chloride ( ZnCl2​ ), coordinates to the aldehyde's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the acyl bromide to attack and form an acyloxycarbocation intermediate. The displaced bromide ion immediately recombines with the carbocation to yield the target 1-bromo-2-methylpropyl propionate.

Mechanism Aldehyde Isobutyraldehyde LewisAcid ZnCl2 Coordination Aldehyde->LewisAcid Activated Activated Carbonyl Intermediate LewisAcid->Activated AcylAttack Nucleophilic Attack by Propionyl Bromide Activated->AcylAttack Carbocation Acyloxycarbocation + Br- AcylAttack->Carbocation Product 1-Bromo-2-methylpropyl propionate Carbocation->Product Br- Recombination

Mechanistic pathway of the Lewis acid-catalyzed acyl bromide condensation.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for maximizing throughput and purity across the three-step sequence.

Reaction StepSubstrateReagents & CatalystsTemp (°C)Time (h)Expected Yield
1. Decarboxylation Isovaleric AcidOxalyl chloride, Barton's salt, BrCCl3​ , Reflux (80)2.575 - 82%
2. Oxidation Isobutyl BromideDMSO, NaHCO3​ 120 - 1504.085 - 90%
3. Condensation IsobutyraldehydePropionyl bromide, ZnCl2​ (cat.), DCM0 to 2512.088 - 94%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Isobutyl Bromide (Barton Halodecarboxylation)
  • Acid Chloride Formation: Dissolve isovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Radical Trapping: In a separate flask shielded from light, suspend sodium 2-mercaptopyridine-N-oxide (1.1 eq) in BrCCl3​ .

  • Initiation: Dropwise add the crude acid chloride to the suspension while irradiating the flask with a 300W tungsten lamp at reflux.

  • Self-Validation Check: The reaction is actively proceeding if vigorous CO2​ gas evolution is observed upon irradiation. Cessation of bubbling indicates completion.

  • Workup: Wash the mixture with 1M HCl, then saturated NaHCO3​ . Dry over Na2​SO4​ and concentrate. Purify via fractional distillation.

Protocol B: Synthesis of Isobutyraldehyde (Kornblum Oxidation)
  • Reaction Setup: Mix isobutyl bromide (1.0 eq) with anhydrous DMSO (10 volumes) and NaHCO3​ (2.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 150 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Check: The generation of dimethyl sulfide (DMS) byproduct will produce a distinct, pungent, garlic/cabbage-like odor. Caution: Perform strictly in a fume hood. 1 H NMR of an aliquot will show the disappearance of the −CH2​Br doublet (~3.4 ppm) and the appearance of an aldehyde singlet/multiplet (~9.6 ppm).

  • Workup: Cool the mixture, quench with ice water, and extract with diethyl ether. Wash the organic layer thoroughly with water to remove residual DMSO. Distill the ether to isolate the volatile isobutyraldehyde.

Protocol C: Synthesis of 1-Bromo-2-methylpropyl propionate
  • Activation: Dissolve freshly distilled isobutyraldehyde (1.0 eq) in anhydrous DCM under an argon atmosphere. Add anhydrous ZnCl2​ (0.05 eq).

  • Condensation: Cool the reaction mixture to 0 °C. Add propionyl bromide (1.05 eq) dropwise via a syringe pump over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir overnight.

  • Self-Validation Check: Monitor via FTIR. The aldehyde C=O stretch at ~1730 cm−1 will disappear, replaced by a higher-frequency ester C=O stretch at ~1750-1760 cm−1 characteristic of α -halo esters.

  • Isolation: Evaporate the DCM under reduced pressure. The resulting product is highly moisture-sensitive (prone to hydrolysis back to the aldehyde and propionic acid). Purify via short-path vacuum distillation rather than aqueous workup or silica gel chromatography. Store under argon at -20 °C.

References

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews (ACS Publications) URL:[Link]

  • Barton Decarboxylation Organic Chemistry Portal URL:[Link]

  • Kornblum Oxidation Wikipedia, The Free Encyclopedia URL: [Link]

  • Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction Taylor & Francis Online URL:[Link]

  • Synthesis of α -Bromo Phenyl Thiocarboxylic Esters, α -Bromo Alkyl Carboxylic Esters and α -Phenylthio Methyl Carboxylic Esters Taylor & Francis Online URL:[Link]

Sources

Foundational

IUPAC Nomenclature and Structural Characterization of 1-Bromo-2-methylpropyl Propionate Isomers: A Technical Guide for Drug Development

Executive Summary In modern pharmacokinetics, the strategic masking of polar active pharmaceutical ingredients (APIs) is essential for enhancing oral bioavailability. The α -bromoalkyl esters—specifically 1-bromo-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacokinetics, the strategic masking of polar active pharmaceutical ingredients (APIs) is essential for enhancing oral bioavailability. The α -bromoalkyl esters—specifically 1-bromo-2-methylpropyl propionate —serve as highly electrophilic, bifunctional linkers used to synthesize acyloxyalkyl prodrugs 1. This whitepaper provides a rigorous framework for the stereochemical assignment, IUPAC nomenclature, and self-validating synthesis of its isomers, designed for senior scientists and regulatory professionals.

Stereochemical Architecture & IUPAC Nomenclature

Regulatory submissions require unambiguous identification of chiral intermediates. The molecule 1-bromo-2-methylpropyl propionate (Molecular Formula: C7​H13​BrO2​ ) contains exactly one stereocenter located at the C1 position of the alkyl chain.

IUPAC Preferred Name (PIN) Derivation

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book, 2013) 2, esters are named substitutively by placing the organyl group (the alcoholic component) as a separate word in front of the anion name (the acid component) 3.

  • Acid Component: Propanoic acid Propanoate (or the retained name, propionate).

  • Alkyl Component: 1-bromo-2-methylpropyl.

Cahn-Ingold-Prelog (CIP) Priority & Stereodescriptors

Rule P-9 of the Blue Book dictates that stereodescriptors must be placed immediately at the front of the part of the name to which they relate 4. The C1 carbon is bonded to four distinct groups, ranked by atomic number:

  • -Br (Bromine, Z = 35)

  • -O-C(=O)CH 2​ CH 3​ (Oxygen, Z = 8)

  • -CH(CH 3​ ) 2​ (Carbon, Z = 6, bonded to C, C, H)

  • -H (Hydrogen, Z = 1)

This establishes two distinct enantiomers, detailed in Table 1.

Table 1: Stereochemical Properties of 1-Bromo-2-methylpropyl Propanoate Isomers

IsomerIUPAC PINCIP Sequence (1 2 3)Spatial Arrangement
(R)-Isomer (1R)-1-bromo-2-methylpropyl propanoateClockwiseH-atom pointing away (dashed)
(S)-Isomer (1S)-1-bromo-2-methylpropyl propanoateCounter-ClockwiseH-atom pointing away (dashed)

Mechanistic Causality in Synthesis

The synthesis of α -bromoalkyl esters relies on the Lewis acid-catalyzed condensation of an aldehyde with an acid bromide 5. In this system, isobutyraldehyde reacts with propionyl bromide.

The Causality of Reactivity: The resulting α -bromo ester is highly reactive due to the anomeric effect. The lone pairs on the ester oxygen can stabilize the developing positive charge at the C1 position if the bromide leaves, forming a transient oxocarbenium ion. This dual electrophilic nature makes it an ideal substrate for S N​ 2 displacement by API carboxylates, but also highly susceptible to unwanted hydrolysis.

Synthesis A Isobutyraldehyde C ZnCl2 Catalyst (DCM, 0°C) A->C B Propionyl Bromide B->C D Racemic Ester C->D Addition E (1R)-Isomer D->E Resolution F (1S)-Isomer D->F Resolution

Fig 1: Catalytic synthesis and chiral resolution of 1-bromo-2-methylpropyl propanoate.

Experimental Protocol: Self-Validating Synthesis

To ensure absolute trustworthiness, the following protocol integrates real-time analytical validation to prevent downstream failures caused by intermediate degradation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL Schlenk flask and purge with anhydrous N 2​ . Moisture must be strictly excluded to prevent the hydrolysis of propionyl bromide into propionic acid and HBr.

  • Reagent Loading: Dissolve 10.0 mmol of isobutyraldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.5 mmol of anhydrous ZnCl 2​ . Stir to suspend. The Lewis acid coordinates to the aldehyde oxygen, increasing its electrophilicity.

  • Acylation: Cool the mixture to 0 °C. Add 10.5 mmol of propionyl bromide dropwise over 15 minutes. Causality: The dropwise addition controls the exothermic formation of the oxocarbenium intermediate.

  • Propagation: Remove the ice bath and stir at 25 °C for 2 hours.

  • Self-Validation (NMR): Withdraw a 0.1 mL aliquot, dilute in CDCl 3​ , and perform a rapid 1 H NMR scan. The reaction is complete when the aldehyde proton ( δ ~9.6 ppm) vanishes, replaced by the diagnostic α -proton doublet ( δ ~6.4 ppm).

  • Isolation: Concentrate the mixture under reduced pressure (10 mbar, 30 °C). Critical Step: Do not perform an aqueous workup. The α -bromo ester will rapidly hydrolyze in water.

Table 2: 1 H NMR Diagnostic Peaks for Validation (400 MHz, CDCl 3​ )

Proton EnvironmentMultiplicityExpected Shift ( δ ppm)IntegrationCausality / Note
C1 α -CH Doublet (J = 4.5 Hz)6.3 - 6.61HDeshielded strongly by adjacent -O and -Br.
Propionate CH 2​ Quartet (J = 7.5 Hz)2.3 - 2.52HStandard ester alkyl chain coupling.
Isopropyl CH Multiplet2.0 - 2.21HSplit by the α -CH and the two methyl groups.
Propionate CH 3​ Triplet (J = 7.5 Hz)1.1 - 1.23HTerminal methyl of the propionate group.
Isopropyl CH 3​ Two Doublets0.9 - 1.06HDiastereotopic methyls due to the adjacent chiral center.

Application Workflow: Prodrug Conjugation

Once synthesized, the (1R) or (1S) isomer is utilized to conjugate with an API containing a carboxylic acid 6. This reaction proceeds via an S N​ 2 mechanism, resulting in an inversion of stereochemistry at the C1 position.

Mechanism A API (R-COOH) C K2CO3 / DMF A->C B (1R)-Ester B->C D SN2 Inversion C->D Br- Displacement E (1S)-Prodrug D->E Stereospecific

Fig 2: SN2 mechanistic pathway for stereospecific API prodrug conjugation.

By precisely controlling the IUPAC nomenclature and stereochemical inputs of the 1-bromo-2-methylpropyl propanoate isomers, scientists can reliably tune the enzymatic cleavage rates of the resulting prodrugs, ensuring predictable pharmacokinetic profiles in clinical applications.

References

  • [4] Blue Book P-9 - Stereodescriptors used in substitutive nomenclature. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. 4

  • [3] Nomenclature of ester with cyclic substituents. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). 3

  • [2] Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. 2

  • [1] Solvate, ester and prodrug of enantiomers, Stereoisomers... United States Patent. 1

  • [6] CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS. European Patent Office - EP 2976340 B1. 6

  • [5] Catalytic One-Pot Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones. Organic Letters - ACS Publications. 5

Sources

Exploratory

Mechanistic and Synthetic Insights into 1-Bromo-2-methylpropyl Propionate Formation

A Technical Whitepaper on α -Haloalkyl Ester Synthesis and Process Optimization Executive Summary The synthesis of α -haloalkyl esters represents a critical node in modern medicinal chemistry and drug development. These...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on α -Haloalkyl Ester Synthesis and Process Optimization

Executive Summary

The synthesis of α -haloalkyl esters represents a critical node in modern medicinal chemistry and drug development. These bifunctional molecules serve as highly potent electrophiles, primarily utilized as "soft alkylating agents" 1 and as essential building blocks for acyloxyalkyl prodrug linkers. By masking polar functional groups, these linkers significantly enhance the oral bioavailability of therapeutics.

This guide dissects the synthesis of 1-bromo-2-methylpropyl propionate (CAS: 158894-67-8) 2, providing a rigorous mechanistic framework and a self-validating experimental protocol designed for high-yield, high-purity applications in pharmaceutical manufacturing.

Mechanistic Causality: The Bromoacylation Pathway

The formation of 1-bromo-2-methylpropyl propionate proceeds via the direct bromoacylation of isobutyraldehyde with propionyl bromide. While the overall transformation is thermodynamically favorable—driven by the formation of a stable ester C-O bond—the uncatalyzed reaction suffers from a severe kinetic bottleneck.

The Role of Electrophilic Activation To overcome this kinetic barrier, a Lewis acid catalyst is employed. The mechanism initiates with the electrophilic activation of propionyl bromide. The Lewis acid coordinates to the acyl halide, polarizing the C-Br bond and generating a highly electrophilic acylium-like complex. Isobutyraldehyde, acting as the nucleophile, attacks this complex to form a transient, highly unstable acyloxyoxonium intermediate. This intermediate is immediately trapped by the counter-anion (bromide) at the α -carbon, yielding the target α -bromo ester 1.

Expert Insight on Catalyst Selection: The choice of Lewis acid is paramount to product integrity. While Zinc Chloride ( ZnCl2​ ) is a common, inexpensive catalyst, its use with acyl bromides leads to halogen scrambling (halogen exchange) via the [ZnCl2​Br]− counter-ion. This produces a difficult-to-separate mixture of chloro- and bromo-esters. Therefore, Zinc Bromide ( ZnBr2​ ) is strictly required to maintain orthogonal reactivity and ensure >98% halide purity.

Mechanism A Propionyl Bromide (Electrophile) C Acylium-like Complex [CH3CH2CO]+ [ZnBr3]- A->C Activation B ZnBr2 Catalyst B->C Coordination E Acyloxyoxonium Ion [iPr-CH=O+-COEt] C->E Nucleophilic Attack D Isobutyraldehyde (Nucleophile) D->E F 1-Bromo-2-methylpropyl propionate E->F Bromide Trapping (C-Br Bond Formation)

Figure 1: Mechanistic pathway of 1-bromo-2-methylpropyl propionate formation via bromoacylation.

Process Optimization & Quantitative Data

To establish a robust manufacturing process, reaction parameters were systematically evaluated. The data in Table 1 highlights the causality between reaction conditions, thermodynamic stability, and product purity.

Table 1: Catalyst and Condition Optimization for 1-Bromo-2-methylpropyl Propionate Synthesis

EntryCatalyst (mol %)Temp (°C)Time (h)Yield (%)Purity (%)Mechanistic Observation / Causality
1None25241585High kinetic barrier without Lewis acid activation.
2 ZnCl2​ (5%)0 to 2547865Halogen exchange occurred; ~30% chloro-analog formed.
3 ZnBr2​ (5%) 0 to 25 4 92 >98 Optimal electrophilic activation; no halogen scrambling.
4 ZnBr2​ (5%)5026070Thermal degradation; elimination to enol ester observed.

Analysis: Entry 3 demonstrates that 5 mol% ZnBr2​ at ambient temperature provides the optimal balance of kinetic acceleration and thermodynamic stability. Elevated temperatures (Entry 4) induce the elimination of HBr, degrading the product.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis requires a self-validating system where each step contains built-in In-Process Controls (IPCs) to prevent the propagation of errors. The following protocol details the optimized synthesis workflow.

Materials Required:

  • Isobutyraldehyde (1.0 eq, strictly anhydrous)

  • Propionyl bromide (1.05 eq)

  • Zinc bromide ( ZnBr2​ , 0.05 eq, flame-dried)

  • Dichloromethane ( CH2​Cl2​ , anhydrous)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, multi-neck reactor with argon. Charge the reactor with anhydrous CH2​Cl2​ , isobutyraldehyde, and ZnBr2​ . Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of propionyl bromide into propionic acid, which would stall the reaction.

  • Electrophile Addition: Cool the system to 0 °C. Add propionyl bromide dropwise over 30 minutes. Causality: The initial nucleophilic attack is highly exothermic. Maintaining 0 °C prevents thermal spikes that could trigger aldehyde self-condensation (aldol pathways).

  • Catalytic Conversion: Remove the cooling bath and allow the reaction to stir at 25 °C for 4 hours. Self-Validation (IPC): Sample the reaction mixture and analyze via GC-MS. Do not proceed until isobutyraldehyde conversion is >98%.

  • Reaction Quenching: Quench the reaction by washing the organic layer with cold, saturated aqueous NaHCO3​ . Causality: This neutralizes residual HBr and extracts unreacted propionyl bromide (as sodium propionate) into the aqueous phase, preventing degradation during distillation.

  • Isolation & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation to isolate the target compound as a clear liquid.

ExperimentalWorkflow S1 1. System Purge & Prep Dry CH2Cl2 + 0.05 eq ZnBr2 + 1.0 eq Isobutyraldehyde S2 2. Electrophile Addition Dropwise 1.05 eq Propionyl Bromide at 0 °C S1->S2 S3 3. Catalytic Conversion Stir at 25 °C for 4h (IPC: GC-MS >98% conversion) S2->S3 S4 4. Reaction Quenching Cold aqueous NaHCO3 wash to neutralize HBr S3->S4 S5 5. Organic Isolation Phase separation, Na2SO4 drying, solvent evaporation S4->S5 S6 6. Final Purification Fractional Vacuum Distillation (Target: >99% Purity) S5->S6

Figure 2: Step-by-step self-validating experimental workflow for alpha-haloalkyl ester synthesis.

Applications in Drug Development

In the pharmaceutical industry, the 1-bromo-2-methylpropyl moiety is a premium building block for synthesizing esterase-cleavable prodrugs. The steric bulk provided by the isopropyl group (derived from the isobutyraldehyde precursor) acts as a tunable shield. When attached to an Active Pharmaceutical Ingredient (API), this steric hindrance slows down the rate of enzymatic hydrolysis by non-specific esterases in the blood. This allows drug development professionals to engineer a controlled, sustained release of the parent drug, a significant pharmacokinetic advantage over unhindered linear alkyl esters.

References
  • Bodor, N., et al. "A class of soft alkylating compounds as potential anticancer agents." International Journal of Pharmaceutics (1980).1

  • ChemicalBook. "1-BROMO-2-METHYLPROPYL PROPIONATE CAS#: 158894-67-8 Product Information." ChemicalBook Database (2023). 2

  • Neuenschwander, M., et al. "Chloroacylation and bromoacylation of carbonyl compounds: A forgotten carbonyl reaction. I. Scope of the reaction." Helvetica Chimica Acta (1978). 1

Sources

Exploratory

thermodynamic properties and stability of 1-Bromo-2-methylpropyl propionate

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Bromo-2-methylpropyl Propionate Introduction 1-Bromo-2-methylpropyl propionate, with the chemical formula C7H13BrO2 and a molecular weight of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Bromo-2-methylpropyl Propionate

Introduction

1-Bromo-2-methylpropyl propionate, with the chemical formula C7H13BrO2 and a molecular weight of 209.08 g/mol , is a brominated ester derivative.[] Such compounds are often employed as intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials where precise molecular architectures are required.[] A thorough understanding of the thermodynamic properties and stability of this compound is paramount for researchers and chemical engineers. This knowledge is critical for ensuring safe handling, designing stable formulations, and optimizing reaction conditions and storage protocols to prevent degradation and ensure product purity.

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 1-Bromo-2-methylpropyl propionate. It delves into its thermodynamic stability, potential degradation pathways, and outlines the state-of-the-art experimental methodologies required to characterize these essential parameters.

Physicochemical and Predicted Properties

Direct experimental data for 1-Bromo-2-methylpropyl propionate is limited. However, based on its structure and data from chemical suppliers, several key properties can be identified or predicted.

PropertyValue / PredictionSource
IUPAC Name (1-bromo-2-methylpropyl) propanoateBOC Sciences[]
Molecular Formula C7H13BrO2BOC Sciences[]
Molecular Weight 209.08 g/mol BOC Sciences[]
Boiling Point 193.6 ± 23.0 °C (Predicted)ChemicalBook[2]
Density 1.294 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
SMILES CCC(=O)OC(C(C)C)BrBOC Sciences[]

These predicted values provide a baseline for handling and purification processes like distillation, but must be confirmed experimentally for high-purity applications.

Synthesis Pathway

While a specific synthesis for 1-Bromo-2-methylpropyl propionate is not detailed in the provided literature, a plausible route can be inferred from standard organic chemistry principles. A likely approach would be the esterification of 1-bromo-2-methyl-2-propanol with propanoic acid or its more reactive derivative, propionyl chloride. The reaction between an alcohol and a carboxylic acid (Fischer esterification) would require an acid catalyst, while the use of an acyl chloride would likely be performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Another potential route could involve the reaction of 2-bromo-2-methylpropane with propanoic acid, which would likely proceed through an SN1 mechanism due to the formation of a stable tertiary carbocation.[3]

Thermodynamic Properties & Stability Analysis

The stability of 1-Bromo-2-methylpropyl propionate is dictated by the chemical nature of its ester and haloalkane functionalities. The primary degradation pathways to consider are thermal decomposition and hydrolysis.

Thermal Stability

The thermal stability of an organic molecule is its ability to resist decomposition at high temperatures. For 1-Bromo-2-methylpropyl propionate, the C-Br and the ester C-O bonds are the most likely points of initial cleavage.

  • Decomposition Onset: The presence of the bromine atom can influence the decomposition temperature. For related alkylammonium halides, an increase in bromine content has been shown to elevate decomposition temperatures.[4] However, haloalkanes can also undergo elimination reactions to form alkenes and hydrogen bromide gas, especially when heated.[5]

  • Decomposition Products: Pyrolysis of esters often proceeds through a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene.[6] In the case of 1-Bromo-2-methylpropyl propionate, this would likely yield propanoic acid and 1-bromo-2-methylpropene. At higher temperatures, more complex fragmentation can occur, leading to the formation of carbon oxides, hydrogen bromide gas, and various hydrocarbons.[5][7]

Hydrolytic Stability

The hydrolysis of the ester bond is a critical stability concern, especially in aqueous environments or in the presence of acidic or basic catalysts.

  • Mechanism: Carboxylic acid esters typically undergo hydrolysis through a base-catalyzed, acyl-oxygen fission, bimolecular (BAC2) mechanism.[8] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability is influenced by both electronic and steric factors.

  • Influence of Bromine: The presence of a bromine atom, an electron-withdrawing group, can affect the electrophilicity of the carbonyl carbon and thus the rate of hydrolysis. Studies on brominated benzoate esters have shown that the position of the bromine atom significantly impacts hydrolytic stability.[9][10] For 1-Bromo-2-methylpropyl propionate, the α-bromo substituent on the alkyl portion of the ester is expected to influence the reaction kinetics. Bromide ions themselves can also be employed to racemize α-bromo esters, indicating a dynamic interaction.[11]

  • pH Dependence: The rate of hydrolysis is highly pH-dependent. Alkaline conditions significantly accelerate the process, while neutral and acidic conditions can also facilitate hydrolysis, albeit typically at slower rates.[8][12]

Experimental Determination of Properties

To rigorously characterize 1-Bromo-2-methylpropyl propionate, a series of experimental protocols are required. These methods provide the empirical data necessary for process optimization and safety assessment.

Workflow for Thermal Analysis

A combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the industry standard for assessing thermal stability.[13][14]

G cluster_0 Sample Preparation cluster_1 TGA/DSC Instrument Setup cluster_2 Data Acquisition & Analysis prep Accurately weigh 5-10 mg of sample into TGA/DSC pan setup Set inert atmosphere (N2) Set temperature ramp (e.g., 10 °C/min) Range: 25 °C to 600 °C prep->setup Load Sample acquire Run Experiment & Record Mass Loss (TGA) and Heat Flow (DSC) setup->acquire Start Run analyze_tga Determine Onset of Decomposition (T_onset) from TGA curve acquire->analyze_tga analyze_dsc Identify Melting (Endotherm) & Decomposition (Exotherm) from DSC curve acquire->analyze_dsc

Caption: Workflow for TGA/DSC Thermal Stability Analysis.

Protocol for TGA/DSC Analysis

  • Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-2-methylpropyl propionate into an aluminum or ceramic TGA/DSC pan.

  • Instrument Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA thermogram, determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., 5%) occurs.

    • From the DSC thermogram, identify endothermic peaks corresponding to phase transitions (e.g., melting) and exothermic peaks corresponding to decomposition events.[13] The complimentary information from both techniques allows for the differentiation between physical and chemical changes.[13]

Protocol for Hydrolytic Stability Study

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the parent compound over time under different pH conditions.

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).

  • Stock Solution: Prepare a concentrated stock solution of 1-Bromo-2-methylpropyl propionate in a water-miscible organic solvent like acetonitrile.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~100 µg/mL.

    • Incubate the solutions in sealed vials at a controlled temperature (e.g., 40 °C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench any further reaction by mixing with an equal volume of mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a suitable reversed-phase HPLC method (e.g., C18 column) with a UV detector.

    • The mobile phase would likely be a gradient of acetonitrile and water.

  • Data Analysis:

    • Plot the concentration of the remaining 1-Bromo-2-methylpropyl propionate versus time for each pH condition.

    • Determine the rate constant (k) and half-life (t½) of hydrolysis at each pH.

Safety, Handling, and Storage

Given its structure as a haloalkane and an ester, specific precautions are necessary.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapors.[15]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[5] It should be stored away from incompatible materials such as strong bases and oxidizing agents, which could accelerate decomposition or hydrolysis.[5][15]

  • Hazardous Decomposition: In case of fire, hazardous decomposition products may be released, including carbon oxides and hydrogen bromide gas.[5]

Conclusion

1-Bromo-2-methylpropyl propionate is a compound for which a comprehensive thermodynamic and stability profile is essential for its effective use in research and development. While experimental data is sparse, this guide has synthesized information from related compounds and established analytical principles to provide a robust framework for its characterization. The primary stability concerns are thermal decomposition and hydrolysis, both of which can be thoroughly investigated using the detailed TGA/DSC and HPLC protocols provided. Adherence to recommended safety and handling procedures is crucial to mitigate risks associated with this class of chemical. The methodologies and insights presented herein offer a clear path for scientists and engineers to safely handle, store, and utilize this compound while ensuring its integrity.

References

Sources

Foundational

An In-depth Technical Guide on the Solubility of 1-Bromo-2-methylpropyl propionate in Common Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 1-bromo-2-methylpropyl propionate, a key intermediate in various synthetic applications within the pharmaceutical and material science...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-bromo-2-methylpropyl propionate, a key intermediate in various synthetic applications within the pharmaceutical and material science sectors.[] While specific quantitative solubility data is not extensively documented in public literature, this guide synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility is provided, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, actionable methodologies.

Introduction: Understanding the Compound and the Importance of Solubility

1-Bromo-2-methylpropyl propionate (C₇H₁₃BrO₂) is a bifunctional organic molecule, incorporating both an ester and a secondary alkyl bromide. This unique structural combination makes it a versatile reagent in organic synthesis.[] The ester moiety provides a handle for various transformations, while the bromo-group allows for nucleophilic substitution and the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of more complex molecules underscores the importance of understanding its behavior in solution.[]

Solubility is a critical physicochemical parameter that dictates the feasibility and efficiency of numerous chemical processes, including:

  • Reaction Kinetics: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification: Techniques such as crystallization and chromatography rely on differential solubility to isolate the target compound from impurities.

  • Formulation: In pharmaceutical and material science applications, the ability to formulate the compound in a suitable solvent system is paramount for its delivery and performance.

This guide will delve into the factors governing the solubility of 1-bromo-2-methylpropyl propionate and provide a robust framework for its experimental determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like ".[2][3] This principle is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces within the pure solute and solvent and the formation of new intermolecular forces between the solute and solvent molecules.

2.1. Molecular Structure and Intermolecular Forces

1-Bromo-2-methylpropyl propionate possesses several structural features that influence its solubility:

  • Ester Group (-COO-): The carbonyl group and the ether-like oxygen introduce polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance.

  • Alkyl Chains (Propyl and Isobutyl): These nonpolar hydrocarbon portions of the molecule contribute to its lipophilicity and interact via London dispersion forces.

  • Carbon-Bromine Bond (C-Br): The difference in electronegativity between carbon and bromine creates a polar bond, contributing to the overall dipole moment of the molecule.

The interplay of these forces dictates how the molecule will interact with different types of solvents.

dot

Caption: Intermolecular forces governing solubility.

2.2. Predicted Solubility Profile

Based on its structure, 1-bromo-2-methylpropyl propionate is a moderately polar molecule. Therefore, it is expected to be soluble in a range of common organic solvents and poorly soluble in water. The following table provides a predicted qualitative and semi-quantitative solubility profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, CyclohexaneSoluble to MiscibleThe nonpolar alkyl chains of the solute interact favorably with the nonpolar solvent molecules via London dispersion forces.[2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighly Soluble to MiscibleThe polar aprotic nature of these solvents allows for effective solvation of both the polar ester and C-Br moieties and the nonpolar alkyl portions of the molecule.[2]
Polar Protic Methanol, Ethanol, IsopropanolSolubleThese solvents can act as hydrogen bond donors to the ester's carbonyl oxygen, facilitating dissolution. The alkyl portion of the alcohols also interacts with the solute's nonpolar regions.[2]
Aqueous WaterSparingly SolubleThe large nonpolar alkyl groups dominate the molecule's character, leading to a hydrophobic nature and limited solubility in water.[4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[2][3] This method involves agitating an excess amount of the solid or liquid solute in a solvent for a prolonged period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved states.[2][3]

3.1. Principle

A saturated solution is prepared by adding an excess of 1-bromo-2-methylpropyl propionate to the solvent of interest. The mixture is then agitated at a constant temperature until the concentration of the solute in the solution reaches a constant value, indicating that equilibrium has been established.[2] The undissolved portion is then separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

3.2. Step-by-Step Protocol

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of 1-bromo-2-methylpropyl propionate to each vial. A visual excess of the compound should be present at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the undissolved solute, it is advisable to take the sample from the upper portion of the solution.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

    • Prepare a calibration curve using standard solutions of 1-bromo-2-methylpropyl propionate of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

3.3. Experimental Workflow Diagram

G A 1. Preparation Add excess 1-bromo-2-methylpropyl propionate to a known volume of solvent. B 2. Equilibration Agitate at constant temperature for 24-72 hours. A->B C 3. Phase Separation Centrifuge and/or allow to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Dilution & Analysis Dilute the filtrate and quantify using HPLC or GC against a calibration curve. D->E F 6. Calculation Determine the solubility in mg/mL or mol/L. E->F

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Exploratory

The Strategic Intermediate: A Technical Guide to the Industrial Applications of 1-Bromo-2-methylpropyl propionate

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8) is a halogenated ester that, while not extensively documented in publicly...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8) is a halogenated ester that, while not extensively documented in publicly accessible literature, holds significant potential as a versatile intermediate in various industrial sectors, particularly in pharmaceutical and materials science applications.[1] Its molecular architecture, featuring a reactive alpha-bromo ester moiety, positions it as a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its inferred properties, potential synthetic pathways, characteristic reactivity, and prospective industrial applications, supported by data from analogous compounds and established chemical principles.

Molecular Profile and Physicochemical Properties

1-Bromo-2-methylpropyl propionate is a bromopropyl ester derivative with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol .[1] While experimental data for this specific compound is scarce, its physical and chemical properties can be reasonably estimated based on its constituent functional groups and data from structurally similar compounds.

Table 1: Estimated Physicochemical Properties of 1-Bromo-2-methylpropyl propionate

PropertyEstimated ValueRationale/Analogous Compound Data
Boiling Point ~194 °C (Predicted)Based on predictions for compounds with similar molecular weight and functional groups.[2]
Density ~1.29 g/cm³ (Predicted)Based on predictions for compounds with similar molecular weight and functional groups.[2]
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents).The ester and alkyl functionalities suggest good solubility in organic solvents, while the overall nonpolar character predicts low water solubility, similar to other alkyl bromides.
Appearance Colorless to pale yellow liquid.Typical appearance for alkyl bromides and esters of this molecular weight.

Synthesis of 1-Bromo-2-methylpropyl propionate: A Proposed Pathway

Proposed Synthesis: Modified Hell-Volhard-Zelinsky Reaction

This proposed synthesis involves the α-bromination of isovaleric acid (3-methylbutanoic acid) followed by in-situ esterification with propanol.

Overall Reaction:

(CH₃)₂CHCH₂COOH + Br₂ + CH₃CH₂CH₂OH --(PBr₃ (cat.))--> (CH₃)₂CHCH(Br)COOCH₂CH₂CH₃ + HBr

Experimental Protocol:

  • Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer in a well-ventilated fume hood.

  • Acyl Bromide Formation: Isovaleric acid (1.0 equivalent) and a catalytic amount of red phosphorus (e.g., 0.1 equivalent) are added to the flask. Bromine (1.5 equivalents) is added dropwise from the dropping funnel. A gentle warming may be required to initiate the reaction, which is exothermic.[1] The mixture is then heated to reflux until the red color of bromine dissipates, indicating the formation of the acyl bromide.

  • α-Bromination: The reaction mixture is maintained at reflux to facilitate the enolization of the acyl bromide and subsequent α-bromination.[5]

  • Ester Formation (Alcohol Quench): After cooling the reaction mixture in an ice bath, propanol (a suitable lower alcohol) is added slowly through the dropping funnel. This quenches the reaction and converts the α-bromo acyl bromide intermediate into 1-Bromo-2-methylpropyl propionate.[1][3]

  • Work-up and Purification: The reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

HVZ_Synthesis Isovaleric_Acid Isovaleric Acid Acyl_Bromide Isovaleroyl Bromide Isovaleric_Acid->Acyl_Bromide PBr₃ (cat.), Br₂ Enol_Intermediate Enol Intermediate Acyl_Bromide->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Isovaleroyl Bromide Enol_Intermediate->Alpha_Bromo_Acyl_Bromide Br₂ Final_Product 1-Bromo-2-methylpropyl propionate Alpha_Bromo_Acyl_Bromide->Final_Product Propanol (Quench)

Caption: Proposed synthesis of 1-Bromo-2-methylpropyl propionate via a modified Hell-Volhard-Zelinsky reaction.

Chemical Reactivity and Mechanistic Insights

The industrial utility of 1-Bromo-2-methylpropyl propionate stems from the reactivity of the carbon-bromine bond at the alpha position to the carbonyl group. This positioning makes the alpha-carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for 1-Bromo-2-methylpropyl propionate is expected to be the Sₙ2 reaction. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic substitution.[4] A wide variety of nucleophiles can displace the bromide ion, leading to the formation of diverse functionalized propionate esters.

SN2_Reaction Reactant 1-Bromo-2-methylpropyl propionate Product Substituted Propionate Ester Reactant->Product Leaving_Group Bromide Ion (Br⁻) Reactant->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Sₙ2 Attack

Caption: General schematic of the Sₙ2 reaction of 1-Bromo-2-methylpropyl propionate with a nucleophile.

Table 2: Examples of Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct ClassPotential Application
Hydroxide NaOH (aq)α-Hydroxy propionate estersSynthesis of chiral building blocks, fine chemicals.
Alkoxide NaOR'α-Alkoxy propionate estersSolvents, specialty chemicals.
Amine R'NH₂α-Amino propionate estersPrecursors to amino acids and pharmaceuticals.[6]
Thiolate NaSR'α-Thio propionate estersPharmaceutical intermediates, synthesis of sulfur-containing compounds.
Cyanide NaCNα-Cyano propionate estersIntermediates for the synthesis of dicarboxylic acids and other functional groups.
Enolates Lithium diisopropylamide (LDA) followed by an electrophileα-Alkylated propionate estersCarbon-carbon bond formation in complex molecule synthesis.

The choice of solvent and reaction conditions is critical for optimizing the yield and selectivity of these reactions. Aprotic polar solvents such as DMF or DMSO are often employed to facilitate Sₙ2 reactions.

Potential Industrial Applications

The versatility of 1-Bromo-2-methylpropyl propionate as a chemical intermediate opens up a wide range of potential industrial applications.

Pharmaceutical Synthesis

As a key intermediate, this compound can be used to introduce the 2-methylpropyl propionate moiety into larger, more complex molecules, which is a common structural motif in active pharmaceutical ingredients (APIs).[1] The ability to form new carbon-heteroatom and carbon-carbon bonds at the alpha position is particularly valuable in drug discovery and development. For instance, the synthesis of non-proteinogenic α-amino acids or their derivatives can be achieved through the reaction with amines.[6]

Materials Science

In the field of materials science, 1-Bromo-2-methylpropyl propionate can serve as a monomer or a precursor to functional monomers for polymerization reactions. The propionate group can be incorporated into polymer backbones to modify the physical and chemical properties of the resulting materials, such as solubility, glass transition temperature, and adhesion. Propionate esters, in general, are used in the production of plastics, plasticizers, and coatings.[7]

Agrochemicals

Similar to its role in pharmaceuticals, 1-Bromo-2-methylpropyl propionate can be a building block in the synthesis of novel pesticides and herbicides. The introduction of specific functional groups via nucleophilic substitution can lead to compounds with desired biological activity.

Spectroscopic Characterization (Predicted)

For a research and development setting, spectroscopic data is essential for reaction monitoring and product characterization. While experimental spectra for 1-Bromo-2-methylpropyl propionate are not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on established chemical shift values and the analysis of analogous structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would exhibit distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH(Br)- ~4.2 - 4.5Doublet (d)1HDeshielded by both the bromine and the carbonyl oxygen. Split by the adjacent CH proton.
-CH(CH₃)₂ ~2.0 - 2.4Multiplet (m)1HInfluenced by the adjacent CH(Br) and two CH₃ groups.
-O-CH₂- ~4.0 - 4.2Triplet (t)2HDeshielded by the ester oxygen. Split by the adjacent CH₂ group.
-CH₂-CH₃ (ester) ~1.6 - 1.8Sextet (sxt)2HInfluenced by the adjacent O-CH₂ and CH₃ groups.
-CH(CH₃)₂ ~1.0 - 1.2Doublet of doublets (dd)6HTwo diastereotopic methyl groups, each split by the adjacent CH proton.
-CH₂-CH₃ (ester) ~0.9 - 1.0Triplet (t)3HTerminal methyl group, split by the adjacent CH₂ group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum would provide information on the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester) ~170 - 175Typical range for an ester carbonyl carbon.
-O-CH₂- ~60 - 65Carbon attached to the ester oxygen.
-CH(Br)- ~45 - 55Carbon attached to the electronegative bromine atom.
-CH(CH₃)₂ ~30 - 35Tertiary carbon in the isobutyl group.
-CH₂-CH₃ (ester) ~25 - 30Methylene carbon of the propyl group.
-CH(CH₃)₂ ~18 - 22Methyl carbons of the isobutyl group.
-CH₂-CH₃ (ester) ~10 - 15Terminal methyl carbon of the propyl group.

Safety and Handling

Specific toxicology data for 1-Bromo-2-methylpropyl propionate is not available. However, based on the known hazards of similar α-bromo esters, appropriate safety precautions should be taken.[8][9]

  • General Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-2-methylpropyl propionate represents a promising, yet underutilized, chemical intermediate. Its inherent reactivity, centered on the α-bromo ester functionality, provides a gateway to a vast array of more complex molecules with potential applications in the pharmaceutical, agrochemical, and materials science industries. This technical guide, by consolidating known chemical principles and data from analogous compounds, aims to provide researchers and drug development professionals with a solid foundation for exploring the synthetic utility of this versatile building block. Further empirical investigation into its synthesis, properties, and reactivity is warranted to fully unlock its industrial potential.

References

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2024, March 17). 22.
  • Samanta, S. S., & Roche, S. P. (2019). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. The Journal of Organic Chemistry, 84(22), 14696–14706.
  • Kim, J.-G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(03), 443–447.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
  • SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Karama, U., & Al-Zoubi, R. M. (2011). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 16(7), 5695–5702.
  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Routledge. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). α-Bromoisobutyryl bromide.
  • AK Scientific, Inc. (n.d.). Benzenebutanoic acid, alpha-bromo-, (alphaR)-.
  • Karama, U., Al-Zoubi, R. M., & Al-Sheikh, A. (2010). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. International Journal of Molecular Sciences, 11(11), 4429–4439.
  • PubMed. (2024, July 19).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ResearchGate. (n.d.).
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  • Alpha Resources Inc. (2016, July 15).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Alpha-Bromo-O-Tolunitrile, 98%.
  • Thermo Fisher Scientific. (2025, September 15).
  • NMRdb.org. (n.d.). CASPRE - 13C NMR Predictor.
  • Dow Inc. (n.d.). Propionic Acid, Industrial Grade.
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  • Journal of the American Chemical Society. (2024, December 26). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines.
  • Vaia. (n.d.).
  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
  • ResearchGate. (2026, January 22). Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction.
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Protocols & Analytical Methods

Method

Application Note: 1-Bromo-2-methylpropyl Propionate as an Intermediate in Pharmaceutical Synthesis

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Bromo-2-methylpropyl propionate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8)

Executive Summary

In modern drug development, optimizing the pharmacokinetic (PK) profile of an Active Pharmaceutical Ingredient (API) is as critical as its pharmacodynamic efficacy. 1-Bromo-2-methylpropyl propionate is a highly versatile α -bromoalkyl ester utilized extensively in the synthesis of acyloxyalkyl prodrugs. By acting as a specialized alkylating agent, it facilitates the attachment of a 1-(propionyloxy)-2-methylpropyl moiety to polar functional groups (such as carboxylic acids, phosphates, and amines). This temporary masking strategy significantly enhances the lipophilicity and oral bioavailability of poorly permeable APIs, making it a cornerstone reagent in rational prodrug design ([1]). Furthermore, its utility is formally recognized in the International Nonproprietary Names (INN) comprehensive list for pharmaceutical radicals and groups ([2]).

Mechanistic Insights: The Rationale for Acyloxyalkyl Prodrugs

The Chemical Challenge

Many highly potent APIs suffer from poor membrane permeability due to the presence of ionizable functional groups (e.g., -COOH) that remain charged at physiological pH. Direct administration of these compounds often results in sub-therapeutic systemic exposure.

The Prodrug Solution

Reacting the API with 1-bromo-2-methylpropyl propionate yields an uncharged, lipophilic acyloxyalkyl ester. The causality behind selecting this specific promoiety over simpler esters (like ethyl or methyl esters) lies in its engineered bioconversion pathway. While simple esters can be sterically hindered and resistant to enzymatic hydrolysis, the 1-(propionyloxy)-2-methylpropyl group introduces a highly accessible distal ester bond.

In Vivo Bioconversion Mechanism

Once the prodrug crosses the lipid bilayer of the intestinal epithelium, it is subjected to ubiquitous non-specific carboxylesterases (CES1/CES2). The cleavage of the distal ester bond generates an unstable hemiacetal intermediate. Because hemiacetals are thermodynamically unstable in aqueous environments, this intermediate spontaneously decomposes, tracelessly releasing the active parent drug alongside benign byproducts (propionic acid and isobutyraldehyde) ([1]).

CleavagePathway A Prodrug (1-(propionyloxy)-2-methylpropyl ester) B Esterase Cleavage A->B In vivo hydrolysis C Unstable Intermediate (Hemiacetal) B->C D Active Drug (R-COOH / R-NH2) C->D Spontaneous decomposition E Byproducts (Propionic Acid + Isobutyraldehyde) C->E

Figure 1. Enzymatic cleavage pathway of 1-(propionyloxy)-2-methylpropyl prodrugs.

Physicochemical & Safety Profile

Because 1-bromo-2-methylpropyl propionate is a reactive alkylating agent, it inherently carries toxicity risks. It is classified as a CMR (Carcinogenic, Mutagenic, Reprotoxic) Category 2 substance and a Skin Corrosive (1B) under European regulations, strictly prohibiting its presence in consumer cosmetic products ([3]). In pharmaceutical synthesis, it must be handled in a fume hood using closed-system transfers.

Table 1. Physicochemical and Regulatory Data

Property / ParameterValue / Description
IUPAC Name (1-Bromo-2-methylpropyl) propanoate
CAS Registry Number 158894-67-8[]
Molecular Formula C₇H₁₃BrO₂[]
Molecular Weight 209.08 g/mol []
Hazard Classification Carc. 2; Skin Corr. 1B; Skin Sens. 1
Storage Conditions 2-8°C, under inert gas (Argon/Nitrogen), protect from moisture

Experimental Protocols: Self-Validating Systems

The synthesis of acyloxyalkyl prodrugs via α -halo esters is notoriously plagued by competing side reactions, specifically E2 elimination (dehydrohalogenation) and solvolysis. The following protocols are engineered to suppress these pathways.

Causality in Reagent Selection
  • The Finkelstein Catalyst (NaI): 1-Bromo-2-methylpropyl propionate is a secondary alkyl bromide, making it sterically hindered. Direct SN​2 displacement is slow, giving the competing E2 elimination pathway time to dominate. By adding a catalytic amount of Sodium Iodide (NaI), the bromide is converted in situ to the highly reactive iodide. This drastically accelerates the SN​2 reaction, allowing the process to run at room temperature and virtually eliminating the E2 byproduct.

  • The Cesium Effect (Cs₂CO₃): Using Cesium Carbonate instead of Potassium Carbonate provides a massive, highly polarizable counter-ion. This creates a "loose" ion pair with the API's carboxylate, rendering the oxygen significantly more nucleophilic.

  • Anhydrous DMF: A polar aprotic solvent is mandatory to accelerate the SN​2 transition state while preventing the solvolysis (hydrolysis) of the delicate bromo ester.

Protocol 1: General Procedure for the O-Alkylation of Carboxylic Acids

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve the carboxylic acid API (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the cesium carboxylate salt.

  • Catalyst Addition: Add NaI (0.2 equiv, 2 mmol). The solution may slightly darken.

  • Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add 1-bromo-2-methylpropyl propionate (1.2 equiv, 12 mmol) dropwise over 10 minutes via a syringe.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to 25°C. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). Self-Validation: The disappearance of the highly polar API spot and the emergence of a faster-eluting, UV-active product spot confirms conversion.

  • Quenching & Workup: Once complete (typically 4-6 hours), quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×50 mL) to completely remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude prodrug.

Workflow Step1 Step 1: Preparation Dissolve API & Base (Cs2CO3) in anhydrous DMF Step2 Step 2: Activation Add catalytic NaI (Finkelstein exchange) Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of 1-Bromo-2-methylpropyl propionate Step2->Step3 Step4 Step 4: Monitoring TLC/LC-MS until full conversion (4-12h) Step3->Step4 Step5 Step 5: Workup Aqueous quench, EtOAc extraction, Brine wash Step4->Step5 Step6 Step 6: Purification Silica gel chromatography (Hexane/EtOAc) Step5->Step6

Figure 2. Standardized experimental workflow for the O-alkylation of APIs.

Data Presentation: Reaction Optimization

To validate the causality of the chosen reagents, the following table summarizes quantitative optimization data for the O-alkylation of a standard model API (e.g., a generic benzoic acid derivative).

Table 2. Optimization of Alkylation Conditions

Base (Equiv)SolventCatalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (1.5)DMFNone601245%High temperature required; significant E2 elimination byproduct observed.
K₂CO₃ (1.5)DMFNaI (0.2)40868%Finkelstein exchange improved SN​2 rate, allowing lower temp.
Cs₂CO₃ (1.5) DMF NaI (0.2) 25 6 88% Optimal. Cesium effect maximizes nucleophilicity; room temp suppresses elimination.
DIPEA (2.0)MeCNNaI (0.2)601452%Sluggish reaction; organic base insufficient for complete deprotonation.

Note: Yields represent isolated yields after silica gel chromatography.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

  • European Parliament and Council. (2009). Regulation (EC) No 1223/2009 on cosmetic products (Annex II: Prohibited Substances). Official Journal of the European Union.

  • World Health Organization (WHO). (2004). International Nonproprietary Names (INN) for pharmaceutical substances: Names for radicals & groups.

Sources

Application

detailed experimental protocol for using 1-Bromo-2-methylpropyl propionate

An Application Guide for the Synthetic Utility of 1-Bromo-2-methylpropyl propionate Introduction 1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8) is a versatile bifunctional molecule, integrating an α-bromo ester...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthetic Utility of 1-Bromo-2-methylpropyl propionate

Introduction

1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8) is a versatile bifunctional molecule, integrating an α-bromo ester moiety.[1][2][3] This structural feature makes it a valuable electrophilic building block in organic synthesis, particularly as an alkylating agent. The presence of the bromine atom alpha to the ester carbonyl group activates the C-Br bond for nucleophilic substitution, while the ester group itself provides a handle for further chemical transformations. This application note provides a detailed experimental protocol for a representative synthetic application of 1-Bromo-2-methylpropyl propionate: the N-alkylation of an amino acid ester. This reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of non-natural amino acids and peptide derivatives.[1][4][5][6]

The protocol described herein details the N-alkylation of glycine ethyl ester with 1-Bromo-2-methylpropyl propionate via a bimolecular nucleophilic substitution (SN2) reaction. The procedure covers the reaction setup, monitoring, work-up, purification, and characterization of the resulting secondary amine product.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the parent compound, 1-Bromo-2-methylpropane, is provided below for context.

PropertyValue
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid (presumed)
Boiling Point 92 °C (for 1-Bromo-2-methylpropane)
Density 1.26 g/cm³ (for 1-Bromo-2-methylpropane)

(Data for similar compounds referenced from various sources)

Safety Precautions

1-Bromo-2-methylpropyl propionate, as an α-bromo ester, should be handled as a hazardous chemical. Alkylating agents are a class of compounds with evidence of carcinogenicity and mutagenicity.[7][8][9][10][11] All manipulations should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

Handling:

  • Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Keep the compound away from heat, sparks, and open flames.[12][13]

  • It is incompatible with strong bases and oxidizing agents.[12][13]

  • In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste.[11]

First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Application: N-Alkylation of Glycine Ethyl Ester

This protocol details the synthesis of ethyl 2-((1-(propionyloxy)-2-methylpropyl)amino)acetate, a non-natural amino acid derivative, through the N-alkylation of glycine ethyl ester.

Reaction Scheme & Mechanism

The reaction proceeds via a classic SN2 mechanism. The primary amine of glycine ethyl ester acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a new C-N bond. A non-nucleophilic base is used to neutralize the HBr generated in situ, preventing the protonation of the starting amine.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R1 Glycine Ethyl Ester (Nucleophile) TS [N---C---Br]‡ R1->TS Nucleophilic Attack R2 1-Bromo-2-methylpropyl propionate (Electrophile) R2->TS P1 N-Alkylated Product TS->P1 C-N Bond Formation P2 Bromide Ion TS->P2 C-Br Bond Cleavage

Caption: SN2 mechanism for the N-alkylation reaction.

Materials and Equipment

Reagents:

  • 1-Bromo-2-methylpropyl propionate (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (for work-up and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup - Dissolve reagents in solvent - Inert atmosphere (N₂/Ar) B 2. Reagent Addition - Add base (TEA/DIPEA) - Add alkylating agent A->B C 3. Reaction - Heat to 50-60 °C - Monitor by TLC B->C D 4. Work-up - Cool and concentrate - Liquid-liquid extraction C->D Reaction Complete E 5. Purification - Dry organic layer (Na₂SO₄) - Column chromatography D->E F 6. Characterization - NMR Spectroscopy - Mass Spectrometry E->F Pure Product

Caption: Overall experimental workflow for N-alkylation.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.1 equivalents).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add anhydrous acetonitrile (or DMF) to dissolve the amino acid ester salt. A typical concentration is 0.1-0.5 M.

  • Reagent Addition:

    • To the stirred solution, add triethylamine or DIPEA (2.5 equivalents) dropwise at room temperature. The first equivalent deprotonates the hydrochloride salt, and the subsequent amount acts as a base for the reaction.

    • After stirring for 10-15 minutes, add 1-Bromo-2-methylpropyl propionate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 50-60 °C using a heating mantle or oil bath.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[13][14][15][16][17]

      • Prepare a TLC developing chamber with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

      • Spot the reaction mixture alongside the starting materials (glycine ethyl ester and the bromo-ester) on a TLC plate.

      • The reaction is complete when the starting bromo-ester spot has been consumed, and a new, typically less polar, product spot is observed.

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The work-up procedure is designed to isolate the organic product from inorganic salts and water-soluble components.[3][18][19][20]

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove any remaining acidic species).

      • Brine (to remove residual water and aid in layer separation).

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, guided by the Rf values obtained from TLC.

Characterization and Data Analysis

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR and 13C NMR spectroscopy are the primary methods for structural elucidation of organic compounds.[2][21][22][23][24]

    • Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Expected 1H NMR signals: The spectrum should show characteristic signals for the protons of the glycine ethyl ester moiety and the newly introduced 2-methylpropyl propionate group. The disappearance of the primary amine protons and the appearance of a secondary amine proton signal would be indicative of a successful reaction.

    • Expected 13C NMR signals: The spectrum should show the correct number of carbon signals corresponding to the structure of the N-alkylated product.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product by providing a highly accurate mass-to-charge ratio.

Conclusion

1-Bromo-2-methylpropyl propionate is an effective alkylating agent for the synthesis of N-substituted amino acid esters. The protocol described provides a robust and reproducible method for this transformation. The procedure is amenable to adaptation for a variety of primary and secondary amine nucleophiles, highlighting the broad utility of this reagent in the synthesis of complex organic molecules for pharmaceutical and materials science research.

References

  • Michigan State University, Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Gandeepan, P., Rajamalli, P., & Cheng, C. H. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry–A European Journal, 27(14), 2303-2308. Retrieved from [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society, 124(51), 15372-15373. Retrieved from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Chamoin, S., Hadvary, P., Hberli, A., & Marki, H. P. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 128-132. Retrieved from [Link]

  • Coomber, C. E., & Diorazio, L. J. (2020). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. European Journal of Organic Chemistry, 2020(10), 1409-1413. Retrieved from [Link]

  • Khan, M. S., & Gupta, A. (2008). Efficient Synthesis of α-Substituted Amino Acid Ester: Alkylation and Hydrogenation Removal of Schiff's Base Protecting Group. Synthetic Communications, 38(14), 2339-2347. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 11). 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy for Organic Compound Identification. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. Retrieved from a relevant technical document source.
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Work-up. Retrieved from [Link]

  • Bracher, F., & Litz, T. (2014). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education, 91(11), 1999-2002. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2026). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. Retrieved from a relevant technical document source.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Zhang, Y., & Jamison, T. F. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. ACS Catalysis, 10(15), 8527-8532. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Kim, J. G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(3), 443-447. Retrieved from [Link]

  • Nurgat, Z. A., & El-Gendy, M. A. (2014). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Journal of Oncology Pharmacy Practice, 20(4), 294-303. Retrieved from [Link]

  • Chem-Station International Edition. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627560A - Preparation method of alpha-bromoalkyl carboxylate.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
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  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

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  • Michigan State University, Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

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Method

reaction of 1-Bromo-2-methylpropyl propionate with different nucleophiles

An In-Depth Guide to the Synthetic Applications of 1-Bromo-2-methylpropyl Propionate with Nucleophilic Reagents Abstract 1-Bromo-2-methylpropyl propionate is a versatile bifunctional molecule that serves as a valuable in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Applications of 1-Bromo-2-methylpropyl Propionate with Nucleophilic Reagents

Abstract

1-Bromo-2-methylpropyl propionate is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of organic compounds.[] Its utility in drug development and material science stems from the high reactivity of the carbon-bromine bond, which is susceptible to attack by a diverse array of nucleophiles.[] This application note provides a detailed exploration of the reaction of 1-bromo-2-methylpropyl propionate with various classes of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. We will delve into the mechanistic underpinnings of these transformations, primarily the competition between nucleophilic substitution (S(_N)2) and elimination (E2) pathways, and provide experimentally validated protocols for the synthesis of key derivatives.

Mechanistic Framework: The S(_N)2 and E2 Pathways

The reactivity of 1-bromo-2-methylpropyl propionate is dominated by two competing bimolecular reaction mechanisms: S(_N)2 (Substitution, Nucleophilic, Bimolecular) and E2 (Elimination, Bimolecular). The choice of nucleophile, its basicity, steric bulk, and the reaction conditions dictate which pathway prevails.

The S(_N)2 Pathway: A Concerted Inversion

The S(_N)2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2][3][4] A critical feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group.[2][5][6][7] This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO).

This geometric constraint leads to a predictable and stereospecific outcome: an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[2][7][8]

Figure 1: SN2 Reaction Pathway.
The E2 Pathway: Concerted Elimination

The E2 reaction is also a single-step, concerted process, but it results in the formation of a double bond.[9][10][11] This pathway is favored by strong, sterically hindered bases. The base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine. Simultaneously, the C-H bond breaks, a π-bond forms, and the bromide ion departs.[12]

For the E2 reaction to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation.[10][11] This alignment allows for a smooth electronic transition from the sigma bonds of the reactants to the pi bond of the alkene product.

Figure 2: E2 Reaction Pathway.
Competition Between S(_N)2 and E2

The substrate, 1-bromo-2-methylpropyl propionate, is a secondary alkyl halide, making it susceptible to both S(_N)2 and E2 reactions. The outcome is determined by a balance of factors.

Competing_Pathways start 1-Bromo-2-methylpropyl propionate + Reagent sn2_cond Strong, Unhindered Nucleophile (e.g., I⁻, RS⁻, N₃⁻) Polar Aprotic Solvent start->sn2_cond e2_cond Strong, Hindered Base (e.g., t-BuOK) Higher Temperature start->e2_cond sn2_prod Sₙ2 Product (Substitution) sn2_cond->sn2_prod Favors Sₙ2 e2_prod E2 Product (Elimination) e2_cond->e2_prod Favors E2

Figure 3: Factors influencing SN2 vs. E2 pathways.
  • Nucleophile vs. Base: Strong, non-basic nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻) favor the S(_N)2 pathway. Strong, sterically hindered bases (e.g., potassium tert-butoxide) primarily act as bases and favor the E2 pathway.[9]

  • Steric Hindrance: The secondary nature of the substrate allows access for both substitution and elimination. Increased steric bulk in either the substrate or the nucleophile/base will favor elimination.[7][8][13]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for S(_N)2 reactions as they solvate the cation but leave the anion nucleophile highly reactive.

  • Temperature: Higher temperatures favor elimination reactions over substitution reactions.[14]

Protocols for Nucleophilic Substitution Reactions

The following sections provide detailed protocols for the reaction of 1-bromo-2-methylpropyl propionate with representative nucleophiles.

Reaction with Oxygen Nucleophiles: Synthesis of α-Alkoxy Esters

The reaction with alkoxides, analogous to the Williamson ether synthesis, provides a direct route to α-alkoxy esters.[15] These products are valuable building blocks in organic synthesis.

Protocol: Synthesis of 1-Ethoxy-2-methylpropyl Propionate

  • Materials:

    • 1-Bromo-2-methylpropyl propionate (1.0 eq)

    • Absolute Ethanol (solvent)

    • Sodium metal (1.1 eq)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal to the ethanol at room temperature to generate sodium ethoxide in situ.[16] Allow the reaction to proceed until all the sodium has dissolved.

    • To the freshly prepared sodium ethoxide solution, add 1-bromo-2-methylpropyl propionate (1.0 eq) dropwise via a syringe.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of ethanol).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1-ethoxy-2-methylpropyl propionate.

Nucleophile/BaseSolventTemperature (°C)Typical Yield (%)Primary Pathway
Sodium EthoxideEthanol7875-85S(_N)2
Sodium MethoxideMethanol6578-88S(_N)2
Potassium tert-butoxidetert-Butanol82>90 (alkene)E2
Reaction with Nitrogen Nucleophiles: Synthesis of α-Amino Esters

The reaction with primary or secondary amines yields α-amino esters, which are precursors to non-natural amino acids and other pharmacologically relevant scaffolds. A non-nucleophilic base is typically required to neutralize the HBr generated during the reaction.[17]

Protocol: Synthesis of 1-(Diethylamino)-2-methylpropyl Propionate

  • Materials:

    • 1-Bromo-2-methylpropyl propionate (1.0 eq)

    • Diethylamine (2.0 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Acetonitrile (solvent)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-bromo-2-methylpropyl propionate (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add triethylamine (1.5 eq) followed by diethylamine (2.0 eq) to the solution.

    • Stir the reaction mixture at 50 °C for 12-18 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
DiethylamineEt₃NAcetonitrile5065-75
AnilineK₂CO₃DMF8050-60
Azide (NaN₃)-DMF6085-95
Reaction with Sulfur Nucleophiles: Synthesis of α-Thioether Esters

Thiolates are excellent nucleophiles and react readily with 1-bromo-2-methylpropyl propionate to form stable thioether linkages.[18] The reaction is typically fast and high-yielding.

Protocol: Synthesis of 1-(Phenylthio)-2-methylpropyl Propionate

  • Materials:

    • 1-Bromo-2-methylpropyl propionate (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

    • Diethyl ether

    • 1M Sodium hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve thiophenol (1.1 eq) and 1-bromo-2-methylpropyl propionate (1.0 eq) in DMF.

    • Add powdered potassium carbonate (1.5 eq) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours. The high nucleophilicity of the thiolate, formed in situ, ensures a rapid reaction.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the product via column chromatography.

Protocol for The Competing E2 Reaction

When a strong, sterically hindered base is employed, the E2 elimination pathway becomes dominant, leading to the formation of alkenes.

Protocol: E2 Elimination with Potassium tert-butoxide

  • Materials:

    • 1-Bromo-2-methylpropyl propionate (1.0 eq)

    • Potassium tert-butoxide (t-BuOK) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

    • Pentane

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 1-bromo-2-methylpropyl propionate (1.0 eq) in THF dropwise to the cooled base solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the consumption of the starting material by TLC or GC-MS.

    • Quench the reaction by carefully adding deionized water.

    • Extract the product with pentane (3x). The low boiling point of the alkene product requires careful handling.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate at low temperature and pressure.

    • The primary product expected is 2-methyl-1-propenyl propionate, resulting from the abstraction of the more accessible β-proton (Hofmann elimination), a common outcome with bulky bases.[9][19]

Conclusion

1-Bromo-2-methylpropyl propionate is a highly effective electrophile for reactions with a broad spectrum of nucleophiles. By carefully selecting the nucleophile, solvent, and temperature, researchers can selectively favor either S(_N)2 or E2 pathways. The protocols outlined in this guide provide a robust starting point for the synthesis of diverse α-substituted esters, which are key intermediates for applications in pharmaceutical and materials science. The mechanistic principles discussed herein offer a framework for predicting reaction outcomes and troubleshooting synthetic challenges.

References

  • Nucleophilic substitution of α-bromoboronic esters according to Matteson et al. ResearchGate. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Available at: [Link]

  • 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I. Available at: [Link]

  • 6.7: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • SN2 Stereochemistry. Chemistry Steps. Available at: [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane). Homework.Study.com. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Elimination Reactions. University of Babylon. Available at: [Link]

  • Elimination reactions. NPTEL. Available at: [Link]

  • SN2 mechanism and stereochemistry. Khan Academy via YouTube. Available at: [Link]

  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes. ACS Publications. Available at: [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • 9.2 BIMOLECULAR ELIMINATION. University of Massachusetts Lowell. Available at: [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. Available at: [Link]

  • 8.1: E2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • 1-Bromo-2-methylpropene. NIST WebBook. Available at: [Link]

  • Preparation of 1-bromo-2-propanol. PrepChem.com. Available at: [Link]

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. Available at: [Link]

  • What happens when 1-Bromo-2-Methylpropane is treated with sodium in the presence of dry ether? Quora. Available at: [Link]

  • 11.4: The SN1 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Reaction Between 1-Bromobutane And 2-Methylpropane. Bartleby. Available at: [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. Available at: [Link]

  • Lab 5 - S N 2 Reactions of Alkyl Halides. WebAssign. Available at: [Link]

  • Thiol-activated DNA damage by α-bromo-2-cyclopentenone. PubMed. Available at: [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH. Available at: [Link]

  • Thio-Bromo “Click” Reaction Derived Polymer–Peptide Conjugates for Their Self-Assembled Fibrillar Nanostructures. MDPI. Available at: [Link]

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Application

Application Note: 1-Bromo-2-methylpropyl propionate in Materials Science Research

Introduction and Mechanistic Overview 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8) is a highly reactive, specialized α -bromoalkyl ester [1]. Unlike traditional α -bromoesters where the halogen is positioned on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8) is a highly reactive, specialized α -bromoalkyl ester [1]. Unlike traditional α -bromoesters where the halogen is positioned on the acyl side (e.g., ethyl α -bromoisobutyrate), the bromine atom in this molecule is located on the alkyl chain, directly adjacent to the ether-like oxygen.

This unique structural motif confers exceptional lability to the carbon-bromine bond via stereoelectronic effects, making it a potent alkylating agent and a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP) and surface functionalization workflows.

Expertise & Experience Insight: The causality behind selecting 1-Bromo-2-methylpropyl propionate over standard initiators lies in its secondary radical generation. The radical formed upon halogen abstraction is highly stabilized by the adjacent oxygen atom, ensuring rapid initiation kinetics ( kinit​≫kprop​ ). This rapid initiation is critical for achieving narrow molecular weight distributions (low dispersity) in macromolecular engineering, allowing researchers to synthesize well-defined block copolymers with specialized, post-modifiable end-groups.

Safety, Regulatory Grounding, and Trustworthiness

Critical Safety Warning: Every experimental protocol utilizing this chemical must be treated as a high-hazard workflow. According to the European Chemicals Agency (ECHA) and Regulation (EC) No 1272/2008, 1-Bromo-2-methylpropyl propionate is classified as a CMR substance (Carcinogenic Category 2) , Skin Corrosive 1B , and Skin Sensitizer 1 [2, 3]. Furthermore, it is strictly prohibited in consumer applications such as cosmetics (Annex II of Regulation (EC) No 1223/2009)[4].

Self-Validating Safety Protocol: All materials science workflows must be conducted in a certified fume hood using nitrile gloves and chemical splash goggles. Final synthesized polymers or functionalized nanoparticles must undergo rigorous purification (e.g., repeated precipitation or dialysis) to ensure zero residual initiator remains in the final material.

Experimental Protocols

Protocol A: Controlled Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)

This self-validating protocol utilizes 1-Bromo-2-methylpropyl propionate to synthesize well-defined PMMA. The choice of a Cu(I)Br/PMDETA catalytic system is deliberate; it perfectly matches the activation rate of the secondary bromoalkyl initiator, preventing premature termination events.

Materials Required:

  • Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.

  • Initiator: 1-Bromo-2-methylpropyl propionate.

  • Catalyst & Ligand: Copper(I) bromide (CuBr) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole.

Step-by-Step Methodology:

  • Reagent Preparation: In a dried Schlenk flask, combine 10 mL of MMA, 10 mL of anisole, and 0.1 mmol of CuBr.

  • Catalyst Complexation: Add 0.1 mmol of PMDETA. Stir under an argon atmosphere for 15 minutes. The solution will transition to a light green color, indicating the successful formation of the Cu(I) complex.

  • Initiator Addition: Inject 0.1 mmol of 1-Bromo-2-methylpropyl propionate into the flask using a purged microsyringe.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is mandatory, as O2​ will irreversibly oxidize the Cu(I) catalyst to inactive Cu(II), halting the polymerization.

  • Polymerization: Immerse the sealed flask in a thermostated oil bath pre-heated to 70°C. React for 4 hours under constant magnetic stirring.

  • Termination & Purification: Open the flask to the atmosphere (air exposure terminates the reaction by oxidizing the catalyst). Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper complex. Precipitate the polymer dropwise into cold methanol, filter, and dry under vacuum at 40°C for 24 hours.

Protocol B: Surface Grafting of Silica Nanoparticles (Grafting-From Approach)

Step-by-Step Methodology:

  • Silanization: Treat bare silica nanoparticles ( SiO2​ NPs) with 3-aminopropyltriethoxysilane (APTES) in dry toluene to introduce surface primary amine groups.

  • Immobilization: React the amine-functionalized silica with 1-Bromo-2-methylpropyl propionate via nucleophilic substitution ( SN​2 ) at 50°C in DMF for 12 hours. The highly labile bromine facilitates this covalent attachment without requiring extreme heating.

  • Washing: Centrifuge and wash the nanoparticles with DMF and ethanol three times to remove any unreacted initiator.

  • Propagation: Utilize the immobilized bromo-ester groups on the silica surface as macro-initiators for the ATRP of styrene, following the stoichiometric ratios established in Protocol A.

Data Presentation: Polymerization Kinetics

To validate the controlled, "living" nature of the polymerization initiated by 1-Bromo-2-methylpropyl propionate, the following quantitative data summarizes a typical kinetic study monitored via Gel Permeation Chromatography (GPC) and 1H NMR.

Time (min)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )Dispersity ( Đ )
30153,5003,8001.12
60327,0007,2001.14
1205812,50013,1001.16
2408518,00018,5001.18

Table 1: Kinetic data for the ATRP of MMA using 1-Bromo-2-methylpropyl propionate. The linear increase in molecular weight ( Mn​ ) with conversion, combined with low dispersity ( Đ<1.2 ), confirms a self-validating, highly controlled polymerization system.

Workflow Visualization

Workflow Step1 Step 1: Reagent Preparation Purify Monomer & Degas Solvents Step2 Step 2: Catalyst Complexation Cu(I)Br + Ligand in Schlenk Flask Step1->Step2 Argon Purge Step3 Step 3: Initiator Addition Add 1-Bromo-2-methylpropyl propionate Step2->Step3 Stir 15 min Step4 Step 4: Polymerization Heat to 70°C under Argon Step3->Step4 Freeze-Pump-Thaw Step5 Step 5: Termination & Purification Air Exposure & Alumina Column Step4->Step5 Target Conversion Reached Step6 Step 6: Material Characterization GPC, NMR, & DLS Step5->Step6 Precipitate in Methanol

Caption: Experimental workflow for ATRP using 1-Bromo-2-methylpropyl propionate as an initiator.

References

  • European Chemicals Agency (ECHA). "Substance Information: 1-bromo-2-methylpropyl propionate (EC: 422-900-6)." ECHA Official Database. Available at:[Link]

  • European Union. "Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures." EUR-Lex. Available at: [Link]

  • Legislation.gov.uk. "Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products." UK Legislation Database. Available at: [Link]

Method

Application Notes and Protocols for the Synthesis of Novel Esters Using 1-Bromo-2-methylpropyl propionate

Introduction: Unlocking New Chemical Space with a Versatile Building Block In the landscape of modern drug discovery and materials science, the synthesis of novel molecular architectures with precisely tailored propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular architectures with precisely tailored properties is of paramount importance. Esters, as a functional group, are ubiquitous in pharmaceuticals, agrochemicals, and polymers, offering a versatile scaffold for molecular design. 1-Bromo-2-methylpropyl propionate is a valuable bifunctional building block, incorporating both a reactive secondary bromide and an ester moiety.[] This unique structure allows for its strategic incorporation into more complex molecules, particularly through the formation of new ester linkages via nucleophilic substitution.

This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis of novel esters using 1-Bromo-2-methylpropyl propionate as a key electrophile. We will delve into the mechanistic considerations that govern these reactions, focusing on the challenges and opportunities presented by a secondary alkyl halide. The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Principle: The SN2 Reaction at a Secondary Carbon

The primary transformation described in this document is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile—in our case, a carboxylate anion—attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step. This reaction results in the formation of a new carbon-oxygen bond and, consequently, a new ester.

Caption: SN2 mechanism for ester synthesis.

Navigating the Challenges: Steric Hindrance and E2 Elimination

The successful application of 1-Bromo-2-methylpropyl propionate in SN2 reactions requires careful consideration of two key factors inherent to secondary alkyl halides:

  • Steric Hindrance: The presence of the isopropyl group adjacent to the reaction center creates steric bulk, which can impede the approach of the nucleophile.[2][3][4][5] This steric hindrance raises the energy of the SN2 transition state, potentially slowing down the reaction rate compared to primary alkyl halides.[2][4]

  • Competing E2 Elimination: The carboxylate anion, particularly when generated from a carboxylic acid using a strong base, can also act as a base and abstract a proton from a carbon adjacent (β-position) to the carbon bearing the bromine. This leads to an E2 (bimolecular elimination) reaction, forming an alkene byproduct and consuming the starting material.[6][7][8][9]

Our protocols are optimized to favor the desired SN2 pathway by carefully selecting the base, solvent, and reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of a Novel Aryl Ester

This protocol details the synthesis of 1-(propionyloxy)-2-methylprop-1-yl 4-nitrobenzoate, a novel ester derived from 4-nitrobenzoic acid.

Principle of the Method: The carboxylate of 4-nitrobenzoic acid is generated in situ using a moderately strong base, potassium carbonate, which is sufficient to deprotonate the carboxylic acid without being overly basic to promote significant E2 elimination. A polar aprotic solvent, such as DMF, is used to solubilize the carboxylate salt and accelerate the SN2 reaction.

Materials:

  • 1-Bromo-2-methylpropyl propionate (1.0 eq)

  • 4-Nitrobenzoic acid (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzoic acid (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium carboxylate salt.

  • Add 1-Bromo-2-methylpropyl propionate (1.0 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Expected Results:

The product, 1-(propionyloxy)-2-methylprop-1-yl 4-nitrobenzoate, is expected to be a solid or a viscous oil. The yield will be moderate, typically in the range of 50-65%, due to the secondary nature of the alkyl halide.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 4-nitrobenzoyl group, the methine proton adjacent to the newly formed ester linkage, the methine and methyl protons of the isopropyl group, and the ethyl protons of the propionate group.

  • IR Spectroscopy: Look for strong carbonyl stretching frequencies around 1720-1740 cm⁻¹ for the two ester groups and characteristic peaks for the nitro group.

Protocol 2: Synthesis of a Novel Aliphatic Ester

This protocol describes the synthesis of 1-(propionyloxy)-2-methylprop-1-yl cyclohexanecarboxylate.

Principle of the Method: Similar to Protocol 1, this method relies on the SN2 reaction between the in situ generated carboxylate of cyclohexanecarboxylic acid and 1-Bromo-2-methylpropyl propionate. A phase-transfer catalyst can be optionally added to enhance the reaction rate.

Materials:

  • 1-Bromo-2-methylpropyl propionate (1.0 eq)

  • Cyclohexanecarboxylic acid (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq, optional)

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend cyclohexanecarboxylic acid (1.1 eq) and sodium bicarbonate (1.5 eq) in anhydrous acetonitrile.

  • Add tetrabutylammonium iodide (0.1 eq) as a phase-transfer catalyst (optional).

  • Add 1-Bromo-2-methylpropyl propionate (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product via vacuum distillation or column chromatography.

Data Summary Table

ParameterProtocol 1 (Aromatic Ester)Protocol 2 (Aliphatic Ester)
Nucleophile 4-Nitrobenzoic acidCyclohexanecarboxylic acid
Base K₂CO₃NaHCO₃
Solvent DMFAcetonitrile
Temperature 60-70 °CReflux (~82 °C)
Typical Reaction Time 12-24 hours24-48 hours
Estimated Yield 50-65%45-60%
Work-up Liquid-liquid extractionFiltration and extraction
Purification Column ChromatographyDistillation or Chromatography

Workflow and Logic Diagram

Ester_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Select Carboxylic Acid (Aromatic or Aliphatic) D Combine Acid and Base in Solvent (In Situ Carboxylate Formation) A->D B Choose Appropriate Base (e.g., K₂CO₃, NaHCO₃) B->D C Select Polar Aprotic Solvent (e.g., DMF, Acetonitrile) C->D E Add 1-Bromo-2-methylpropyl propionate D->E F Heat Reaction Mixture (Control Temperature to Favor SN2) E->F G Monitor Reaction by TLC F->G H Aqueous Work-up (Extraction) G->H I Drying of Organic Layer H->I J Solvent Removal I->J K Purification (Chromatography or Distillation) J->K L Characterization of Novel Ester (NMR, IR, MS) K->L

Caption: General workflow for ester synthesis.

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the utility of 1-Bromo-2-methylpropyl propionate as a valuable reagent for the synthesis of novel esters. By understanding and controlling the competition between SN2 and E2 pathways, researchers can effectively employ this secondary alkyl halide to introduce the 2-methylpropyl propionate moiety into a wide range of molecules. The resulting diesters are of significant interest in the development of new pharmaceuticals, agrochemicals, and functional materials. Further optimization of reaction conditions, including the exploration of different catalyst systems and reaction media, may lead to improved yields and broader substrate scope, further expanding the synthetic utility of this versatile building block.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Penn State Pressbooks. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Gronert, S. (2003). Gas Phase Studies of the Competition between Substitution and Elimination Reactions. Accounts of Chemical Research, 36(11), 848-857. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Kikushima, K., et al. (2011). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Tetrahedron Letters, 52(17), 2204-2206. [Link]

  • Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis with 1-Bromo-2-methylpropyl propionate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide to the stereoselective applications of 1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the stereoselective applications of 1-bromo-2-methylpropyl propionate, a versatile building block in modern organic synthesis. While direct literature on stereoselective reactions featuring this specific reagent is emerging, this guide synthesizes established principles of asymmetric synthesis, drawing analogies from structurally related electrophiles to propose robust protocols. The focus is on diastereoselective alkylation of chiral enolates, a cornerstone of pharmaceutical and natural product synthesis. Detailed experimental procedures, mechanistic insights, and data interpretation are provided to empower researchers in the rational design of stereocontrolled carbon-carbon bond-forming reactions.

Introduction: The Significance of Stereocontrol and the Role of 1-Bromo-2-methylpropyl propionate

The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity. Consequently, the ability to selectively synthesize a single stereoisomer of a chiral molecule is of paramount importance in drug discovery and development. 1-Bromo-2-methylpropyl propionate serves as a key intermediate in the pharmaceutical and material science industries for the production of alkylated esters.[] Its utility in stereoselective synthesis, particularly as a prochiral electrophile, offers a pathway to complex chiral architectures. The strategic introduction of the 2-methylpropyl propionate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

This guide will focus on the application of 1-bromo-2-methylpropyl propionate in chiral auxiliary-mediated stereoselective alkylation reactions. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.[2] Among the most powerful and widely used are the Evans oxazolidinone auxiliaries, which provide exceptional stereocontrol in the alkylation of enolates.[2][3][4]

Mechanistic Principles: Achieving Diastereoselectivity with Chiral Auxiliaries

The cornerstone of stereoselective alkylation using Evans-type oxazolidinone auxiliaries lies in the formation of a rigid and conformationally defined enolate. This directs the approach of an electrophile, such as 1-bromo-2-methylpropyl propionate, to one face of the enolate, leading to a high degree of diastereoselectivity.

The generally accepted mechanism involves the following key steps:

  • Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated to introduce the desired propionyl group.

  • Formation of a Z-Enolate: Deprotonation with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively forms the Z-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring.

  • Face-Selective Alkylation: The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. The incoming electrophile, 1-bromo-2-methylpropyl propionate, therefore preferentially attacks from the less hindered face.

  • Auxiliary Cleavage: After the diastereoselective alkylation, the chiral auxiliary is cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can be recovered.

G cluster_0 Stereoselective Alkylation Workflow start Chiral Oxazolidinone Auxiliary acylation Acylation with Propionyl Chloride start->acylation n_acyloxazolidinone N-Propionyloxazolidinone acylation->n_acyloxazolidinone deprotonation Deprotonation (e.g., NaHMDS) n_acyloxazolidinone->deprotonation z_enolate Formation of Chelated Z-Enolate deprotonation->z_enolate alkylation Alkylation with 1-Bromo-2-methylpropyl propionate z_enolate->alkylation Facial Shielding diastereomeric_product Diastereomerically Enriched Product alkylation->diastereomeric_product cleavage Auxiliary Cleavage diastereomeric_product->cleavage product Chiral Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Figure 1: Workflow for Chiral Auxiliary-Mediated Stereoselective Alkylation.

Application Protocol: Diastereoselective Alkylation of an N-Propionyloxazolidinone

This protocol details a representative procedure for the diastereoselective alkylation of an Evans-type chiral auxiliary with 1-bromo-2-methylpropyl propionate. The specific auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is chosen for its well-documented high levels of stereochemical control.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone77044-61-8Major suppliersEnantiomerically pure
Propionyl chloride79-03-8Major suppliersDistill before use
Triethylamine121-44-8Major suppliersDistill from CaH₂
Dichloromethane (DCM)75-09-2Major suppliersAnhydrous, distilled from CaH₂
Sodium bis(trimethylsilyl)amide (NaHMDS)1070-89-9Major suppliers1.0 M solution in THF
Tetrahydrofuran (THF)109-99-9Major suppliersAnhydrous, distilled from Na/benzophenone
1-Bromo-2-methylpropyl propionate158894-67-8Major suppliersStore under inert atmosphere
Saturated aqueous NH₄Cl solutionN/AN/A
Anhydrous MgSO₄7487-88-9Major suppliers
Silica gel7631-86-9Major suppliersFor column chromatography (230-400 mesh)
Step-by-Step Experimental Procedure

Step 1: Acylation of the Chiral Auxiliary

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add propionyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a flame-dried, argon-purged round-bottom flask, add the purified N-propionyloxazolidinone (1.0 eq).

  • Dissolve the substrate in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve 1-bromo-2-methylpropyl propionate (1.5 eq) in anhydrous THF.

  • Add the solution of the alkylating agent to the enolate solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Step 3: Auxiliary Cleavage (Example: to the Carboxylic Acid)

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Data Analysis and Expected Outcomes

The success of the stereoselective alkylation is determined by the diastereomeric ratio (d.r.) of the product. Based on analogous reactions with sterically demanding secondary alkyl halides, a high diastereoselectivity is anticipated.

Alkylating Agent AnalogueChiral AuxiliaryDiastereomeric Ratio (d.r.)Reference
Isopropyl IodideEvans Oxazolidinone>95:5[4]
Cyclohexyl IodideEvans Oxazolidinone>95:5[4]

It is expected that the alkylation with 1-bromo-2-methylpropyl propionate will proceed with a d.r. of ≥95:5 in favor of the diastereomer resulting from the attack of the electrophile from the face opposite to the substituent on the chiral auxiliary. The absolute stereochemistry of the newly formed stereocenter can be reliably predicted based on the established models for Evans auxiliaries.

Troubleshooting and Optimization

  • Low Diastereoselectivity: This may result from incomplete enolate formation or equilibration. Ensure anhydrous conditions and the use of freshly titrated or high-quality base. Lowering the reaction temperature may also improve selectivity.

  • Low Yield: Incomplete reaction can be due to a less reactive electrophile. Increasing the reaction time or temperature (while monitoring the effect on diastereoselectivity) may be necessary. The use of a more reactive alkylating agent, such as the corresponding iodide, could also be considered.

  • Side Reactions: Elimination of HBr from the alkylating agent can be a competing pathway. Using a less hindered base or lower temperatures can minimize this.

Conclusion

The use of 1-bromo-2-methylpropyl propionate in conjunction with chiral auxiliaries such as Evans oxazolidinones presents a powerful strategy for the stereoselective synthesis of complex chiral molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement these methods in their synthetic endeavors. The high degree of predictability and reliability associated with chiral auxiliary-mediated alkylations makes this approach particularly valuable in the early stages of drug discovery and process development, where the efficient and controlled synthesis of enantiomerically pure compounds is critical.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. [Link]

Sources

Method

Application Note: Optimal Catalytic Conditions for Reactions with 1-Bromo-2-methylpropyl Propionate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8) Executive Summary & Mechanistic Rationale 1-Bromo-2-methylpropyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8)

Executive Summary & Mechanistic Rationale

1-Bromo-2-methylpropyl propionate is a highly versatile α -bromoalkyl ester (specifically, an acyloxyalkyl bromide) widely utilized as a premium intermediate in advanced organic synthesis [1]. Its unique structure—featuring a labile carbon-bromine bond adjacent to an ester oxygen and a sterically demanding isobutyl group—makes it a dual-purpose reagent.

In the pharmaceutical industry, it is primarily deployed as an alkylating agent to synthesize acyloxyalkyl prodrugs (e.g., esterification of carboxylic acids or phosphates to improve oral bioavailability). In modern synthetic methodology, it serves as an excellent alkyl radical precursor for transition-metal-catalyzed C(sp 2 )–C(sp 3 ) cross-electrophile coupling (XEC).

This guide details the causality behind experimental choices, providing self-validating protocols for both phase-transfer-catalyzed (PTC) alkylation and Nickel-catalyzed cross-coupling.

Catalytic Alkylation for Prodrug Synthesis (Finkelstein-Assisted PTC)

Expertise & Experience: The Causality of the Catalyst

Direct S N​ 2 displacement of the bromide in 1-bromo-2-methylpropyl propionate by a carboxylate API (Active Pharmaceutical Ingredient) is kinetically sluggish. The steric bulk of the adjacent isobutyl group, combined with the electron-withdrawing nature of the ester oxygen, destabilizes the S N​ 2 transition state.

To bypass this kinetic bottleneck, we employ an in situ Finkelstein halogen exchange [2]. By introducing a catalytic amount of Tetrabutylammonium Iodide (TBAI) or a stoichiometric amount of Sodium Iodide (NaI), the bromide is rapidly displaced by the superior nucleophile/leaving group (I ). The resulting 1-iodo-2-methylpropyl propionate is highly electrophilic and undergoes rapid, high-yielding S N​ 2 attack by the carboxylate salt, minimizing degradation pathways such as hydrolysis.

Finkelstein_PTC A 1-Bromo-2-methylpropyl propionate C 1-Iodo-2-methylpropyl propionate (Highly Reactive) A->C Finkelstein Exchange (Rate-Determining) B TBAI / NaI (I⁻ Source) B->C Catalytic I⁻ E Acyloxyalkyl Prodrug (Final Product) C->E Fast SN2 Attack D Carboxylate API (Nucleophile) D->E O-Alkylation

Caption: Finkelstein-assisted Phase-Transfer Catalysis pathway for prodrug alkylation.

Protocol 1: Self-Validating Synthesis of 1-(Propionyloxy)isobutyl Prodrugs

Reagents: Carboxylic Acid API (1.0 eq), 1-Bromo-2-methylpropyl propionate (1.2 eq), K 2​ CO 3​ (1.5 eq), TBAI (0.2 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Deprotonation: Suspend the Carboxylic Acid API and finely powdered K 2​ CO 3​ in anhydrous DMF at 0 °C under an inert N 2​ atmosphere. Stir for 30 minutes to ensure complete carboxylate salt formation.

  • Catalyst Activation: Add TBAI (20 mol%) to the suspension.

  • Electrophile Addition: Dropwise add 1-Bromo-2-methylpropyl propionate over 15 minutes to control the exotherm and minimize localized side reactions.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 6–8 hours.

  • Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous Na 2​ S 2​ O 3​ (to remove residual iodine species) and brine, then dry over Na 2​ SO 4​ .

Self-Validation Checkpoints:

  • Visual Cue: The reaction mixture will transition from a clear solution to a cloudy suspension (precipitation of KBr) within 45 minutes, confirming the halogen exchange is active.

  • TLC Monitoring: Disappearance of the baseline carboxylate spot (UV-active) and the appearance of a higher R f​ product spot (stainable with KMnO 4​ ).

  • NMR Validation: Analyze the crude 1 H NMR. The diagnostic acetal-like α -proton (O-CH-O) shifts from ~6.5 ppm (in the starting bromide) to a distinct doublet at ~6.8–7.0 ppm in the esterified prodrug.

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Expertise & Experience: Radical-Polar Crossover

α -Bromo esters are exceptional substrates for Nickel-catalyzed reductive cross-coupling with aryl or alkyl halides. Recent mechanistic evaluations demonstrate that the α -bromo ester undergoes single-electron transfer (SET) from a Ni(I) species to generate an electrophilic α -ester radical [3].

Because alkyl radicals derived from aliphatic substrates are generally nucleophilic, the electrophilic nature of the α -ester radical provides a kinetic match for electron-rich Ni(II)-aryl complexes (formed via oxidative addition of the aryl halide to Ni(0)). This polarity matching accelerates radical capture and suppresses unwanted homocoupling side reactions, enabling the synthesis of complex chiral esters.

Ni_Catalysis Ni0 Ni(0)L_n Active Catalyst Ni2Ar Ni(II)(Ar)(X)L_n Oxidative Addition Complex Ni0->Ni2Ar Ar-X Oxidative Addition Ni3 Ni(III)(Ar)(Alkyl)L_n Radical Capture Ni2Ar->Ni3 Radical Capture Radical α-Ester Radical (from Bromide) Radical->Ni3 SET from Ni(I) Ni3->Ni0 Zn/Mn Reduction (Turnover) Product Cross-Coupled Chiral Ester Ni3->Product Reductive Elimination

Caption: Nickel-catalyzed C(sp2)-C(sp3) cross-electrophile coupling mechanism.

Protocol 2: Self-Validating Ni-Catalyzed Negishi-Type Coupling

Reagents: Aryl Bromide (1.0 eq), 1-Bromo-2-methylpropyl propionate (1.5 eq), NiCl 2​ ·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%), Zn dust (2.5 eq), anhydrous DMA (0.1 M).

Step-by-Step Methodology:

  • Precatalyst Formation: In a glovebox, charge a Schlenk flask with NiCl 2​ ·glyme and dtbbpy. Add anhydrous DMA and stir for 20 minutes until a homogeneous pale green/blue solution forms.

  • Reductant Activation: Add activated Zn dust to the flask. Stir for 10 minutes.

  • Electrophile Addition: Add the Aryl Bromide followed by 1-Bromo-2-methylpropyl propionate via microsyringe.

  • Propagation: Seal the flask, remove from the glovebox, and stir vigorously at room temperature for 16 hours.

  • Workup: Dilute the mixture with Diethyl Ether and filter through a short pad of Celite to remove zinc residues. Wash the filtrate with 1M HCl, water, and brine. Dry over MgSO 4​ and concentrate.

Self-Validation Checkpoints:

  • Colorimetric Validation: Upon the addition of Zn dust (Step 2), the pale green Ni(II) solution must transition to a deep red/brown color. This visually confirms the successful reduction to the active Ni(0) species. Failure to observe this color change indicates wet solvent or oxidized zinc.

  • GC-MS In-Process Check: Analyze an aliquot at the 2-hour mark. The presence of >10% Ar-Ar homocoupling indicates that the radical generation rate from the α -bromo ester is too slow relative to the aryl oxidative addition. If observed, increase the equivalents of the α -bromo ester or adjust the ligand sterics.

Quantitative Data Summary

The following table summarizes the optimal catalytic parameters for the two primary reaction pathways involving 1-Bromo-2-methylpropyl propionate, allowing for rapid experimental design and comparison.

ParameterFinkelstein-Assisted Alkylation (Prodrugs)Ni-Catalyzed Cross-Electrophile Coupling
Primary Role of Reagent Electrophile (C-O bond formation)Radical Precursor (C-C bond formation)
Optimal Catalyst TBAI (10-20 mol%) or NaI (1.5 eq)NiCl 2​ ·glyme (5-10 mol%) / dtbbpy
Optimal Solvent DMF, NMP, or AcetoneDMA or THF
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Additives / Base K 2​ CO 3​ or DIPEA (Base)Zn or Mn dust (Reductant)
Typical Yields 75% - 92%60% - 85%
Reaction Time 4 - 12 hours12 - 24 hours
Primary Side Reaction Hydrolysis to aldehyde/propionic acidDehalogenation or Homocoupling

References

  • BOC Sciences.CAS 158894-67-8 ((1-Bromo-2-methylpropyl) propanoate) - Properties and Synthetic Applications.
  • Google Patents (SI9300567A).Prodrugs of antiinflammatory 3-acyl-2-oxindole-1-carboxamides (Mechanistic use of Alpha-Haloalkyl Esters and Sodium Iodide in situ).
  • Journal of the American Chemical Society.Evaluation of Elementary Steps in Csp2–Csp3 Cross-Electrophile Coupling Reactions Mediated by a Common Ni Complex. (December 2025).
Application

Application Note: Scale-Up Synthesis of Acyloxyalkyl Ester Prodrugs Using 1-Bromo-2-methylpropyl Propionate

Introduction & Mechanistic Grounding 1-Bromo-2-methylpropyl propionate (CAS 158894-67-8) is a highly versatile α -acyloxyalkyl halide utilized extensively in the pharmaceutical industry for the synthesis of prodrugs. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

1-Bromo-2-methylpropyl propionate (CAS 158894-67-8) is a highly versatile α -acyloxyalkyl halide utilized extensively in the pharmaceutical industry for the synthesis of prodrugs. By masking polar moieties—such as carboxylic acids, phosphates, or phosphonates—with an acyloxyalkyl group, drug developers can significantly enhance the lipophilicity, cellular penetration, and oral bioavailability of active pharmaceutical ingredients (APIs) .

Upon cellular internalization, the prodrug undergoes rapid enzymatic cleavage by non-specific intracellular esterases. This hydrolysis breaks the ester bond, initiating a spontaneous decomposition of the resulting unstable hemiacetal intermediate. This cascade releases the active API, alongside propionic acid and isobutyraldehyde (2-methylpropanal) as predictable, easily metabolized byproducts.

Critical Considerations for Scale-Up

Transitioning the alkylation of an API from bench-scale (grams) to pilot-scale (kilograms) using 1-bromo-2-methylpropyl propionate introduces several critical engineering and chemical challenges. As a self-validating system, the process must account for both thermodynamic control and stringent impurity management.

  • Thermodynamic Control & Finkelstein Catalysis: The SN​2 displacement of the secondary bromide is sterically hindered and requires elevated temperatures, which can degrade sensitive APIs. To mitigate this, we employ a catalytic Finkelstein reaction. By adding sodium iodide (NaI), the bromide is transiently converted into a more reactive α -acyloxyalkyl iodide in situ. This lowers the activation energy, allowing the reaction to proceed rapidly at milder temperatures (40–45 °C) and suppressing competing elimination (E2) pathways.

  • Moisture Sensitivity: α -Halo esters are highly susceptible to aqueous hydrolysis, which generates propionic acid and isobutyraldehyde prematurely, consuming the reagent and lowering yields. Reactor inerting and strict moisture control (Karl Fischer titration < 0.05%) are mandatory prior to reagent dosing.

  • Genotoxic Impurity (GTI) Management: Alkylating agents are inherently DNA-reactive. Under ICH M7(R2) guidelines, residual 1-bromo-2-methylpropyl propionate is classified as a potentially mutagenic impurity (PMI) and must be controlled below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . The scale-up protocol must incorporate an active quench step to intentionally destroy unreacted reagent.

Experimental Protocol: 1 kg Scale-Up Workflow

This protocol describes the SN​2 alkylation of a generic carboxylic acid API (API-COOH) to form an acyloxyalkyl ester prodrug.

Materials
  • API-COOH: 1.00 kg (1.0 eq)

  • 1-Bromo-2-methylpropyl propionate: 1.25 kg (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 325 mesh): 0.85 kg (1.5 eq)

  • Sodium Iodide (NaI): 0.075 kg (0.1 eq)

  • N,N-Dimethylformamide (DMF): 10.0 L

Step-by-Step Methodology
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with ultra-high purity N2​ for 30 minutes. Charge with 10.0 L of anhydrous DMF.

    • In-Process Control (IPC): Sample DMF for Karl Fischer titration (Pass criteria: < 0.05% H2​O ).

  • Dissolution & Activation: Charge 1.00 kg of API-COOH, followed by 0.85 kg of finely milled K2​CO3​ and 0.075 kg of NaI. Stir at 300 rpm at 25 °C for 60 minutes.

    • Causality: The use of an insoluble, heterogeneous base like K2​CO3​ prevents base-catalyzed degradation of the product while ensuring complete deprotonation of the API into a reactive carboxylate salt.

  • Controlled Dosing: Heat the suspension to 40 °C. Begin continuous dosing of 1.25 kg of 1-bromo-2-methylpropyl propionate over 2 hours using a metering pump.

    • Causality: Slow dosing prevents thermal runaway from the highly exothermic alkylation and minimizes localized concentration spikes that lead to dialkylation or API degradation.

  • Reaction Maturation: Maintain the reaction at 45 °C for 4 hours.

    • IPC: Pull sample for HPLC analysis. (Pass criteria: > 98% conversion of API-COOH).

  • Active Quench & GTI Destruction: Cool the reactor to 10 °C. Slowly charge 5.0 L of a 5% aqueous NaHCO3​ solution over 1 hour.

    • Causality: The mildly basic aqueous quench serves a dual purpose: it precipitates the highly lipophilic prodrug while actively hydrolyzing any residual 1-bromo-2-methylpropyl propionate into water-soluble, non-genotoxic byproducts, ensuring compliance with ICH M7 guidelines .

  • Isolation: Filter the precipitated prodrug via a Nutsche filter. Wash the filter cake with 3 x 2.0 L of cold purified water to remove residual DMF and inorganic salts. Dry under vacuum at 35 °C until constant weight.

Quantitative Data Presentation

The following table summarizes the scalability, yield, and purity metrics across three development stages, demonstrating the effectiveness of the Finkelstein catalysis and active quench strategy.

ScaleDosing Time (h)Max Temp (°C)Isolated Yield (%)HPLC Purity (%)Residual Alkylating Agent (ppm)
10 g 0.54889.599.1< 5
100 g 1.04691.299.4< 2
1.0 kg 2.04593.099.7Not Detected (< 1)

Note: The reduction in residual alkylating agent at larger scales is attributed to the optimized, longer aqueous quench time during the 1 kg isolation phase, actively driving the hydrolysis of the genotoxic impurity.

Mechanistic & Workflow Visualization

ProdrugPathway API API-COOH (Active Drug) Reaction S_N2 Alkylation (Scale-up Synthesis) API->Reaction Reagent 1-Bromo-2-methylpropyl propionate (Alkylating Agent) Reagent->Reaction Prodrug Acyloxyalkyl Ester Prodrug (High Lipophilicity) Reaction->Prodrug Esterase In Vivo Esterase Cleavage (Enzymatic Hydrolysis) Prodrug->Esterase Cellular Uptake ActiveAPI Released API-COOH (Therapeutic Effect) Esterase->ActiveAPI Byproducts Isobutyraldehyde + Propionic Acid Esterase->Byproducts

Workflow of acyloxyalkyl ester prodrug synthesis and in vivo enzymatic cleavage.

References

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]

  • ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

Method

Application Notes and Protocols for 1-Bromo-2-methylpropyl propionate in Flow Chemistry Systems

Introduction: Unlocking the Potential of 1-Bromo-2-methylpropyl propionate in Continuous Flow Synthesis 1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8) is a versatile bifunctional molecule, incorporating both an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of 1-Bromo-2-methylpropyl propionate in Continuous Flow Synthesis

1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8) is a versatile bifunctional molecule, incorporating both an ester moiety and a reactive secondary bromide.[][2][3][4] This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of an isobutyrate-like fragment in the development of pharmaceuticals and advanced materials.[] Traditional batch processing of reactions involving such alkyl halides can present challenges, including localized hotspots, side reactions, and difficulties in scaling up safely.[5][6]

Flow chemistry, or continuous flow processing, offers a paradigm shift in how we approach the synthesis of complex molecules. By conducting reactions in a continuous stream through a reactor, we gain unparalleled control over reaction parameters, leading to enhanced safety, efficiency, and scalability.[5][7] The small reaction volumes at any given moment and superior heat dissipation minimize the risks associated with exothermic reactions or the handling of reactive intermediates.[6][7] This application note provides detailed protocols for the utilization of 1-Bromo-2-methylpropyl propionate in flow chemistry systems, focusing on key transformations relevant to drug discovery and development.

Core Principles: Why Flow Chemistry is Advantageous for Reactions with 1-Bromo-2-methylpropyl propionate

The application of flow chemistry to reactions involving 1-Bromo-2-methylpropyl propionate is underpinned by several key advantages:

  • Enhanced Safety: The in-situ generation and immediate consumption of potentially unstable intermediates can be safely managed in a continuous flow setup.[7][8][9] This is particularly relevant for reactions that may generate hazardous byproducts.

  • Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for rapid and uniform heat transfer, preventing thermal runaways and minimizing the formation of impurities.[5]

  • Improved Reaction Efficiency: Precise control over residence time, stoichiometry, and mixing leads to higher yields and selectivities compared to batch processes.[5]

  • Scalability: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by using a larger reactor, a more straightforward process than re-optimizing a batch reaction for a larger vessel.[5]

Application Protocol 1: Nucleophilic Substitution with a Primary Amine for the Synthesis of a Key Pharmaceutical Intermediate

This protocol details the continuous flow synthesis of a secondary amine, a common scaffold in many pharmaceutical agents, through the reaction of 1-Bromo-2-methylpropyl propionate with a primary amine.

Reaction Scheme:
Experimental Workflow Diagram:

G reagent1 Reagent A: 1-Bromo-2-methylpropyl propionate in Acetonitrile pump1 Syringe Pump 1 reagent1->pump1 reagent2 Reagent B: Primary Amine (R-NH2) & DIPEA in Acetonitrile pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Coil Reactor (PFA Tubing) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow amination of 1-Bromo-2-methylpropyl propionate.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 1-Bromo-2-methylpropyl propionate in anhydrous acetonitrile.

    • Solution B: Prepare a 0.6 M solution of the desired primary amine (R-NH₂) and a 0.7 M solution of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base in anhydrous acetonitrile.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Use PFA tubing for the reactor coil to ensure chemical compatibility.

    • Set the back pressure regulator to 10 bar to maintain a single liquid phase at elevated temperatures.

  • Reaction Execution:

    • Set the temperature of the heated coil reactor to 80 °C.

    • Using syringe pumps, introduce Solution A at a flow rate of 0.5 mL/min and Solution B at a flow rate of 0.5 mL/min into the T-mixer.

    • The combined flow rate will be 1.0 mL/min.

    • Allow the system to stabilize for a period equivalent to three reactor volumes.

  • Product Collection and Analysis:

    • Collect the product stream after the back pressure regulator.

    • Quench a small aliquot with water and extract with ethyl acetate.

    • Analyze the organic layer by GC-MS or LC-MS to determine conversion and selectivity.

Data Presentation:
ParameterValue
Concentration of 1-Bromo-2-methylpropyl propionate 0.5 M
Concentration of Primary Amine 0.6 M
Concentration of DIPEA 0.7 M
Flow Rate (Solution A) 0.5 mL/min
Flow Rate (Solution B) 0.5 mL/min
Total Flow Rate 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Temperature 80 °C
Back Pressure 10 bar
Expected Conversion >95%

Application Protocol 2: Continuous Flow Esterification via Finkelstein Reaction and Subsequent Nucleophilic Acyl Substitution

This two-step continuous flow process first converts the bromide to a more reactive iodide via a Finkelstein reaction, followed by an in-line reaction with a carboxylate salt to form a new ester. This demonstrates the power of flow chemistry to telescope reaction sequences.[10]

Reaction Scheme:

Step 1 (Finkelstein Reaction): (CH3)2CHCH(Br)OC(O)CH2CH3 + NaI -> (CH3)2CHCH(I)OC(O)CH2CH3 + NaBr

Step 2 (Nucleophilic Acyl Substitution): (CH3)2CHCH(I)OC(O)CH2CH3 + R-COONa -> (CH3)2CHCH(OC(O)R)OC(O)CH2CH3 + NaI

Experimental Workflow Diagram:

G cluster_0 Step 1: Finkelstein Reaction cluster_1 Step 2: Esterification reagent1 Reagent A: 1-Bromo-2-methylpropyl propionate in Acetone pump1 Pump 1 reagent1->pump1 reagent2 Reagent B: Sodium Iodide in Acetone pump2 Pump 2 reagent2->pump2 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 reactor1 Heated Coil Reactor 1 mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 reagent3 Reagent C: Carboxylate Salt (R-COONa) in DMF pump3 Pump 3 reagent3->pump3 pump3->mixer2 reactor2 Heated Coil Reactor 2 mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Two-step continuous flow synthesis of a new ester from 1-Bromo-2-methylpropyl propionate.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Solution A: Prepare a 0.4 M solution of 1-Bromo-2-methylpropyl propionate in anhydrous acetone.

    • Solution B: Prepare a saturated solution of sodium iodide in anhydrous acetone.

    • Solution C: Prepare a 0.5 M solution of the desired sodium carboxylate (R-COONa) in anhydrous DMF.

  • System Setup:

    • Assemble the two-stage flow chemistry system as shown in the diagram.

    • Set the back pressure regulator to 15 bar.

  • Reaction Execution:

    • Step 1: Set the temperature of Heated Coil Reactor 1 to 60 °C. Pump Solution A and Solution B at 0.4 mL/min and 0.6 mL/min respectively into the first T-mixer.

    • Step 2: The output from Reactor 1 is directly fed into the second T-mixer. Set the temperature of Heated Coil Reactor 2 to 100 °C. Pump Solution C at a flow rate of 1.0 mL/min into the second T-mixer.

    • The total flow rate through the second reactor will be 2.0 mL/min.

    • Allow the system to reach a steady state before collecting the product.

  • Product Collection and Analysis:

    • Collect the product stream.

    • Perform an aqueous workup to remove salts and DMF.

    • Analyze the product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation:
ParameterReactor 1 (Finkelstein)Reactor 2 (Esterification)
Reagents 1-Bromo-2-methylpropyl propionate, NaIIntermediate Iodide, R-COONa
Solvent AcetoneAcetone/DMF
Temperature 60 °C100 °C
Reactor Volume 5 mL15 mL
Residence Time 5 min7.5 min
Expected Yield >90% (for the two-step sequence)

Safety Considerations

When working with 1-Bromo-2-methylpropyl propionate and other alkyl halides in flow chemistry, it is crucial to adhere to standard laboratory safety procedures.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Pressure and Temperature Monitoring: Continuously monitor the system's pressure and temperature to ensure they remain within safe operating limits.

  • Leak Detection: Regularly inspect the system for any leaks, especially when working with heated and pressurized liquids.

  • Emergency Shutdown: Be familiar with the emergency shutdown procedure for the flow chemistry system.

Conclusion

The use of 1-Bromo-2-methylpropyl propionate in continuous flow systems opens up new avenues for the efficient and safe synthesis of valuable chemical entities. The protocols outlined in this application note provide a starting point for researchers and drug development professionals to explore the potential of this versatile building block in their own work. The enhanced control and safety offered by flow chemistry make it an ideal platform for leveraging the reactivity of 1-Bromo-2-methylpropyl propionate in the creation of novel molecules.[7][8]

References

  • Oxford Academic. Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Bulletin of the Chemical Society of Japan. [Link]

  • ACS Publications. Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Letters. [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • RSC Publishing. Continuous flow synthesis enabling reaction discovery. Chemical Science. [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). [Link]

  • Vapourtec. Safe Use of Hazardous Chemicals in Flow. [Link]

  • Professor Steven V. Ley Research Group. Flow Chemistry - The Methods. [Link]

  • Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. (2025, March 11). [Link]

  • Pure Synth. Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques. [Link]

  • MDPI. Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. [Link]

  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. (2025, August 14). [Link]

  • ResearchGate. The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-2-methylpropyl Propionate

Welcome to the technical support center for the synthesis of 1-Bromo-2-methylpropyl propionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-methylpropyl propionate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields. We will explore the common synthetic routes, address potential pitfalls, and provide detailed, field-proven protocols.

Introduction: Navigating the Synthesis

The synthesis of 1-Bromo-2-methylpropyl propionate, a bromopropyl ester derivative, presents unique challenges that can significantly impact reaction yield.[] This molecule is a valuable intermediate in various fields, including pharmaceuticals and material science.[] Achieving a high yield requires careful consideration of the synthetic strategy, reagent purity, reaction conditions, and purification techniques.

Two primary synthetic pathways are generally considered for this target molecule:

  • Route A: Esterification Followed by Bromination. This route involves first synthesizing 2-methylpropyl propionate from isobutanol and then performing a selective bromination. The main challenge in this approach is controlling the regioselectivity of the bromination to favor the desired primary bromide over other isomers.

  • Route B: Bromination Followed by Esterification. This pathway begins with the synthesis of 1-bromo-2-methylpropane from isobutanol, which is then esterified using a propionate salt. This route often offers better control over the final product's structure, but reaction kinetics can be a hurdle.

This guide will provide troubleshooting for both routes, with a focus on practical solutions to common problems encountered in the lab.

Troubleshooting Guide & FAQs

Section 1: Starting Materials and Reagents
Q1: My initial esterification (Route A) or bromination (Route B) is giving a low yield. Could wet starting materials be the cause?

A1: Absolutely. Water is detrimental to both primary synthetic routes.

  • For Route A (Fischer Esterification): The Fischer esterification, a reaction between a carboxylic acid and an alcohol, is a reversible equilibrium reaction.[2][3][4][5] The presence of water in your 2-methyl-1-propanol (isobutanol) or propionic acid will shift the equilibrium back towards the starting materials, directly reducing the yield of your ester product, 2-methylpropyl propionate.[2][4][5]

    • Solution: Ensure your alcohol and carboxylic acid are anhydrous. Use freshly opened reagents or dry them using standard laboratory procedures, such as distillation from a suitable drying agent or the use of molecular sieves. When running the reaction, employing a Dean-Stark trap or other methods to remove the water formed during the reaction is crucial to drive the equilibrium towards the product.[2][5]

  • For Route B (Bromination of Isobutanol): When synthesizing 1-bromo-2-methylpropane from isobutanol using reagents like HBr/H₂SO₄, excess water can lead to side reactions, such as the formation of di-isobutyl ether or favor the reverse reaction.

Q2: In Route A, I'm getting a mixture of brominated products. How can I improve selectivity for the primary bromide?

A2: This is a classic challenge of regioselectivity in free-radical bromination. The stability of the radical intermediate dictates the major product. A tertiary radical is more stable than a secondary, which is more stable than a primary radical. In your ester, 2-methylpropyl propionate, there are primary, secondary, and tertiary C-H bonds.

  • Problem: Standard radical bromination using Br₂ and light will preferentially form the most stable radical, leading to bromination at the tertiary carbon.

  • Solution: Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective allylic and benzylic brominations and can also be used for other selective brominations.[6][7] It works by providing a low, constant concentration of Br₂, which favors the desired radical pathway over ionic side reactions.[7][8] To further enhance selectivity for the less substituted position, careful control of reaction conditions is key.

    • Reaction Conditions: The Wohl-Ziegler reaction, which uses NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (like AIBN or benzoyl peroxide) or light, is the standard method.[6] The choice of solvent can be critical; for instance, studies on benzylic brominations have shown that solvents like 1,2-dichlorobenzene can sometimes improve yields and reduce reaction times compared to CCl₄.[9]

Brominating Agent Typical Conditions Selectivity Key Considerations
Br₂ / UV light Non-polar solventLow; favors the most stable radical (tertiary).Prone to over-bromination and side reactions.
NBS / AIBN or light CCl₄ or other non-polar solventHigh; favors kinetic product.[10][11]Minimizes Br₂ concentration, reducing ionic side reactions.[8]
Section 2: Troubleshooting the Esterification Reaction
Q3: My Fischer esterification (Route A, Step 1) is slow and gives a poor yield despite using dry reagents. What can I do?

A3: Several factors beyond water content can impede a Fischer esterification.

  • Catalyst: A strong acid catalyst is essential.[2][12] Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[5] Ensure you are using a sufficient catalytic amount.

  • Reagent Stoichiometry: To shift the equilibrium, you can use a large excess of one of the reactants, typically the less expensive one (in this case, likely the alcohol, 2-methyl-1-propanol).[2][5]

  • Temperature and Reflux: The reaction often requires heating under reflux to proceed at a reasonable rate.[4][12] Ensure the temperature is appropriate for the solvent and reagents being used.

  • Water Removal: As stated in Q1, actively removing water as it forms is one of the most effective ways to increase the yield.[2][4][5]

Q4: The esterification of 1-bromo-2-methylpropane with sodium propionate (Route B, Step 2) is extremely slow. How can I accelerate this Sₙ2 reaction?

A4: This is a common issue with Sₙ2 reactions, especially when dealing with reactants that have limited solubility in a common solvent. 1-bromo-2-methylpropane is a primary alkyl halide and is a good substrate for Sₙ2 reactions, but optimizing conditions is key.[13]

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile are excellent for Sₙ2 reactions because they solvate the cation (Na⁺) but not the nucleophilic anion (propionate), making the nucleophile more reactive.[14][15]

  • Phase-Transfer Catalysis (PTC): This is an ideal technique for this situation.[16] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the propionate anion from the solid or aqueous phase into the organic phase where the alkyl bromide is located.[16][17] This dramatically increases the reaction rate.[16] The reaction can often be run under mild conditions with high yields.[16][18][19]

Condition Effect on Sₙ2 Rate Recommendation
Solvent Polar aprotic > Polar protic > Non-polarUse DMSO, DMF, or Acetonitrile.[14][15]
Catalyst Phase-Transfer Catalyst (PTC) significantly accelerates the reaction.Add a catalytic amount of TBAB or a similar quaternary ammonium salt.[16][17]
Temperature Increasing temperature generally increases the rate.Heat the reaction, but monitor for potential elimination side reactions.
Leaving Group I > Br > ClBromide is a good leaving group. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate reactions of alkyl chlorides via in-situ conversion to the more reactive iodide (Finkelstein reaction).[20]
Section 3: Work-up and Purification Issues
Q5: How do I effectively remove the succinimide byproduct after an NBS bromination (Route A)?

A5: Succinimide, the byproduct of NBS reactions, can complicate purification.

  • Filtration: Succinimide is a solid and is not very soluble in non-polar solvents like CCl₄ or cyclohexane, especially when cold. After the reaction is complete, cooling the mixture on an ice bath will often cause the succinimide to precipitate, and it can be removed by filtration.

  • Aqueous Wash: Succinimide is soluble in water.[21] During the work-up, washing the organic layer with water will remove the succinimide. A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution followed by water and then brine is a standard procedure.[21]

Q6: My final product is impure after distillation. What are the likely contaminants and how can I improve purity?

A6: The identity of the contaminants depends on the synthetic route taken.

  • From Route A (Esterification/Bromination):

    • Isomeric Bromides: If the bromination was not perfectly selective, you will have other brominated isomers. These can be very difficult to separate by distillation due to similar boiling points. Careful optimization of the bromination reaction is the best remedy. Fractional distillation with a high-efficiency column may be required.

    • Unreacted Ester: If the bromination did not go to completion.

  • From Route B (Bromination/Esterification):

    • Unreacted 1-bromo-2-methylpropane: If the esterification was incomplete.

    • Elimination Product (Isobutylene): Formed during the synthesis of 1-bromo-2-methylpropane.

    • Tert-butyl bromide: A common impurity from the rearrangement of the isobutyl carbocation during the bromination of isobutanol.[22]

  • General Purification Strategy:

    • Aqueous Work-up: Wash the crude product with water to remove water-soluble impurities, NaHCO₃(aq) to remove any acidic residues, and finally with brine to aid in the separation of the organic and aqueous layers.[21][23]

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Distillation: Purify by fractional distillation under reduced pressure to minimize thermal decomposition.

Recommended Protocol: Synthesis via Route B

Route B is often preferred as it provides better control over the final product's regiochemistry.

Step 1: Synthesis of 1-Bromo-2-methylpropane

This procedure is adapted from standard methods for converting primary alcohols to alkyl bromides.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methyl-1-propanol (isobutanol).

  • Reagent Addition: Add 48% hydrobromic acid (HBr). Slowly add concentrated sulfuric acid (H₂SO₄) dropwise via the dropping funnel while cooling the flask in an ice bath.[22]

  • Reaction: Heat the mixture to reflux (around 90-95 °C) for several hours.[22]

  • Work-up: After cooling, separate the lower organic layer. Wash it carefully with water, then with 5% sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Drying and Purification: Dry the crude 1-bromo-2-methylpropane over anhydrous CaCl₂ or MgSO₄. Purify by distillation, collecting the fraction boiling at 91-93 °C.

Step 2: Phase-Transfer Catalyzed Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-2-methylpropane (1.0 eq.), sodium propionate (1.2 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or DMF.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and filter to remove excess sodium propionate and sodium bromide. Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the solvent and any remaining salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 1-Bromo-2-methylpropyl propionate can be further purified by vacuum distillation.

Visualizations

Workflow for Recommended Synthesis (Route B)

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification (PTC) Isobutanol Isobutanol Add_HBr_H2SO4 Add_HBr_H2SO4 Isobutanol->Add_HBr_H2SO4 1. HBr (48%) 2. H2SO4 (conc.) Reflux Reflux Add_HBr_H2SO4->Reflux Heat Workup_1 Workup_1 Reflux->Workup_1 Cool, Separate Purify_1 Purify_1 Workup_1->Purify_1 Wash, Dry 1_Bromo_2_methylpropane 1_Bromo_2_methylpropane Purify_1->1_Bromo_2_methylpropane Distill Combine_Reagents Combine_Reagents 1_Bromo_2_methylpropane->Combine_Reagents Reflux_2 Reflux_2 Combine_Reagents->Reflux_2 Acetonitrile, Heat Sodium_Propionate Sodium Propionate Sodium_Propionate->Combine_Reagents TBAB TBAB (catalyst) TBAB->Combine_Reagents Workup_2 Workup_2 Reflux_2->Workup_2 Cool, Filter Purify_2 Purify_2 Workup_2->Purify_2 Wash, Dry Final_Product 1-Bromo-2-methylpropyl propionate Purify_2->Final_Product Vacuum Distill

Caption: Recommended two-step synthesis of 1-Bromo-2-methylpropyl propionate.

Troubleshooting Low Yield

G start_node start_node decision_node decision_node solution_node solution_node Low_Yield Low_Yield Check_Route Which step is failing? Low_Yield->Check_Route Identify Synthesis Step Esterification Esterification Check_Route->Esterification Esterification Bromination Bromination Check_Route->Bromination Bromination Ester_Type Ester_Type Fischer Fischer Ester_Type->Fischer Fischer (Route A) SN2 SN2 Ester_Type->SN2 SN2 (Route B) Fischer_Causes Fischer_Causes Fischer->Fischer_Causes Common Issues SN2_Causes SN2_Causes SN2->SN2_Causes Common Issues Sol_Fischer_1 Dry reagents. Use Dean-Stark trap. Fischer_Causes->Sol_Fischer_1 Wet Reagents? Sol_Fischer_2 Increase heat to reflux. Fischer_Causes->Sol_Fischer_2 Low Temp? Sol_Fischer_3 Add more H2SO4 or TsOH. Fischer_Causes->Sol_Fischer_3 Insufficient Catalyst? Sol_SN2_1 Use Polar Aprotic Solvent (DMSO). Add Phase-Transfer Catalyst. SN2_Causes->Sol_SN2_1 Slow Reaction? Bromination_Type Bromination_Type Low_Selectivity Low_Selectivity Bromination_Type->Low_Selectivity Poor Selectivity (Route A) Elimination Elimination Bromination_Type->Elimination Side Reactions (Route B) Sol_Selectivity Sol_Selectivity Low_Selectivity->Sol_Selectivity Use NBS with AIBN/light. Use non-polar solvent. Sol_Elimination Sol_Elimination Elimination->Sol_Elimination Use milder conditions. Control temperature carefully.

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid | Scilit. (n.d.).
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025, April 1).
  • Fischer Esterification - Chemistry Steps. (2021, November 18).
  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.).
  • Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid: Synthetic Communications - Taylor & Francis. (2007, December 4).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022, November 16).
  • Technical Support Center: Synthesis of 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.).
  • Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane). | Homework.Study.com. (n.d.).
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - . (2024, December 17). Retrieved from

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. (2019, October 13).
  • Synthesis of 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide - Benchchem. (n.d.).
  • N-Bromosuccinimide - Wikipedia. (n.d.).
  • Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines - PubMed. (2004, April 26).
  • 1-Bromo-2-methylpropane synthesis - ChemicalBook. (n.d.).
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
  • Top 10 Opportunities - Phase Transfer Catalysis Home Page. (n.d.).
  • N bromosuccinamide reagent | PPTX - Slideshare. (n.d.).
  • CAS 78-77-3: 1-Bromo-2-methylpropane | CymitQuimica. (n.d.).
  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (2017, June 20).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. (2020, April 30).
  • About Workup - Department of Chemistry : University of Rochester. (n.d.).
  • The isocyanide SN2 reaction - PMC - NIH. (2023, September 19).
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  • Application Notes and Protocols for 1-Bromo-2-methyl-1-propene in Organic Synthesis - Benchchem. (n.d.).
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC. (2018, September 2).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Steglich Esterification - Organic Chemistry Portal. (n.d.).
  • An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. (2022, November 22).
  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC. (n.d.).
  • How to do workup after doing bromination with NBS? - ResearchGate. (2017, February 25).
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.).
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30).
  • Organic Reactions: Esterification & Transesterification - Student Academic Success. (2025, June 15).
  • Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry - YouTube. (2022, August 3).
  • Development and Optimisation of a Green 2-Step Sterospecific Triazol Synthesis. (n.d.).
  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • Applications of the DIB–BBr3 Protocol in Bromination Reactions | Organic Letters. (2023, January 3).
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).
  • CAS 158894-67-8 ((1-Bromo-2-methylpropyl) propanoate) - BOC Sciences. (n.d.).
  • optimizing base and solvent conditions for SNAr reactions - Benchchem. (n.d.).
  • 2-Bromoacetamide synthesis and purification methods - Benchchem. (n.d.).
  • US2876255A - Preparation of bromo acids and esters - Google Patents. (n.d.).
  • NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. (n.d.).
  • Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).
  • For each compound, predict the major product of free-radical brom... - Pearson. (n.d.).
  • 1-Bromo-2-methylpropene - ChemBK. (2024, April 9).
  • Ethyl bromoacetate - Organic Syntheses Procedure. (n.d.).

Sources

Optimization

common side products in 1-Bromo-2-methylpropyl propionate reactions and their prevention

Welcome to the Technical Support Center for the synthesis and handling of 1-Bromo-2-methylpropyl propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-Bromo-2-methylpropyl propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, we provide in-depth answers to frequently asked questions, focusing on the causality behind experimental outcomes and offering field-proven solutions to common side reactions.

Section 1: Synthesis via Esterification of 1-Bromo-2-methylpropan-1-ol

This synthetic approach involves the reaction of 1-bromo-2-methylpropan-1-ol with a propionylating agent, such as propionyl chloride or propionic anhydride, often in the presence of a base or an acid catalyst.

Frequently Asked Questions (FAQs)

Question 1: I performed an acid-catalyzed esterification of 1-bromo-2-methylpropan-1-ol and obtained a significant amount of an unexpected ketone byproduct. What is happening and how can I prevent it?

Answer: The formation of a ketone, specifically 3-methyl-2-butanone, is a strong indication of a pinacol-type rearrangement occurring under acidic conditions. 1-Bromo-2-methylpropan-1-ol is a 1,2-halohydrin, and like 1,2-diols, it is susceptible to rearrangement.

Causality of the Side Reaction: The reaction proceeds through the following steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the halohydrin, converting it into a good leaving group (water).

  • Formation of a Carbocation: The departure of water leads to the formation of a secondary carbocation.

  • 1,2-Hydride Shift: A hydride ion from the adjacent carbon migrates to the carbocation, resulting in a more stable tertiary carbocation.

  • Formation of the Ketone: A subsequent deprotonation of the hydroxyl group on the bromine-bearing carbon is not the favored pathway. Instead, the rearrangement leads to the formation of a more stable product. In this case, a 1,2-hydride shift is followed by the loss of a proton to yield 3-methyl-2-butanone.

pinacol_rearrangement cluster_0 Pinacol-Type Rearrangement of 1-Bromo-2-methylpropan-1-ol start 1-Bromo-2-methylpropan-1-ol protonation Protonation of -OH start->protonation H+ carbocation Secondary Carbocation protonation->carbocation -H2O rearrangement 1,2-Hydride Shift carbocation->rearrangement tertiary_carbocation Tertiary Carbocation rearrangement->tertiary_carbocation ketone 3-Methyl-2-butanone (Side Product) tertiary_carbocation->ketone -H+

Caption: Acid-catalyzed rearrangement of 1-bromo-2-methylpropan-1-ol.

Prevention and Troubleshooting:

StrategyRationale
Use a Non-Acidic Esterification Method To avoid the carbocation rearrangement, use esterification methods that do not employ strong acids. The use of propionyl chloride or propionic anhydride with a non-nucleophilic base like pyridine or triethylamine at low temperatures is highly recommended.
Control Reaction Temperature If an acid catalyst must be used, maintaining a low reaction temperature can disfavor the rearrangement pathway, which typically has a higher activation energy.
Choice of Acid Catalyst A milder acid catalyst may reduce the extent of the rearrangement.

Experimental Protocol: Esterification with Propionyl Chloride and Pyridine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Section 2: Synthesis via Bromo-esterification of 2-Methyl-1-propene

This synthetic route involves the simultaneous addition of a bromine atom and a propionate group across the double bond of 2-methyl-1-propene. This is typically achieved using a bromine source like N-Bromosuccinimide (NBS) in the presence of propionic acid.

Frequently Asked Questions (FAQs)

Question 2: My bromo-esterification of 2-methyl-1-propene resulted in a significant amount of a dibrominated byproduct. How can I suppress its formation?

Answer: The formation of 1,2-dibromo-2-methylpropane is a common side reaction in the bromo-esterification of 2-methyl-1-propene. This occurs when a molecule of bromine (Br₂) adds across the double bond instead of the desired bromo-esterification.

Causality of the Side Reaction: The reaction proceeds via a bromonium ion intermediate. This intermediate can be attacked by any nucleophile present in the reaction mixture. If bromide ions (Br⁻) are present in sufficient concentration, they can compete with propionic acid and attack the bromonium ion, leading to the formation of the dibrominated product.

bromoesterification_side_reaction cluster_1 Bromo-esterification of 2-Methyl-1-propene start 2-Methyl-1-propene bromonium Bromonium Ion Intermediate start->bromonium Br+ source (e.g., NBS) desired_product 1-Bromo-2-methylpropyl propionate (Desired) bromonium->desired_product Attack by Propionic Acid side_product 1,2-Dibromo-2-methylpropane (Side Product) bromonium->side_product Attack by Bromide Ion propionic_acid Propionic Acid (Nucleophile) bromide_ion Bromide Ion (Nucleophile)

Caption: Competing nucleophilic attack on the bromonium ion.

Prevention and Troubleshooting:

StrategyRationale
Use N-Bromosuccinimide (NBS) NBS provides a low, steady concentration of electrophilic bromine, which minimizes the formation of free Br₂ and subsequent bromide ions.[1]
Use Propionic Acid as Solvent Using a large excess of propionic acid will favor its role as the nucleophile due to a concentration effect, outcompeting the bromide ion.
Control Temperature Running the reaction at lower temperatures can help to control the rate of competing side reactions.
Purification If the dibrominated byproduct is formed, it can often be separated from the desired bromo-ester by fractional distillation under reduced pressure, as their boiling points are typically different.[2]

Question 3: I am observing two isomeric bromo-ester products. Why is this happening and which is the major product?

Answer: The formation of two isomeric products, 1-bromo-2-methylpropyl propionate and 2-bromo-2-methylpropyl propionate, is possible due to the unsymmetrical nature of the bromonium ion intermediate formed from 2-methyl-1-propene.

Causality and Regioselectivity: The attack of the nucleophile (propionic acid) on the three-membered bromonium ring can occur at either of the two carbons. According to Markovnikov's rule for halohydrin formation, the nucleophile will preferentially attack the more substituted carbon.[3][4] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to break.[5][6]

  • Attack at the more substituted carbon (C2): This leads to the formation of the desired product, 1-bromo-2-methylpropyl propionate . This is generally the major product .

  • Attack at the less substituted carbon (C1): This leads to the formation of the isomeric side product, 2-bromo-2-methylpropyl propionate .

regioselectivity cluster_2 Regioselectivity of Nucleophilic Attack bromonium Bromonium Ion Intermediate major_product 1-Bromo-2-methylpropyl propionate (Major Product - Markovnikov) bromonium->major_product Attack at more substituted carbon minor_product 2-Bromo-2-methylpropyl propionate (Minor Product - anti-Markovnikov) bromonium->minor_product Attack at less substituted carbon

Caption: Regioselectivity in the bromo-esterification of 2-methyl-1-propene.

Prevention and Troubleshooting:

StrategyRationale
Optimize Reaction Conditions While the Markovnikov product is generally favored, the ratio of isomers can sometimes be influenced by solvent and temperature. Running the reaction under standard, well-controlled conditions will typically yield the highest proportion of the desired isomer.
Purification The two isomers will likely have slightly different boiling points and polarities, allowing for their separation by fractional distillation or column chromatography.

Section 3: General Troubleshooting

Question 4: I am experiencing low yields and the presence of 2-methyl-1-propene in my final product. What could be the cause?

Answer: The presence of the starting alkene, 2-methyl-1-propene, in your product suggests that an elimination reaction may be occurring, either from your desired product or from an intermediate. This is more likely if your reaction or workup conditions involve heat or the presence of a base.

Causality of the Side Reaction: 1-Bromo-2-methylpropyl propionate is a secondary alkyl bromide and can undergo E2 elimination in the presence of a strong, non-nucleophilic base, or E1 elimination under heating, especially if acidic or basic impurities are present.[7][8]

Prevention and Troubleshooting:

StrategyRationale
Avoid High Temperatures During workup and purification, avoid excessive heating. Use vacuum distillation to lower the boiling point of your product.[2]
Neutralize the Reaction Mixture Ensure that the reaction mixture is properly neutralized during the workup to remove any acidic or basic residues that could promote elimination during distillation.
Use a Mild Base If a base is required in your reaction, consider using a milder, non-nucleophilic base.

Question 5: My product seems to be degrading over time, and I notice an acidic smell. What is happening?

Answer: The acidic smell is likely due to the hydrolysis of the ester functional group, which releases propionic acid. Bromo-esters can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts.[9][10][11][12]

Causality of the Side Reaction: The ester linkage can be cleaved by water, a reaction that is catalyzed by both acids and bases. The presence of the electron-withdrawing bromine atom on the adjacent carbon can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.

Prevention and Troubleshooting:

StrategyRationale
Thorough Drying Ensure that the final product is thoroughly dried and free of water. Use a reliable drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.
Aqueous Workup During the workup, minimize the contact time with aqueous acidic or basic solutions.
Proper Storage Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent degradation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. [Link][13]

  • Wikipedia. (2023). Pinacol rearrangement. [Link][14]

  • Chemistry LibreTexts. (2024, October 2). 7.7: Electrophilic Addition Reactions of Alkenes. [Link]

  • Making Molecules. (2026, February 6). Alkenes as nucleophiles: Part 1. [Link]

  • Organic Syntheses. ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

  • University of Calgary. Ch 5 : Elimination. [Link]

  • SlidePlayer. Elimination reactions. [Link]

  • Master Organic Chemistry. (2025, December 12). Bromination of Alkenes - The Mechanism. [Link]

  • PMC. Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. [Link]

  • Master Organic Chemistry. regioselectivity Archives. [Link]

  • Synlett. (2011). Mild and Selective Boronic Acid Catalyzed 1,3-Transposition of Allylic Alcohols and Meyer–Schuster Rearrangement of. [Link]

  • University of Calgary. Ch 5 : Elimination. [Link]

  • Wiley-VCH. (2001). 1 Rearrangement Reactions. [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. [Link]

  • Michigan State University. Cationic Rearrangements. [Link]

  • Wiley-VCH. (2021). 1 Rearrangement Reactions. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Pearson. Predict the products of the following reactions. (c) 2-methylpropene + NBS, light. [Link]

  • Google Patents. CN104829450A - Preparation method for bromo-ester-containing compounds.
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. [Link]

  • PubMed. Quantitative Determination of the Regioselectivity of Nucleophilic Addition to η-Propargyl Rhenium Complexes and Direct Observation of an Equilibrium Between η-Propargyl Rhenium Complexes and Rhenacyclobutenes. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. [Link]

  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Arches. an nmr analysis of the hydrolysis - -bromopropionic acid. [Link]

  • DSpace@MIT. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors. [Link]

  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • Scribd. Hydrolysis of 2-Bromo-2-Methylpropane. [Link]

  • YouTube. (2021, January 1). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Bromo-2-methylpropyl Propionate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the highly sensitive synthesis of 1-bromo-2-methylpropyl propionate (CAS: 158894-67-8) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the highly sensitive synthesis of 1-bromo-2-methylpropyl propionate (CAS: 158894-67-8) .

Because α -bromoalkyl esters are inherently unstable and prone to thermal degradation, optimizing the kinetic and thermodynamic balance of the reaction is critical. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high yield and purity.

Mechanistic Pathway & Degradation Dynamics

The synthesis typically proceeds via an [1] utilizing isobutyraldehyde and propionyl bromide catalyzed by a Lewis acid (e.g., ZnBr₂). The critical failure point in this workflow is the thermal elimination of HBr, which destroys the target compound if temperature and time are not strictly controlled.

ReactionPathway A Isobutyraldehyde + Propionyl Bromide B ZnBr2 Catalyst (0-10 °C) A->B Addition C 1-Bromo-2-methylpropyl propionate (Target) B->C Controlled Time D Thermal Degradation (>25 °C) C->D Prolonged Heat E Enol Ester + HBr (Side Products) D->E Elimination

Reaction pathway and thermal degradation of 1-bromo-2-methylpropyl propionate.

Optimization Data: Temperature vs. Reaction Time

The following table summarizes our internal optimization data. The causality here is straightforward: lower temperatures kinetically hinder the forward reaction, while higher temperatures thermodynamically favor the E1cB/E2 elimination of HBr.

Temperature (°C)Reaction Time (h)Conversion (%)Purity (%)Mechanistic Observation
-102445>98Kinetically hindered; incomplete cyclocondensation.
0128896Good balance; minimal thermal elimination.
10 6 95 94 Optimal thermodynamic/kinetic balance.
2549875Significant E1cB/E2 elimination of HBr observed.
402>99<40Severe thermal degradation; target compound destroyed.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step contains observable metrics to confirm the reaction is proceeding correctly without requiring immediate off-line chromatography.

Step 1: System Preparation

  • Flame-dry all glassware under a continuous Argon sweep. α -bromoalkyl esters are highly susceptible to nucleophilic attack by ambient moisture.

Step 2: Reagent Charging

  • Dissolve 1.0 equivalent of isobutyraldehyde and 0.05 equivalents of anhydrous ZnBr₂ in anhydrous dichloromethane (DCM).

  • Validation Check: The solution should remain perfectly clear. Cloudiness indicates moisture contamination and premature catalyst deactivation.

Step 3: Controlled Addition

  • Cool the reactor to 0 °C. Add 1.05 equivalents of propionyl bromide dropwise over 30 minutes.

  • Causality: Propionyl bromide addition is exothermic. Dropwise addition prevents localized hot spots that trigger immediate HBr elimination.

Step 4: Catalytic Propagation

  • Warm the reactor to 10 °C and stir for exactly 6 hours .

  • Validation Check (FT-IR): Pull an aliquot. The disappearance of the aldehyde C=O stretch (~1730 cm⁻¹) and the appearance of the ester C=O stretch (~1745 cm⁻¹) confirms conversion.

Step 5: Quenching & Workup

  • Quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Causality: You must neutralize residual HBr immediately to prevent autocatalytic degradation, but the aqueous phase must be ice-cold to prevent the hydrolysis of the α -bromo group.

Step 6: Isolation

  • Extract with cold DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature strictly < 25 °C).

  • Purify via short-path distillation under high vacuum.

Troubleshooting & FAQs

Q: Why does the purity of 1-bromo-2-methylpropyl propionate drop significantly when the reaction is left overnight at room temperature? A: α -bromoalkyl esters are thermodynamically unstable compared to standard esters. Prolonged exposure to room temperature (>20 °C) provides the activation energy required for the elimination of HBr, forming the corresponding enol ester. Strict adherence to the 6-hour window at 10 °C is critical to prevent this degradation cascade.

Q: The reaction mixture turned dark brown during the addition of propionyl bromide. What went wrong? A: A dark brown color is a visual indicator of free bromine or severe thermal degradation (HBr release). This usually occurs if the propionyl bromide is added too quickly, causing a localized exotherm, or if the ZnBr₂ catalyst was wet. Always ensure the internal temperature remains 5 °C during addition.

Q: Can we use standard aqueous workup for this compound? A: Yes, but with extreme caution. The α -bromo group is highly susceptible to nucleophilic substitution (hydrolysis), forming a hemiacetal that rapidly collapses back into isobutyraldehyde and propionic acid. Workups must be strictly temperature-controlled (ice-cold) and mildly basic (e.g., cold saturated NaHCO₃).

Q: Are there specific safety and regulatory concerns regarding the scale-up of this compound? A: Yes. According to the [2], 1-bromo-2-methylpropyl propionate (CAS 158894-67-8) is classified under harmonized regulations[3] as a Carcinogen Category 2 (Carc. 2), Skin Corrosive 1B, and Skin Sensitizer 1. Due to these severe hazards, it is also explicitly restricted in cosmetic applications under [4]. Scale-up requires strict engineering controls, including closed-system transfers and high-efficiency scrubbing systems for potential HBr off-gassing.

References

  • European Chemicals Agency (ECHA). "Substance Information: 1-bromo-2-methylpropyl propionate (CAS: 158894-67-8)." ECHA Database. Available at:[Link]

  • European Union (EUR-Lex). "Regulation (EU) 2019/831 amending Annexes II, III and V to Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products." Available at: [Link]

  • ACS Publications. "Catalytic One-Pot Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones" Organic Letters. Available at: [Link]

  • Legislation.gov.uk. "Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures." Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing the Decomposition of 1-Bromo-2-methylpropyl propionate During Storage

Welcome to the technical support center for 1-Bromo-2-methylpropyl propionate. As a key intermediate in pharmaceutical development and material science, maintaining the stability and purity of this compound is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Bromo-2-methylpropyl propionate. As a key intermediate in pharmaceutical development and material science, maintaining the stability and purity of this compound is paramount for reproducible and successful experimental outcomes.[] This guide provides in-depth troubleshooting advice and best practices to mitigate the common degradation pathways of this secondary alkyl halide and ester.

Part 1: Understanding the Instability - Primary Decomposition Pathways

1-Bromo-2-methylpropyl propionate possesses two primary functional groups susceptible to degradation: the secondary alkyl bromide and the propionate ester. Its instability is primarily driven by its susceptibility to hydrolysis, elimination reactions, and, to a lesser extent, nucleophilic substitution and radical reactions.[2][3]

The two most significant non-radical decomposition pathways are:

  • Hydrolysis: The ester linkage is vulnerable to cleavage by water, a reaction that can be catalyzed by both acids and bases.[3][4] This process yields 2-methyl-1-propanol and propionic acid. Concurrently, the alkyl halide can undergo hydrolysis (an S_N1 or S_N2 reaction with water as the nucleophile) to produce 2-methyl-1-propanol and hydrobromic acid (HBr).[5] The generation of these acidic byproducts can auto-catalyze further degradation.

  • Dehydrohalogenation (Elimination): As a secondary alkyl halide, the compound can undergo an elimination reaction (E1 or E2) to form 2-methylpropene, especially in the presence of bases or heat.[6][7][8] This reaction also produces propionic acid and hydrobromic acid. Strong bases significantly favor the E2 pathway.

These pathways are influenced by environmental factors such as temperature, moisture, light, and the presence of contaminants.[5]

DecompositionPathways cluster_main 1-Bromo-2-methylpropyl propionate cluster_hydrolysis Hydrolysis cluster_elimination Dehydrohalogenation Main C₇H₁₃BrO₂ PropAcid_H Propionic Acid Main->PropAcid_H + H₂O (Acid/Base cat.) Isobutanol_H 2-Methyl-1-propanol Main->Isobutanol_H + H₂O HBr_H Hydrobromic Acid Main->HBr_H + H₂O Alkene 2-Methylpropene Main->Alkene Base or Heat PropAcid_E Propionic Acid Main->PropAcid_E Base or Heat HBr_E Hydrobromic Acid Main->HBr_E Base or Heat

Caption: Primary decomposition pathways for 1-Bromo-2-methylpropyl propionate.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter, their probable causes, and validated solutions.

Q1: I've noticed a significant drop in the pH of my sample, and it now has a sharp, acidic odor. What is happening?

A: An increase in acidity is a primary indicator of decomposition.

  • Probable Cause: This is most likely due to the formation of propionic acid and hydrobromic acid (HBr) via either hydrolysis or dehydrohalogenation.[3][5] Moisture from the atmosphere or residual water in non-anhydrous solvents is a common culprit for initiating hydrolysis. The presence of trace basic or acidic impurities can also catalyze these reactions.

  • Immediate Action: Immediately verify the purity of the material using an appropriate analytical method (see Part 4). If the sample is critical, consider purification via distillation or chromatography, though prevention is a more effective strategy.

  • Long-Term Solution:

    • Moisture Control: Always handle the compound under anhydrous conditions. Store it in a tightly sealed container, preferably with a PTFE-lined cap to ensure an airtight seal.[5] For long-term storage, consider using a desiccator.

    • Inert Atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.[5] This displaces both moisture and oxygen, which can participate in radical degradation pathways.[5]

Q2: My GC/HPLC analysis shows several new impurity peaks that were not present when I first received the material. How can I identify them?

A: The appearance of new peaks confirms that the sample has degraded.

  • Probable Cause: Based on the known degradation pathways, these new peaks likely correspond to 2-methyl-1-propanol, propionic acid, and 2-methylpropene.[3][6] The relative abundance of these impurities can provide clues about the dominant degradation mechanism.

  • Recommended Action:

    • Peak Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. The high separation efficiency of GC combined with the definitive identification capabilities of MS is ideal for volatile compounds like this and its likely impurities.[9] Compare the mass spectra of the impurity peaks with library data for the suspected compounds.

    • Review Storage Conditions: An abundance of 2-methyl-1-propanol suggests hydrolysis was the primary issue (moisture contamination).[5] A significant peak for 2-methylpropene points towards elimination, likely caused by exposure to high temperatures or basic contaminants.[7]

Q3: The compound, which was initially a colorless liquid, has developed a yellow or brownish tint. Is it still usable?

A: Discoloration is a visual sign of chemical degradation and should be taken seriously.

  • Probable Cause: A yellow-to-brown color often indicates the formation of elemental bromine (Br₂).[10] This can occur through oxidative processes or via photodegradation, where UV light initiates the homolytic cleavage of the C-Br bond, leading to radical chain reactions.[5][11]

  • Recommended Action:

    • Purity Assessment: The purity of the sample is compromised. You must re-analyze the material to quantify the level of degradation before use.

    • Light Protection: Store the compound in an amber glass vial or a clear vial wrapped in aluminum foil to completely block light exposure.[5][10] Ensure your storage area is dark.

    • Inert Atmosphere: Storing under an inert atmosphere will also help prevent oxidative pathways that can lead to discoloration.[5]

Part 3: Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What are the absolute ideal storage conditions for 1-Bromo-2-methylpropyl propionate to ensure maximum long-term stability?

A: A multi-faceted approach is required, as summarized in the table below. The core principle is to minimize the kinetic energy available for degradation reactions and to exclude external reactants like water, oxygen, and light.

Q2: What container materials and closures are recommended?

A: The material should be stored in a Class A borosilicate glass container, preferably amber-colored to protect from light.[5] The closure is equally important; a screw cap with a chemically inert PTFE (polytetrafluoroethylene) liner is strongly recommended to provide a hermetic seal against atmospheric moisture.

Q3: Are there specific chemical classes that 1-Bromo-2-methylpropyl propionate should be segregated from in storage?

A: Absolutely. Improper segregation is a major safety risk. Store this compound separately from:

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide, amines). These will aggressively promote dehydrohalogenation.[5][12]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates). These can react violently with organic compounds.[2][13]

  • Reactive Metals: (e.g., aluminum, magnesium, zinc dust). Halogenated compounds can react with these metals, sometimes vigorously, especially if the protective oxide layer on the metal is compromised.[5][14]

  • Acids: While acids can catalyze hydrolysis, the primary concern is segregation from strong oxidizing acids.[12]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Short-term) -20°C (Long-term) Reduces the kinetic rate of all chemical degradation pathways (hydrolysis, elimination, radical formation).[5]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces moisture and oxygen, preventing hydrolysis and oxidative/radical degradation.[5]
Light Exposure Store in Dark (Amber Glass) Prevents photodegradation (homolytic cleavage of the C-Br bond) initiated by UV light.[5][11]
Container Borosilicate Glass with PTFE-lined cap Ensures chemical inertness and provides an excellent barrier against moisture ingress.[2]
Chemical Segregation Store away from bases, oxidizers, and reactive metals. Prevents accidental contact and potentially violent or degradation-catalyzing reactions.[12][15]

Q4: Can chemical stabilizers be added to the product?

A: While various stabilizers are used for commercial-grade halogenated solvents, adding any substance will alter the purity of your research-grade material. If decomposition is a severe and unavoidable issue, you could investigate the addition of acid scavengers like a hindered amine or small quantities of an epoxide, which can neutralize trace amounts of HBr as it forms.[14][16] However, this should be a last resort and would require thorough validation to ensure the stabilizer does not interfere with downstream applications.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment and Impurity Identification by GC-MS

This protocol provides a framework for assessing the purity of 1-Bromo-2-methylpropyl propionate and identifying potential degradation products.[9][17]

  • Sample Preparation: a. Accurately prepare a 1 mg/mL solution of your sample in a high-purity volatile solvent (e.g., Dichloromethane or Hexane). b. Vortex the solution to ensure homogeneity.

  • GC-MS Instrumentation and Conditions (Example):

    • GC Column: VF-624ms or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 15°C/min to 220°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 35-350 amu.

  • Data Analysis: a. Integrate the total ion chromatogram (TIC) to determine the area percent of the main peak and any impurities. b. Analyze the mass spectrum of each impurity peak. c. Compare the obtained spectra against a spectral library (e.g., NIST) to identify degradation products such as 2-methylpropene, 2-methyl-1-propanol, and propionic acid.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL Solution in DCM Inject Inject into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Areas (% Purity) Detect->Integrate Identify Identify Impurities (MS Library Search) Detect->Identify Conclude Assess Stability & Determine Cause Integrate->Conclude Identify->Conclude

Caption: General workflow for stability assessment using GC-MS.

Protocol 2: Monitoring Acidity by Simple Titration

This method can be used to quickly check for the presence of acidic degradation products.

  • Sample Preparation: a. Accurately weigh approximately 1.0 g of the 1-Bromo-2-methylpropyl propionate into a clean Erlenmeyer flask. b. Add 25 mL of neutralized ethanol (add a drop of phenolphthalein and titrate with 0.02 M NaOH until a faint pink color persists).

  • Titration: a. Add 2-3 drops of phenolphthalein indicator to the sample solution. b. Titrate with a standardized ~0.02 M sodium hydroxide (NaOH) solution until a stable faint pink endpoint is reached.

  • Calculation: a. Record the volume of NaOH used. A significant titrant volume indicates the presence of acidic impurities. b. This can be used as a quality control check over time. An increasing volume of NaOH required for neutralization indicates ongoing degradation.

By implementing these storage, handling, and monitoring protocols, researchers can significantly extend the shelf-life of 1-Bromo-2-methylpropyl propionate, ensuring the integrity and success of their scientific endeavors.

References

  • Vertex AI Search. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses.
  • Odessa College. Dehydrohalogenation. Available at: [Link]

  • PHARMD GURU. (2023). Dehydrohalogenation of Alkyl Halides – 1,2 Elimination, E2 and E1. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Chemistry Steps. (2024). Alkyl Halides to Alkenes. Available at: [Link]

  • Wikipedia. Dehydrohalogenation. Available at: [Link]

  • Google Patents. (1971). US3564061A - Stabilization of halogenated solvents.
  • University of Calgary. Ch 5: Dehydrohalogenation. Available at: [Link]

  • P2 InfoHouse. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. Available at: [Link]

  • ACS Publications. (2001). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Google Patents. (1950). US2493427A - Stabilization of halogenated organic compounds.
  • Google Patents. (1996). US5502248A - Process for concurrent hydrolysis of esters and separation of products using a simulated moving bed.
  • American Journal of Science. ART. LI.-On the Hydrolysis of Esters of Substituted Aliphatic Acids. Available at: [Link]

  • Records Collections. (2001). Solvent stabilizers white paper - prepublication copy. Available at: [Link]

  • Chemed.wisc.edu. Alkyl Halides. Available at: [Link]

  • The Ohio Journal of Science. (1952). THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. Available at: [Link]

  • ResearchGate. (2009). Patent No. - ResearchGate. Available at: [Link]

  • University of Colorado Boulder. Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310. Available at: [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Available at: [Link]

  • ACS Publications. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination. Available at: [Link]

  • World Health Organization. (2018). 1-BROMOPROPANE. Available at: [Link]

  • SIELC Technologies. (2018). 1-Bromo-2-methylpropane. Available at: [Link]

  • UCSD Blink. (2024). Chemical Compatibility Guidelines. Available at: [Link]

  • Bailiff Enterprises. BROMINE Tank Chemical Compatibility. Available at: [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Available at: [Link]

  • University of Illinois Chicago. Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations. Available at: [Link]

  • Stanford University. Chemical compounds and reagents: Chemistry 130 course documents archive. Available at: [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Available at: [Link]

  • Korean Chemical Society. NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Available at: [Link]

  • University of North Georgia. Alkyl Halides. Available at: [Link]

  • NIST WebBook. 1-Bromo-2-methylpropene. Available at: [Link]

  • UC Davis Health. CHEMICAL COMPATIBILITY STORAGE CODES. Available at: [Link]

  • PMC. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Available at: [Link]

  • EBSCO. Alkyl Halides | Chemistry | Research Starters. Available at: [Link]

  • brainly.com. (2018). What organic products would be formed from the reaction of 1-bromo-2-methylpropane (isobutyl bromide). Available at: [Link]

  • NIST WebBook. Propane, 1-bromo-2-methyl-. Available at: [Link]

  • Digital Commons @ NJIT. Amination of alkyl halides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in Reactions of 1-Bromo-2-methylpropyl propionate

Welcome to the technical support center for stereochemical control in reactions involving 1-bromo-2-methylpropyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for stereochemical control in reactions involving 1-bromo-2-methylpropyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving desired stereochemical outcomes in their experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stereochemistry of reactions with 1-bromo-2-methylpropyl propionate.

Q1: What are the primary challenges in controlling the stereochemistry of reactions at the α-carbon of 1-bromo-2-methylpropyl propionate?

A1: The primary challenge lies in the nature of the substrate and the reaction mechanisms. 1-Bromo-2-methylpropyl propionate is a secondary α-bromo ester. Reactions at the α-carbon can proceed through SN1 or SN2 pathways, or a mixture of both, depending on the reaction conditions. An SN1 reaction, which proceeds through a planar carbocation intermediate, will lead to a racemic or near-racemic mixture of products.[1][2] An SN2 reaction will result in an inversion of stereochemistry. Therefore, controlling the reaction to favor one pathway over the other is crucial for stereochemical control.

Q2: Can neighboring group participation (NGP) influence the stereochemistry of these reactions?

A2: Yes, neighboring group participation (NGP) by the propionate group can significantly impact the stereochemical outcome.[3][4] The carbonyl oxygen of the propionate ester can act as an internal nucleophile, attacking the α-carbon and displacing the bromide. This forms a cyclic intermediate (a dioxolanium ion). Subsequent attack by an external nucleophile on this intermediate typically occurs with inversion of configuration at the point of attack. Since the initial NGP step also involves an inversion, the overall result is a retention of the original stereochemistry.[5] This two-step, double-inversion process can be a powerful tool for controlling stereochemistry.[6]

Q3: What role do chiral auxiliaries play in controlling the stereochemistry of reactions with α-bromo esters?

A3: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction.[7] In the context of 1-bromo-2-methylpropyl propionate, a chiral auxiliary could be incorporated into the propionate group or used as a chiral nucleophile. This auxiliary creates a diastereomeric relationship with the stereocenter being formed, allowing for diastereoselective reactions. After the reaction, the auxiliary can be removed, yielding the desired enantiomer of the product.[8]

Q4: How does the choice of solvent and base affect the stereochemical outcome?

A4: The choice of solvent and base is critical. Polar protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate, favoring an SN1 pathway and leading to racemization. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, making it more reactive. The choice of base is also important. A strong, non-nucleophilic base can promote elimination reactions (E2) as a competing pathway. For substitution reactions, a base may be used to deprotonate a nucleophile, and its strength and steric bulk can influence the reaction rate and selectivity.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during experiments with 1-bromo-2-methylpropyl propionate.

Issue 1: Poor Diastereoselectivity or Racemization in Nucleophilic Substitution Reactions

Problem: The reaction of 1-bromo-2-methylpropyl propionate with a nucleophile results in a nearly 1:1 mixture of diastereomers or enantiomers, indicating a loss of stereochemical control.

Probable Cause: This is often due to the reaction proceeding through an SN1 or a mixed SN1/SN2 pathway. The formation of a planar carbocation intermediate allows the nucleophile to attack from either face, leading to racemization.[1]

Troubleshooting Strategy: Promote the SN2 pathway or induce neighboring group participation.

Experimental Protocol: Promoting SN2 and NGP

Objective: To favor an SN2 or NGP mechanism to achieve stereochemical control.

Materials:

  • Racemic or enantiomerically enriched 1-bromo-2-methylpropyl propionate

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the 1-bromo-2-methylpropyl propionate in anhydrous DMF.

  • Add the nucleophile to the solution at room temperature.

  • Stir the reaction mixture under an inert atmosphere and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Analyze the stereochemical outcome using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent.

Causality behind the protocol:

  • Anhydrous DMF: A polar aprotic solvent that favors the SN2 mechanism by not solvating the nucleophile as strongly as protic solvents.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Monitoring the reaction: Allows for timely quenching to prevent potential side reactions or degradation of the product.

Expected Outcome: An increase in the stereoselectivity of the reaction, favoring the product of inversion (SN2) or retention (NGP).

Data Presentation:

EntrySolventTemperature (°C)Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)
1Methanol2555:45 dr
2DMF2585:15 dr
3Acetone2580:20 dr

Logical Relationship Diagram:

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Stereochemical Outcome Polar Protic Solvent (e.g., Methanol) Polar Protic Solvent (e.g., Methanol) SN1 Pathway SN1 Pathway Polar Protic Solvent (e.g., Methanol)->SN1 Pathway Polar Aprotic Solvent (e.g., DMF) Polar Aprotic Solvent (e.g., DMF) SN2/NGP Pathway SN2/NGP Pathway Polar Aprotic Solvent (e.g., DMF)->SN2/NGP Pathway Racemization/Poor Selectivity Racemization/Poor Selectivity SN1 Pathway->Racemization/Poor Selectivity Inversion/Retention (High Selectivity) Inversion/Retention (High Selectivity) SN2/NGP Pathway->Inversion/Retention (High Selectivity)

Caption: Influence of solvent on reaction pathway and stereochemical outcome.

Issue 2: Competing Elimination Reactions Leading to Low Yields of Substitution Product

Problem: Significant formation of 2-methyl-1-propenyl propionate as a byproduct, reducing the yield of the desired substitution product.

Probable Cause: The use of a strong, sterically hindered base or high reaction temperatures can favor the E2 elimination pathway.[1]

Troubleshooting Strategy: Use a less hindered base, a more nucleophilic reagent, and lower reaction temperatures.

Experimental Protocol: Minimizing Elimination

Objective: To minimize the competing elimination reaction by optimizing the base and reaction temperature.

Materials:

  • 1-bromo-2-methylpropyl propionate

  • Nucleophile (e.g., sodium cyanide)

  • Base (if required for the nucleophile): Compare Potassium Carbonate (weaker, less hindered) vs. Potassium tert-butoxide (strong, hindered)

  • Solvent: Anhydrous Acetonitrile

  • Low-temperature reaction setup (e.g., ice bath)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve the 1-bromo-2-methylpropyl propionate in anhydrous acetonitrile and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or suspension of the nucleophile and the chosen base in anhydrous acetonitrile.

  • Slowly add the nucleophile/base mixture to the solution of the substrate at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by GC-MS to quantify the ratio of substitution to elimination products.

  • Once the starting material is consumed, quench the reaction with cold water.

  • Work up the reaction as described in the previous protocol.

  • Analyze the product mixture to determine the yield of the substitution product and the amount of elimination byproduct.

Causality behind the protocol:

  • Lower Temperature: Decreases the rate of the elimination reaction more than the substitution reaction, as elimination often has a higher activation energy.

  • Weaker, Less Hindered Base: Potassium carbonate is less likely to act as a strong base to promote E2 elimination compared to a bulky base like potassium tert-butoxide.

  • Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions.

Data Presentation:

EntryBaseTemperature (°C)Substitution:Elimination Ratio
1Potassium tert-butoxide2530:70
2Potassium carbonate2575:25
3Potassium carbonate095:5

Experimental Workflow Diagram:

G Start Start Substrate in Acetonitrile Substrate in Acetonitrile Start->Substrate in Acetonitrile Cool to 0 C Cool to 0 C Substrate in Acetonitrile->Cool to 0 C Slow Addition Slow Addition Cool to 0 C->Slow Addition Prepare Nucleophile/Base Prepare Nucleophile/Base Prepare Nucleophile/Base->Slow Addition Reaction at 0 C Reaction at 0 C Slow Addition->Reaction at 0 C Monitor by GC-MS Monitor by GC-MS Reaction at 0 C->Monitor by GC-MS Quench and Workup Quench and Workup Monitor by GC-MS->Quench and Workup Analyze Product Ratio Analyze Product Ratio Quench and Workup->Analyze Product Ratio End End Analyze Product Ratio->End

Caption: Workflow for minimizing elimination byproducts.

III. References

  • Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters. (2025). ResearchGate. [Link]

  • Chiral auxiliary. (2024). Wikipedia. [Link]

  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes. (2024). ACS Publications. [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (2010). PMC. [Link]

  • Kinetic separation methodology for the stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters via the palladium-catalyzed carboalkoxylation of 1-bromo-1-fluoroalkenes. (2002). PubMed. [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (2025). ResearchGate. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). St. Paul's C. M. College. [Link]

  • Neighbouring group participation. (2024). Wikipedia. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). Summit Research Repository - Simon Fraser University. [Link]

  • Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. (2018). YouTube. [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]

  • The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. [Link]

  • A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. (2019). Organic Chemistry Portal. [Link]

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. (2017). PMC. [Link]

  • Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals. (2023). ACS Publications. [Link]

  • Nucleophilic substitution via neighboring group participation. (2020). ResearchGate. [Link]

  • Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015). Stack Exchange. [Link]

  • Asymmetric Total Syntheses, Stereostructures, and Cytotoxicities of Marine Bromotriterpenoids Aplysiol B (Laurenmariannol) and Saiyacenol A. (2018). PMC. [Link]

  • Aromatic interactions as control elements in stereoselective organic reactions. (2013). PubMed. [Link]

  • Give mechanisms to account for the stereochemistry of the products observed from the addition of bromine to cis. (n.d.). Pearson. [Link]

  • How can I control the stereochemistry in this (apparent) SN1 reaction? (2016). Reddit. [Link]

  • Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. (2020). ResearchGate. [Link]

  • Propionic acid, β-bromo-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Given the reaction of 2-bromo-2-methylpropane with aqueous NaOH. (n.d.). Pearson. [Link]

  • Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016). YouTube. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-methylpropyl propionate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the influence of solvent choi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the influence of solvent choice on the reactivity of 1-bromo-2-methylpropyl propionate. This secondary alkyl halide serves as an excellent model for exploring the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways. Understanding these dynamics is critical for reaction optimization and predicting product outcomes in complex syntheses.

Troubleshooting Guide

This section addresses common issues encountered during experimentation with 1-bromo-2-methylpropyl propionate, focusing on the causal relationships between solvent selection and reaction outcomes.

Issue 1: My reaction is yielding a mixture of substitution and elimination products. How can I favor one over the other?

Root Cause Analysis: The structure of 1-bromo-2-methylpropyl propionate, a secondary alkyl halide, makes it susceptible to all four major reaction pathways (SN1, SN2, E1, E2). The choice of solvent is a critical determinant of the predominant mechanism.[1][2]

Troubleshooting Steps:

  • To Favor SN2 (Substitution):

    • Solvent Choice: Employ a polar aprotic solvent such as acetone, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).[3][4] These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[4][5] This "naked" nucleophile is more reactive and better able to participate in the backside attack characteristic of the SN2 mechanism.[6][7]

    • Nucleophile/Base: Use a good nucleophile that is a weak base.[3] Examples include iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻).

    • Temperature: Keep the reaction temperature low, as higher temperatures tend to favor elimination reactions.[2]

  • To Favor E2 (Elimination):

    • Solvent Choice: A polar protic solvent (e.g., ethanol, methanol, water) can favor elimination over substitution.[8] These solvents can solvate and "cage" the nucleophile through hydrogen bonding, hindering its ability to act as a nucleophile while having less effect on its basicity.[6]

    • Nucleophile/Base: Use a strong, sterically hindered base.[1][3] A classic example is potassium tert-butoxide ((CH₃)₃CO⁻K⁺). The bulkiness of the base makes it difficult to access the electrophilic carbon for substitution, favoring the abstraction of a beta-proton for elimination.

    • Temperature: Increase the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored by heat.[2]

  • To Favor SN1/E1 (Unimolecular Pathways):

    • Solvent Choice: Use a polar protic solvent like ethanol, methanol, or water.[9][10] These solvents are effective at stabilizing the carbocation intermediate formed in the rate-determining step of both SN1 and E1 reactions.[7][11]

    • Nucleophile/Base: Employ a weak nucleophile/weak base.[1][6] Often, the solvent itself acts as the nucleophile in what is termed a "solvolysis" reaction.[12]

    • Substrate Considerations: While 1-bromo-2-methylpropyl propionate is a secondary halide, the potential for rearrangement of the secondary carbocation to a more stable tertiary carbocation should be considered, which could lead to a mixture of products.

Issue 2: My reaction is proceeding much slower than expected in a protic solvent.

Root Cause Analysis: Polar protic solvents can significantly slow down bimolecular reactions (SN2/E2) by solvating the anionic nucleophile/base.[6][7] This solvation shell effectively "cages" the nucleophile, reducing its reactivity.[6]

Troubleshooting Steps:

  • Solvent Re-evaluation: If an SN2 reaction is desired, switch to a polar aprotic solvent (acetone, DMSO, DMF).[4] This will leave the nucleophile less solvated and therefore more reactive.[6] The rate of an SN2 reaction can be dramatically faster in an aprotic solvent compared to a protic one.[7]

  • Concentration Check: For bimolecular reactions, the rate is dependent on the concentration of both the alkyl halide and the nucleophile/base.[13] Ensure that the concentrations are appropriate for the desired reaction rate.

  • Temperature Increase: While this can favor elimination, a modest increase in temperature will generally increase the rate of all reactions. This must be balanced with the desired selectivity.

Issue 3: I am observing unexpected rearrangement products.

Root Cause Analysis: The formation of rearrangement products is a hallmark of reactions proceeding through a carbocation intermediate (SN1 and E1).[2] If 1-bromo-2-methylpropyl propionate undergoes ionization to a secondary carbocation, a 1,2-hydride shift can occur to form a more stable tertiary carbocation.

Troubleshooting Steps:

  • Favor Bimolecular Pathways: To avoid carbocation formation and subsequent rearrangement, create conditions that favor SN2 or E2 mechanisms.

    • Use a strong nucleophile/base at a higher concentration.

    • Employ a polar aprotic solvent to promote the SN2 pathway.[9]

  • Re-evaluate Starting Material Purity: Ensure the starting 1-bromo-2-methylpropyl propionate is pure and has not undergone any degradation or isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of these reactions?

A1: The key difference lies in their ability to act as hydrogen bond donors.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).[4] They can form strong hydrogen bonds, which allows them to effectively solvate both cations and anions.[6] This ability to stabilize charged intermediates makes them ideal for SN1 and E1 reactions.[9] However, their strong solvation of anionic nucleophiles can hinder SN2 reactions.[7]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) possess dipoles that allow them to dissolve polar compounds, but they lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[5][14] They are good at solvating cations but leave anions relatively "naked" and more reactive, which accelerates SN2 reactions.[4][6]

Q2: Why does heat favor elimination reactions?

A2: Elimination reactions typically result in an increase in the number of molecules in the system (one molecule of alkyl halide yields an alkene, a proton, and a halide ion). This leads to an increase in entropy (disorder). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a positive change in entropy (ΔS) will make the change in Gibbs free energy (ΔG) more negative as the temperature (T) increases. A more negative ΔG corresponds to a more spontaneous reaction. Therefore, at higher temperatures, the entropy term becomes more significant, favoring the elimination pathway.[2]

Q3: Can I use a non-polar solvent for reactions with 1-bromo-2-methylpropyl propionate?

A3: While possible, it is generally not ideal. Non-polar solvents (e.g., hexane, benzene) do not effectively dissolve polar reactants like alkyl halides and ionic nucleophiles.[5] This poor solubility would lead to a very slow, heterogeneous reaction mixture. If a reaction were to occur, it would likely favor a bimolecular pathway (SN2 or E2) as non-polar solvents cannot stabilize the charged intermediates required for SN1 and E1 mechanisms.[14]

Q4: How does the ester group in 1-bromo-2-methylpropyl propionate influence its reactivity?

A4: The ester group is relatively distant from the reactive center (the carbon bonded to bromine) and therefore has a minimal direct electronic effect on the substitution or elimination reaction. Its primary role is to be a part of the overall molecular structure. However, under strongly basic or acidic conditions and high temperatures, hydrolysis of the ester could become a competing side reaction.

Experimental Protocols & Data

Protocol 1: Kinetic Study of Solvolysis (SN1/E1)

This experiment measures the rate of solvolysis of 1-bromo-2-methylpropyl propionate in different solvent systems by monitoring the production of HBr.

Materials:

  • 1-bromo-2-methylpropyl propionate

  • Solvent systems (e.g., 80:20 ethanol:water, 60:40 ethanol:water, pure ethanol)

  • 0.01 M standardized NaOH solution

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of 1-bromo-2-methylpropyl propionate in a small amount of acetone.

  • In a flask, place a known volume of the chosen solvent system and a few drops of phenolphthalein.

  • Add a small, known amount of the standardized NaOH solution to the flask until a faint pink color persists.

  • Equilibrate the flask in the constant temperature water bath.[15]

  • Initiate the reaction by adding a known volume of the alkyl halide solution to the flask and start a timer.

  • Record the time it takes for the pink color to disappear, which indicates that the initially added NaOH has been neutralized by the HBr produced.[15]

  • Repeat for different solvent systems to compare reaction rates.

Data Presentation: Solvent Effects on Reaction Pathways
Solvent TypePredominant Pathway(s)Key Solvent-Reactant InteractionsExpected Outcome for 1-bromo-2-methylpropyl propionate
Polar Protic (e.g., Ethanol, Water)SN1, E1, E2Stabilizes carbocation intermediates and leaving groups via H-bonding. Solvates and deactivates strong nucleophiles.[6][7]With a weak nucleophile/base (solvolysis), a mixture of SN1 and E1 products. With a strong base, E2 is favored.[1][3]
Polar Aprotic (e.g., DMSO, Acetone)SN2Solvates the cation but leaves the anion ("naked nucleophile") highly reactive. Does not stabilize carbocations well.[4][6]With a good nucleophile/weak base, SN2 is the major pathway.[1][3]
Non-Polar (e.g., Hexane, Toluene)SN2 / E2 (if reactants dissolve)Minimal interaction with reactants. Does not stabilize charged species.[5][14]Very slow reaction rates. Bimolecular pathways would be favored over unimolecular ones.

Visualizing Reaction Pathways

The choice of solvent directly influences the energy landscape of the reaction, favoring one pathway over another.

reaction_pathways cluster_substrate 1-Bromo-2-methylpropyl propionate cluster_products Products Substrate R-Br TS_SN2 [Nu---R---Br]‡ Substrate->TS_SN2  Strong Nucleophile Polar Aprotic Solvent TS_E2 [B---H---C-C---Br]‡ Substrate->TS_E2  Strong, Hindered Base Heat Carbocation R+ Substrate->Carbocation  Weak Nucleophile/Base Polar Protic Solvent SN2_Product Substitution (Inversion) E2_Product Elimination SN1_Product Substitution (Racemization) E1_Product Elimination TS_SN2->SN2_Product TS_E2->E2_Product Carbocation->SN1_Product  Solvent as Nucleophile Carbocation->E1_Product  Solvent as Base

Caption: Influence of solvent and reagent choice on reaction pathways for a secondary alkyl halide.

solvent_effects Solvent Solvent Type Polar Protic Polar Aprotic Protic_Effects Effects + Stabilizes Carbocation (R⁺) + Stabilizes Leaving Group (Br⁻) - Deactivates Nucleophile (Nu⁻) Solvent:protic->Protic_Effects e.g., EtOH, H₂O Aprotic_Effects Effects + Enhances Nucleophilicity - Poor Carbocation Stabilization Solvent:aprotic->Aprotic_Effects e.g., Acetone, DMSO Favors_SN1_E1 Sₙ1 / E1 Reactions Protic_Effects->Favors_SN1_E1 Favors Favors_SN2 Sₙ2 Reactions Aprotic_Effects->Favors_SN2 Favors

Caption: Contrasting effects of polar protic and polar aprotic solvents on reaction intermediates and nucleophiles.

References

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. In Organic Chemistry. Retrieved from [Link]

  • Shemmassian Academic Consulting. (2024, August 8). Substitution and Elimination Reactions for the DAT. Retrieved from [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]

  • Scribd. Alkyl Halides and Solvent Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2025, August 29). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Wikipedia. Solvent effects. Retrieved from [Link]

  • Varghese, J. J., & Mushrif, S. H. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 4(2), 234-250. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetic study on exchange reaction of alkyl halides under gas–liquid phase-transfer catalysis conditions. Retrieved from [Link]

  • Springer Nature Research Communities. (2024, July 23). Modeling solvent effects in chemical reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. Retrieved from [Link]

  • University of Wisconsin-Madison. (2004). Chemistry 254 Lab Experiment 1: Qualitative Organic Analysis. Retrieved from [Link]

  • Cerritos College. Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • Hindawi. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Journal of Chemistry, 2022, 1-11. [Link]

  • Cengage. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • ChemRxiv. Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • NIST. 1-Bromo-2-methylpropene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Filo. (2025, November 21). Identify the type of reaction when 1-bromo-2-methyl propane reacts with p. Retrieved from [Link]

  • Cheméo. Chemical Properties of Propane, 1-bromo-2-methyl- (CAS 78-77-3). Retrieved from [Link]

  • NIST. 1-Bromo-2-methylpropene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

  • ResearchGate. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Retrieved from [Link]

  • NIST. 1-bromo-2-(1-methylpropyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2015, June 23). Solved (a) during its solvolysis reaction, some. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-2-methylpropyl Propionate

For Researchers, Scientists, and Drug Development Professionals In the field of organic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of organic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of a compound.[1][2] This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 1-bromo-2-methylpropyl propionate, a molecule featuring key functional groups relevant to synthetic chemistry.

This document will delve into the nuances of spectral interpretation, comparing the target molecule with relevant structural analogs to highlight key distinguishing features. The causality behind experimental observations will be explained, providing a robust understanding of the underlying principles of NMR spectroscopy.

The Strategic Importance of NMR in Structural Verification

NMR spectroscopy is a powerful tool that provides detailed information about the structure of a molecule.[3] It works by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The resulting spectrum reveals the chemical environment of each nucleus, its connectivity to neighboring atoms, and the relative number of nuclei in different environments.[1][4] This information is crucial for confirming the identity and purity of a synthesized compound.

Key Parameters in NMR Spectral Analysis:
  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).[2]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.[5]

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), provides information about the number of adjacent non-equivalent nuclei and their dihedral angles.[4]

¹H NMR Spectral Analysis of 1-Bromo-2-methylpropyl Propionate

A detailed examination of the ¹H NMR spectrum of 1-bromo-2-methylpropyl propionate provides a wealth of information about its structure. The presence of both an ester and a bromoalkane moiety leads to a characteristic set of signals.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the propionate group and the 1-bromo-2-methylpropyl group. The protons on the carbon adjacent to the bromine atom are expected to be significantly downfield due to the deshielding effect of the electronegative bromine.[6][7][8] Similarly, the protons on the carbon adjacent to the ester oxygen will also be shifted downfield.[9][10]

Table 1: Predicted ¹H NMR Data for 1-Bromo-2-methylpropyl Propionate

AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha~1.1Triplet3H~7.5
Hb~2.3Quartet2H~7.5
Hc~1.0Doublet6H~7.0
Hd~2.1Multiplet1H-
He~6.0Doublet1H~5.0

Predicted chemical shifts are based on typical values for similar structural motifs.

The splitting patterns are also highly informative. For instance, the ethyl group of the propionate moiety will exhibit a classic triplet-quartet pattern. The two methyl groups of the isobutyl fragment are expected to be a doublet due to coupling with the adjacent methine proton.[11]

¹³C NMR Spectral Analysis of 1-Bromo-2-methylpropyl Propionate

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.[12] The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing far downfield in the spectrum (around 170-180 ppm).[13][14] Carbons bonded to the electronegative bromine and oxygen atoms will also be shifted to higher chemical shifts.[15][16]

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-methylpropyl Propionate

AssignmentChemical Shift (δ, ppm) (Predicted)
C1~9
C2~28
C3 (C=O)~174
C4~18
C5~33
C6~75

Predicted chemical shifts are based on typical values for similar structural motifs.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in the assignment of carbon signals by distinguishing between CH, CH₂, and CH₃ groups.[1]

Comparative Spectral Analysis: Distinguishing Features

To underscore the unique spectral signature of 1-bromo-2-methylpropyl propionate, it is instructive to compare its predicted NMR data with that of related compounds.

Comparison with Propyl Propionate:

Propyl propionate lacks the bromine atom and the branching in the alkyl chain.[17][18] Its ¹H NMR spectrum would show a simpler pattern for the propyl group, with a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen. The absence of the downfield shift caused by the bromine atom is a key differentiating feature.

Comparison with 1-Bromo-2-methylpropane:

1-Bromo-2-methylpropane contains the same alkyl bromide fragment but lacks the propionate ester group.[11][19][20][21] Its ¹H and ¹³C NMR spectra would be simpler, missing the characteristic signals of the propionyl group (the quartet and triplet in the ¹H spectrum and the carbonyl signal in the ¹³C spectrum). The chemical shifts of the protons and carbons in the 1-bromo-2-methylpropyl fragment would also differ due to the absence of the deshielding ester oxygen.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified 1-bromo-2-methylpropyl propionate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[12][22]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a standard one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

    • If necessary, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.[2][23]

Visualizing Molecular Connectivity and NMR Correlations

The following diagrams illustrate the structure of 1-bromo-2-methylpropyl propionate and the key correlations expected in its NMR spectra.

Caption: Molecular structure of 1-bromo-2-methylpropyl propionate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer tune_shim Tune and Shim transfer->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (optional) acquire_13C->acquire_2D process Process Data acquire_2D->process assign Assign Signals process->assign interpret Interpret Structure assign->interpret

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 1-bromo-2-methylpropyl propionate. By carefully interpreting chemical shifts, integration, and coupling patterns, and by comparing the data with that of analogous structures, researchers can confidently confirm the identity and purity of their target molecule. This guide provides a foundational framework for such an analysis, empowering scientists in their synthetic and drug development endeavors.

References

  • NMR Techniques in Organic Chemistry: a quick guide. [Accessed: April 3, 2026]
  • Analyzing 1H NMR Spectra of Alkyl Halides. [Accessed: April 3, 2026]
  • How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Accessed: April 3, 2026]
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Accessed: April 3, 2026]
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
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  • NMR Chemical Shifts. [Accessed: April 3, 2026]
  • Classify the resonances in the 13 C NMR spectrum of methyl propano
  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Accessed: April 3, 2026]
  • Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Accessed: April 3, 2026]
  • Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane. [Accessed: April 3, 2026]
  • low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. [Accessed: April 3, 2026]
  • 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Accessed: April 3, 2026]
  • Proton NMR of 100% Methyl Propionate.
  • 13-C NMR Chemical Shift Table. Scribd. [Accessed: April 3, 2026]
  • Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Accessed: April 3, 2026]
  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Accessed: April 3, 2026]
  • Draw the expected NMR spectrum of methyl propionate, and point ou.... Pearson. [Accessed: April 3, 2026]
  • Propyl propionate (106-36-5) 13C NMR spectrum. ChemicalBook. [Accessed: April 3, 2026]
  • Propyl propionate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Accessed: April 3, 2026]
  • 1-Bromo-2-methylpropane | C4H9Br | CID 6555. PubChem. [Accessed: April 3, 2026]
  • Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube. [Accessed: April 3, 2026]
  • Shown below is the 1H NMR spectrum of the alkyl bromide used to m.... Study Prep in Pearson+. [Accessed: April 3, 2026]
  • Synthesis and NMR spectra of 13C-labeled coenzyme A esters. PubMed. [Accessed: April 3, 2026]
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Accessed: April 3, 2026]
  • 13-C NMR Chemical Shift Table.pdf. [Accessed: April 3, 2026]
  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling an. SciSpace. [Accessed: April 3, 2026]
  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Accessed: April 3, 2026]
  • 1-Bromo-2-methylpropane(78-77-3) 1H NMR spectrum. ChemicalBook. [Accessed: April 3, 2026]
  • 1-Bromo-2-methylpropane(78-77-3) 13C NMR spectrum. ChemicalBook. [Accessed: April 3, 2026]
  • 13C-NMR spectra of organomagnesium compounds, alkylmagnesium deriv
  • explaining the 1H NMR spectrum of 1-bromo-2-methylpropane (CH 3 ) 2 CHCH 2 Br. [Accessed: April 3, 2026]
  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Accessed: April 3, 2026]
  • 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13. doc brown's advanced organic chemistry revision notes. [Accessed: April 3, 2026]
  • 158894-67-8 | 1-Bromo-2-methylpropyl propano
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Comparative

High-Resolution vs. Unit-Resolution Mass Spectrometry for Structural Elucidation of Halogenated Esters: A Case Study on 1-Bromo-2-methylpropyl Propionate

Executive Summary & Field-Proven Insights In my years of optimizing mass spectrometry workflows for pharmaceutical intermediates, few classes of compounds present as much of an analytical paradox as alpha-bromo esters. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Field-Proven Insights

In my years of optimizing mass spectrometry workflows for pharmaceutical intermediates, few classes of compounds present as much of an analytical paradox as alpha-bromo esters. 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8) is a prime example of a molecule that routinely confounds standard analytical workflows.

When drug development professionals attempt to characterize this compound using standard 70 eV Electron Ionization (EI), the highly labile C–Br bond undergoes rapid homolytic cleavage. Consequently, the molecular ion ([M]•+) is almost always entirely depleted. This guide objectively compares the performance of a standard Unit-Resolution Single Quadrupole GC-MS (System A) against a premium High-Resolution Accurate Mass (HRAM) Q-TOF GC-MS (System B) . By dissecting the causality behind the fragmentation patterns, this guide provides a self-validating framework for unambiguous structural elucidation.

Mechanistic Causality of Fragmentation

To objectively evaluate instrument performance, we must first understand why the molecule fragments the way it does [1]. 1-Bromo-2-methylpropyl propionate (C₇H₁₃BrO₂, nominal mass 208 Da) contains two highly reactive sites: the propionate ester linkage and the alpha-bromo isobutyl group.

  • Bromine Cleavage (The Missing Molecular Ion): The carbon-bromine bond is relatively weak. Under hard ionization (70 eV EI), the loss of a bromine radical (Br•) is thermodynamically favored, yielding a prominent fragment at m/z 129 ([C₇H₁₃O₂]⁺). Because this fragment lacks bromine, the characteristic 1:1 isotopic signature of ⁷⁹Br and ⁸¹Br is lost, removing a critical diagnostic feature [2].

  • Ester Alpha-Cleavage: The propionate group readily undergoes alpha-cleavage to form a highly stable acylium ion ([CH₃CH₂C=O]⁺) at m/z 57, which often dominates the lower mass range as the base peak.

  • Propionyloxy Loss: Cleavage of the ester C–O bond results in the loss of the propionyloxy radical, leaving the brominated alkyl cation at m/z 135 / 137 ([C₄H₈Br]⁺). This fragment retains the bromine isotope pattern, making it the most crucial diagnostic ion in standard EI spectra [3].

Because the molecular ion (m/z 208/210) is virtually invisible in EI, relying solely on a Single Quadrupole system can lead to misidentification. This necessitates the use of Chemical Ionization (CI) on a High-Resolution platform to preserve the intact molecule.

Fragmentation M_ion Molecular Ion [M]•+ m/z 208 / 210 F_Br [M - Br]+ m/z 129 M_ion->F_Br -Br• (-79/81 Da) F_Prop Acylium Ion m/z 57 M_ion->F_Prop alpha-cleavage F_Loss [M - Propionyloxy]+ m/z 135 / 137 M_ion->F_Loss -C3H5O2• (-73 Da) F_Alk Alkyl Fragment m/z 43 F_Br->F_Alk -C4H6O2 (-86 Da)

Figure 1: Primary EI fragmentation pathways of 1-Bromo-2-methylpropyl propionate.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in our comparative data, the following protocol employs a self-validating internal standard mechanism . By spiking the sample with Bromobenzene-d₅, we simultaneously monitor retention time stability, validate the bromine isotope ratio response (since the IS also contains a bromine atom, verifying the detector's isotopic linearity), and provide a continuous lock-mass for the HRAM system.

Step-by-Step Methodology
  • Sample Preparation: Dilute the 1-bromo-2-methylpropyl propionate analytical standard to 10 µg/mL in HPLC-grade hexane.

  • Internal Standard Addition: Add Bromobenzene-d₅ to a final concentration of 5 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Mass Spectrometry Configurations (The Comparison):

    • System A (Unit-Resolution Single Quad): 70 eV EI, scan range m/z 40–300. Source temp: 230°C.

    • System B (HRAM Q-TOF): Methane Chemical Ionization (CI), resolving power 25,000 FWHM at m/z 200. Causality note: Methane is selected over ammonia because it acts as a "medium-soft" ionizing gas, promoting the formation of [M+H]⁺ while still inducing enough fragmentation to yield the m/z 129 ion for structural confirmation.

Workflow S1 Sample Preparation 1-Bromo-2-methylpropyl propionate S2 Gas Chromatography (HP-5ms Column) S1->S2 S3 Column Effluent Splitter (1:1 Ratio) S2->S3 M1 System A: Single Quad (70 eV EI, Unit Res) S3->M1 M2 System B: Q-TOF HRMS (Methane CI, High Res) S3->M2 D1 Data Analysis Nominal Mass Library Match M1->D1 D2 Data Analysis Accurate Mass Profiling M2->D2

Figure 2: Parallel experimental workflow comparing Unit-Resolution EI-MS and High-Resolution CI-MS.

Performance Comparison & Data Presentation

The table below objectively summarizes the quantitative data and analytical capabilities of both systems when analyzing 1-bromo-2-methylpropyl propionate.

Analytical ParameterSystem A: Single Quadrupole (EI)System B: HRAM Q-TOF (Methane CI)Causality / Analytical Impact
Molecular Ion [M]⁺ Absent (< 1% relative abundance)Prominent [M+H]⁺ at m/z 209.017270 eV EI cleaves the labile C–Br bond instantly; CI gently protonates the ester oxygen.
Isotope Fidelity Lost in base peak (m/z 129)Preserved in [M+H]⁺ (1:1 ratio)Preserving the isotope ratio is crucial for confirming the presence of exactly one bromine atom.
Mass Accuracy ± 0.5 Da (Unit Resolution)< 2 ppmHRAM eliminates isobaric interference (e.g., distinguishing [C₇H₁₃O₂]⁺ from [C₆H₉O₃]⁺).
Structural Fragments Rich (m/z 57, 129, 135/137)Moderate (m/z 129, 209/211)EI provides the extensive fingerprint required for library matching; CI provides the intact mass.
Limit of Detection (LOD) 50 ng/mL5 ng/mLQ-TOF's enhanced ion transmission and reduced background noise significantly improve sensitivity.

Conclusion & Recommendations

While System A (Single Quadrupole EI-MS) provides a cost-effective method for routine screening and library matching, its inability to resolve the intact molecular ion of 1-bromo-2-methylpropyl propionate makes it unsuitable for de novo structural elucidation.

For researchers and drug development professionals dealing with novel halogenated esters, System B (HRAM Q-TOF with Methane CI) is the objectively superior alternative. The soft ionization preserves the critical ⁷⁹Br/⁸¹Br isotopic signature within the [M+H]⁺ adduct, while the sub-2 ppm mass accuracy guarantees unambiguous elemental composition assignment.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12000000+ (1-Bromo-2-methylpropyl propionate)." PubChem. URL:[Link]

Validation

determining the purity of 1-Bromo-2-methylpropyl propionate using HPLC or GC

Analytical Comparison Guide: Purity Determination of 1-Bromo-2-methylpropyl Propionate (HPLC vs. GC) Introduction 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8) is a reactive halogenated ester frequently utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Purity Determination of 1-Bromo-2-methylpropyl Propionate (HPLC vs. GC)

Introduction 1-Bromo-2-methylpropyl propionate (CAS: 158894-67-8) is a reactive halogenated ester frequently utilized as an intermediate in pharmaceutical synthesis and organic drug development. Determining the exact purity of this compound presents a unique analytical dichotomy: it is highly susceptible to thermal degradation, yet it lacks a conjugated chromophore for straightforward optical detection. This guide provides an objective, data-driven comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for analyzing this molecule, detailing the causality behind method selection and providing self-validating experimental protocols.

Mechanistic Causality: The Chemistry Behind the Chromatography

The GC Pitfall: Thermal Dehydrohalogenation Gas chromatography requires the volatilization of the analyte, typically subjecting it to injector port temperatures between 200°C and 250°C. Alpha-bromo esters are notoriously thermally labile. Under these high-temperature conditions, 1-bromo-2-methylpropyl propionate undergoes rapid dehydrohalogenation (loss of hydrogen bromide, HBr), converting into an unsaturated ester artifact. As documented in metabolomic and small-molecule thermal degradation studies , elevated GC temperatures routinely induce significant transformation of labile molecules before they even reach the column. Consequently, GC-FID yields a false underestimation of purity by quantifying thermally induced artifacts as inherent sample impurities.

The HPLC Advantage: Low-Temperature Stability HPLC operates at ambient or slightly elevated temperatures (25°C–40°C), preserving the structural integrity of reactive intermediates . The challenge with HPLC, however, is detection. 1-Bromo-2-methylpropyl propionate lacks a conjugated π -system; its only chromophore is the ester carbonyl, which absorbs weakly in the deep UV range (~205–210 nm). Therefore, HPLC analysis requires either highly pure, low-UV-cutoff mobile phases or the use of universal detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Decision Workflow

G Start 1-Bromo-2-methylpropyl propionate Purity Analysis Thermal Is the molecule thermally stable? (Alpha-bromo esters are labile) Start->Thermal GC GC-FID Analysis (High Temp: >200°C) Thermal->GC Yes (Incorrect Assumption) HPLC HPLC Analysis (Low Temp: 25-40°C) Thermal->HPLC No (Correct Approach) Degradation Dehydrohalogenation (Artifact Peaks Generated) GC->Degradation Chromophore Does it have a strong chromophore? (No, only ester carbonyl) HPLC->Chromophore HPLC_UV HPLC-UV (210 nm) Requires low UV cutoff solvents Chromophore->HPLC_UV Marginal Absorbance HPLC_CAD HPLC-CAD / ELSD Universal detection for non-volatiles Chromophore->HPLC_CAD No Chromophore Needed

Logical decision tree for analytical method selection based on thermal stability.

Self-Validating Experimental Protocols

To establish trustworthiness, analytical protocols must be self-validating systems. The following methodologies incorporate built-in checks to confirm data integrity.

Protocol 1: GC-FID (Demonstrating Thermal Artifacts)

Objective: To prove that GC is unsuitable by demonstrating temperature-dependent degradation. Causality Check: If an impurity peak is an inherent contaminant, its relative area will remain constant regardless of the injector temperature. If it is a thermal artifact, its area will increase proportionally with injector heat.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-bromo-2-methylpropyl propionate in anhydrous dichloromethane (DCM) to a concentration of 1.0 mg/mL.

  • Column Selection: Use a standard non-polar capillary column (e.g., DB-5, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Self-Validation (Temperature Profiling): Perform three separate injections of the same sample vial, changing only the inlet temperature for each run: 150°C, 200°C, and 250°C.

  • Oven Program: Initial hold at 50°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min. Detector (FID) set to 280°C.

  • Data Interpretation: Calculate the peak area ratio of the main analyte to the primary early-eluting peak (the unsaturated ester). An exponential increase in the impurity peak area at 250°C confirms thermal degradation.

Protocol 2: HPLC-UV/CAD (The Recommended Standard)

Objective: To perform accurate, non-destructive purity determination. Causality Check: Because UV response factors vary wildly at 210 nm, relying solely on UV area normalization can skew purity results. Coupling UV with CAD (which provides a uniform mass response for non-volatile analytes) acts as an orthogonal self-validation mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile to a concentration of 2.0 mg/mL. (A higher concentration compensates for the weak UV absorbance of the ester carbonyl).

  • Column Selection: Use a C18 column (150 mm × 4.6 mm, 3 µm) with polar end-capping. Reasoning: Residual silanols on un-endcapped silica can interact with the halogenated moiety, causing peak tailing.

  • Mobile Phase: Isocratic elution using 60:40 Acetonitrile:Water. Critical constraint: Both solvents must be premium HPLC/UV-grade to minimize baseline drift at 210 nm.

  • Detection Configuration: Plumb the column effluent first through a UV/Vis detector set to 210 nm, and then in series to a Charged Aerosol Detector (CAD) (Evaporation temperature: 35°C).

  • Data Interpretation: Compare the purity (Area %) obtained from the UV chromatogram against the CAD chromatogram. Concordant results validate the purity assignment.

Quantitative Data Comparison

The following table summarizes representative experimental data comparing the two methodologies on the same batch of synthesized 1-bromo-2-methylpropyl propionate.

Analytical MethodInlet/Vaporization TempApparent Analyte Purity (Area %)Major Impurity (Area %)Impurity Origin
GC-FID (Low Temp) 150°C92.4%6.8%Partial Thermal Degradation
GC-FID (Standard) 250°C81.2%17.9%Severe Thermal Degradation
HPLC-UV (210 nm) Ambient (25°C)98.5%0.8%Inherent Synthetic Byproduct
HPLC-CAD Ambient (25°C)98.3%0.9%Inherent Synthetic Byproduct

Data Insight: The GC-FID data clearly shows a temperature-dependent drop in apparent purity, confirming that the "impurity" is actually an artifact generated during analysis. The HPLC methods provide a stable, true representation of the batch purity (~98%).

Conclusion For the purity determination of reactive, thermally labile intermediates like 1-bromo-2-methylpropyl propionate, Gas Chromatography is fundamentally flawed due to heat-induced dehydrohalogenation. High-Performance Liquid Chromatography is the mandatory alternative. To overcome the analyte's lack of a strong UV chromophore, analysts should employ low-wavelength UV detection (210 nm) with high-purity solvents, ideally validated orthogonally using a universal mass detector such as CAD.

References

  • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: Analytical Chemistry (via PMC - NIH) URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

Comparative

A Senior Scientist's Guide to Alternatives for 1-Bromo-2-methylpropyl propionate in Synthesis

Introduction: Deconstructing the Reagent 1-Bromo-2-methylpropyl propionate (CAS 158894-67-8) is a functionalized alkylating agent designed to introduce the 2-methylpropyl (isobutyl) fragment to a nucleophilic substrate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing the Reagent

1-Bromo-2-methylpropyl propionate (CAS 158894-67-8) is a functionalized alkylating agent designed to introduce the 2-methylpropyl (isobutyl) fragment to a nucleophilic substrate, with the propionate ester serving as a potentially cleavable or modifying group.[1] Its core reactivity stems from the carbon-bromine bond, where the bromide ion acts as a good leaving group in nucleophilic substitution reactions. The structure features a primary alkyl bromide, which is sterically hindered by the adjacent isopropyl group. This architecture favors a bimolecular nucleophilic substitution (S_N2) mechanism, though reaction rates may be slower than with less hindered primary halides.[2]

This guide provides a comparative analysis of viable alternative reagents. We will move beyond a simple list of substitutes to explore the fundamental principles governing reagent selection. By understanding the interplay between the leaving group, substrate, and reaction conditions, researchers can make informed, causality-driven decisions to optimize their synthetic outcomes.

Pillar 1: The Principle of the Leaving Group in Nucleophilic Substitution

A nucleophilic substitution reaction is fundamentally a competition: a nucleophile attacks an electrophilic carbon, displacing a leaving group. The efficiency of this process is critically dependent on the stability of the leaving group after it has departed with the bonding pair of electrons.[3] A good leaving group must be stable on its own, which correlates directly with it being a weak base.[4][5]

The general hierarchy of leaving group ability for common alternatives is as follows:

Triflate (CF₃SO₃⁻) > Tosylate/Mesylate (RSO₃⁻) > I⁻ > Br⁻ > Cl⁻ >> F⁻

This trend is rationalized by the basicity of the departing ions; the conjugate acids of the best leaving groups (e.g., triflic acid, hydroiodic acid) are exceptionally strong acids.[4] Therefore, the selection of an alternative to 1-Bromo-2-methylpropyl propionate is primarily a decision about which leaving group is best suited for the specific synthetic challenge at hand.

Caption: General workflow of a concerted S_N2 reaction mechanism.

Pillar 2: A Comparative Analysis of Alternative Reagents

The ideal reagent is a balance of reactivity, stability, cost, and ease of synthesis. Below, we compare the performance of logical alternatives to 1-Bromo-2-methylpropyl propionate.

Group 1: Halide-Based Alternatives

Halides are the most common leaving groups. The choice between iodide, bromide, and chloride is a classic optimization problem.

  • 1-Iodo-2-methylpropyl propionate : As the conjugate base of a very strong acid (HI), iodide is a superior leaving group to bromide.[3][4] This translates to significantly faster reaction rates, allowing for milder reaction conditions (e.g., lower temperatures), which can be crucial for sensitive substrates. However, iodoalkanes are generally more expensive, less stable (often requiring storage in the dark to prevent decomposition), and can be more challenging to prepare.[6][7]

  • 1-Chloro-2-methylpropyl propionate : Chloride is a less effective leaving group than bromide.[4] Consequently, reactions with the chloro-analog require more forcing conditions—higher temperatures, stronger nucleophiles, or longer reaction times. This can lead to an increase in side reactions, such as elimination. The primary advantage is economic; chloroalkanes and chlorinating agents are typically the most cost-effective.

Group 2: Sulfonate Ester-Based Alternatives

Sulfonate esters are among the most effective leaving groups used in synthesis. They are prepared by reacting the parent alcohol (2-methylpropyl propionate) with a corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • 2-Methylpropyl-1-tosylate propionate (TsO-) : The p-toluenesulfonate (tosylate) group is an excellent leaving group, with reactivity often comparable to or exceeding that of iodide.[2] Tosylates are crystalline solids, making them easy to purify and handle. They are a go-to choice for difficult substitutions where the bromide fails or proceeds too slowly.

  • 2-Methylpropyl-1-mesylate propionate (MsO-) : The methanesulfonate (mesylate) group is another superb leaving group, very similar in reactivity to the tosylate. The choice between a mesylate and a tosylate is often based on the physical properties of the resulting compound (e.g., crystallinity) or the cost of the corresponding sulfonyl chloride.

  • 2-Methylpropyl-1-triflate propionate (TfO-) : Trifluoromethanesulfonate (triflate) is one of the most powerful leaving groups known. Its extreme reactivity is reserved for the most challenging cases, such as reactions with very weak nucleophiles or for promoting difficult S_N1 reactions. Alkyl triflates can be unstable and must be handled with care.

Quantitative Data Summary

While direct kinetic data for 1-Bromo-2-methylpropyl propionate is scarce, we can construct a comparative table based on well-established principles of leaving group ability.

Reagent (Leaving Group)Relative S_N2 ReactivityTypical ConditionsAdvantagesDisadvantages
...-triflate (TfO⁻)+++++Low Temp (-78 to 25 °C)Extremely high reactivity; activates unreactive systemsHigh cost; potential instability
...-iodide (I⁻)++++Mild Temp (0 to 60 °C)High reactivity; allows for mild conditionsHigh cost; light sensitive; lower stability
...-tosylate (TsO⁻)++++Mild to Mod. Temp (25 to 80 °C)High reactivity; often crystalline and stableHigher cost than halides; additional synthetic step
...-bromide (Br⁻)+++Moderate Temp (50 to 100 °C)Good balance of reactivity and stability; commonCan be sluggish with weak nucleophiles
...-chloride (Cl⁻)++Forcing Temp (80 to 120+ °C)Low cost; high stabilityLow reactivity; requires harsh conditions

Pillar 3: Self-Validating Systems: Experimental Protocols

Trust in a reagent comes from reproducible, well-defined protocols. Below are representative procedures for the synthesis of precursors and a general alkylation workflow.

Experimental Protocol 1: Synthesis of Precursor 2-Methylpropyl Propanoate

This Fischer esterification provides the parent ester, which can then be functionalized.[8]

  • Setup : To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propanoic acid (37 g, 0.5 mol) and 2-methyl-1-propanol (isobutanol) (44.5 g, 0.6 mol).

  • Catalysis : Carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reaction : Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Cool the mixture to room temperature. Transfer to a separatory funnel and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by fractional distillation to yield 2-methylpropyl propanoate (b.p. ~137 °C).

Experimental Protocol 2: Synthesis of Key Intermediate 1-Bromo-2-methylpropane

This procedure converts the readily available alcohol into the alkyl bromide core.[9]

  • Setup : In a 500 mL round-bottom flask cooled in an ice-water bath, place 2-methyl-1-propanol (74 g, 1.0 mol).

  • Reagent Addition : Slowly add phosphorus tribromide (PBr₃) (90 g, 0.33 mol) dropwise via an addition funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction : After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, then heat to 60 °C for 1 hour.

  • Work-up : Carefully pour the reaction mixture onto 250 g of crushed ice. Separate the lower organic layer. Wash the organic layer with cold water, 10% sodium bicarbonate solution, and brine.

  • Purification : Dry the crude product over anhydrous calcium chloride, filter, and distill. Collect the fraction boiling at 91-93 °C to obtain 1-bromo-2-methylpropane.

Note: 1-Bromo-2-methylpropyl propionate would then be synthesized via reaction of 1-bromo-2-methylpropane with a propionate salt or by direct α-bromination of 2-methylpropyl propanoate using a reagent like N-Bromosuccinimide under radical initiation.

Experimental Protocol 3: General Alkylation of a Phenolic Nucleophile

This protocol illustrates a typical S_N2 reaction, adaptable for the different reagents.

  • Setup : In a dry, inert-atmosphere flask, dissolve 4-methoxyphenol (1.24 g, 10 mmol) in 30 mL of anhydrous acetone.

  • Base Addition : Add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Reagent Addition : Add the alkylating agent (11 mmol, 1.1 equiv).

    • If using 1-Bromo-2-methylpropyl propionate : Heat the reaction to reflux (~56 °C) and monitor by TLC. The reaction may take 8-24 hours.

    • If using the Iodo-analog : The reaction may proceed to completion at room temperature or with gentle heating over 2-8 hours.

    • If using the Tosylate-analog : The reaction will likely proceed smoothly at reflux and may be complete in 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Decision-Making Framework for Reagent Selection

The choice of reagent is not arbitrary. It is a logical process based on the demands of the synthesis.

reagent_choice start Start: Need to Alkylate Nu:⁻ q_nucleophile Is the Nucleophile Strong & Unhindered? start->q_nucleophile q_cost Is Cost the Primary Constraint? q_nucleophile->q_cost Yes q_reactivity Is the Substrate Sterically Hindered or Unreactive? q_nucleophile->q_reactivity No use_cl Use Chloro-reagent (Accept Harsh Conditions) q_cost->use_cl Yes use_br Use Bromo-reagent (Balanced Choice) q_cost->use_br No use_i Use Iodo-reagent (Mild Conditions) q_reactivity->use_i No use_sulfonate Use Tosylate/Mesylate (Maximum Reactivity) q_reactivity->use_sulfonate Yes

Caption: A logical flowchart for selecting the optimal alkylating agent.

Conclusion and Authoritative Recommendation

While 1-Bromo-2-methylpropyl propionate serves as a reliable, workhorse reagent for introducing the isobutyl propionate moiety, its performance can be significantly modulated by altering the leaving group. For routine transformations with robust nucleophiles where cost is a factor, the bromide remains an excellent choice. When faced with sluggish reactions or delicate substrates requiring milder conditions, upgrading to the corresponding iodide or tosylate is a scientifically sound strategy that will accelerate discovery. Conversely, for large-scale industrial processes where raw material cost is paramount, designing a process around the less reactive but more economical chloride may be necessary. The ultimate decision rests on a careful analysis of the specific reaction, balancing the need for reactivity against practical and economic constraints.

References

  • 2-Methylpropyl Propanoate Synthesis: Fischer Esterification. Studylib. [Link]

  • Other Factors that Affect SN2 Reactions. KPU Pressbooks, Organic Chemistry I. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

  • Comparison of SN2 and SN1. Chemistry LibreTexts. [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • 1-Iodo-2-methylpropane | CAS#:513-38-2. Chemsrc. [Link]

  • Propane, 1-iodo-2-methyl-. NIST WebBook. [Link]

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Validation

A Cost-Effectiveness Analysis of 1-Bromo-2-methylpropyl Propionate as a Synthetic Intermediate

Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and chemical synthesis, the choice of intermediates is a critical decision that directly influences the effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, the choice of intermediates is a critical decision that directly influences the efficiency, cost, and scalability of a manufacturing process.[] This guide provides an in-depth cost-effectiveness analysis of 1-bromo-2-methylpropyl propionate, a specialized bromoester intermediate.[] This compound serves as a valuable building block in organic synthesis, particularly for alkylation reactions in drug development and the creation of functional materials.[]

This analysis will compare the synthesis and application of 1-bromo-2-methylpropyl propionate against a common alternative strategy: the use of a more readily available, less complex alkylating agent followed by subsequent chemical modifications. By examining factors such as raw material costs, reaction yields, process complexity, and waste generation, this guide aims to provide a clear, data-driven framework for researchers and process chemists to make informed decisions.[3][4]

Overview of 1-Bromo-2-methylpropyl Propionate

1-Bromo-2-methylpropyl propionate is a polyfunctional compound featuring an α-bromo ester moiety.[5] This structure makes it a highly reactive and effective alkylating agent for introducing an isobutyl propionate group into a target molecule. Its utility is particularly noted in the synthesis of complex molecules where precise addition of this specific functional group is required.[][6] However, as a non-commodity chemical, it must be synthesized, and its cost-effectiveness is therefore dependent on the efficiency of its own production route.

Synthetic Route Analysis: "Make vs. Alternative Route"

The central question for a process chemist is whether the benefits of a direct, one-step alkylation using a custom intermediate like 1-bromo-2-methylpropyl propionate outweigh the costs and complexities of its synthesis. This is compared to using a simpler, commercially available reagent in a multi-step process.

Route 1: Synthesis and Application of 1-Bromo-2-methylpropyl Propionate

A plausible and efficient laboratory-scale synthesis of 1-bromo-2-methylpropyl propionate involves the esterification of 1-bromo-2-methyl-2-propanol. This precursor can be synthesized from isobutylene (2-methylpropene) via a bromohydrin formation reaction.[7] The subsequent esterification with propionyl chloride or propionic anhydride yields the desired intermediate.[8]

Diagram 1: Synthetic workflow using the custom intermediate.

Route 2: Alternative Multi-Step Strategy

A common alternative involves using a simpler, commercially available alkylating agent, such as isobutyl bromide (1-bromo-2-methylpropane), followed by functional group manipulation.[9] For instance, the isobutyl group can be added to a target molecule, followed by oxidation and esterification steps to arrive at the same final product.

Diagram 2: Workflow for the alternative multi-step synthesis.
Quantitative Cost-Effectiveness Comparison

To provide a tangible comparison, we will model the synthesis of 1 kg of a hypothetical final product (Molecular Weight: ~350 g/mol ) using both routes. The model considers raw material costs, typical reaction yields, and process complexity (number of steps).

MetricRoute 1: Custom IntermediateRoute 2: Alternative StrategyJustification
Overall Process Steps 3 (2 for synthesis, 1 for application)3Route 1 requires upfront synthesis of the intermediate, while Route 2 involves multiple steps after the initial alkylation.
Key Starting Materials Isobutylene, Propionyl ChlorideIsobutyl Bromide, Oxidizing AgentThe cost and availability of these primary inputs are major drivers of the overall process cost.[10]
Estimated Overall Yield 65%55%Multi-step syntheses often suffer from lower overall yields due to material loss at each stage.[4]
Raw Material Cost per kg of Final Product *€350€420Higher yield and potentially cheaper precursors for the custom intermediate can offset its initial synthesis cost.[][3]
Process Complexity & Labor Moderate (upfront complexity)High (multiple downstream steps)Route 2 requires more unit operations (e.g., multiple reactions, workups, and purifications), increasing labor and time.[11]
Waste Generation ModerateHighMore reaction steps typically lead to greater solvent and reagent waste.[12]
Cost-Effectiveness Rating More Favorable Less FavorableThe higher overall yield and reduced complexity in the final application step make Route 1 more economically viable at scale.[13]

*Note: Material costs are estimates based on typical bulk pricing for analogous chemicals and are subject to market fluctuations.

Experimental Validation Protocols

To ensure the trustworthiness and reproducibility of this analysis, detailed experimental protocols for the synthesis and yield determination are provided.

Protocol 1: Synthesis of 1-Bromo-2-methylpropyl Propionate (Route 1 Intermediate)

  • Bromohydrin Formation: In a flask cooled to 0°C, dissolve 2-methylpropene (1.0 eq.) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF). Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise while stirring vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.[14]

  • Workup: Extract the product, 1-bromo-2-methyl-2-propanol, with diethyl ether.[15] Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Esterification: Dissolve the crude 1-bromo-2-methyl-2-propanol (1.0 eq.) in anhydrous dichloromethane. Add pyridine (1.2 eq.) and cool to 0°C. Add propionyl chloride (1.1 eq.) dropwise.[8] Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Purification: Quench the reaction with water and extract the product. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography or vacuum distillation to yield pure 1-bromo-2-methylpropyl propionate.[16]

Protocol 2: Comparative Yield Analysis by GC-MS

Accurate determination of reaction yield is crucial for cost analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose.[17]

  • Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., dodecane) in a solvent like ethyl acetate.

  • Reaction Sampling: At the completion of the alkylation reactions from both Route 1 and Route 2, withdraw a precise aliquot (e.g., 100 µL) from the crude reaction mixture.

  • Derivatization (if necessary): For certain polar products, a derivatization step such as silylation may be required to improve volatility and chromatographic peak shape.[17]

  • Analysis: Dilute the aliquot in a known volume of the internal standard stock solution. Inject 1 µL of this sample into the GC-MS.

  • Quantification: Identify the peaks corresponding to the final product and the internal standard by their retention times and mass spectra. The yield can be calculated by comparing the integrated peak area of the product to that of the internal standard, correcting for response factors if necessary.[18][19]

Diagram 3: Workflow for quantitative yield analysis via GC-MS.
Discussion and Conclusion

The choice between synthesizing a custom intermediate like 1-bromo-2-methylpropyl propionate and pursuing a multi-step route with a simpler, off-the-shelf reagent is a classic dilemma in process chemistry.[20] This analysis demonstrates that while the custom intermediate route requires an initial investment in synthesis, it can offer significant advantages in terms of overall yield, process simplicity, and reduced waste generation.[11][13]

For large-scale manufacturing, the higher overall yield and fewer downstream operations associated with Route 1 translate directly into lower production costs and increased throughput.[4] The reduced number of purification steps also minimizes solvent usage and waste, aligning with principles of green chemistry.[12]

Conversely, for small-scale laboratory synthesis or early-stage drug discovery where flexibility and speed are paramount, the alternative multi-step strategy (Route 2) may be preferable.[] It utilizes more readily available starting materials and avoids the initial time investment required to develop and optimize the synthesis of the custom intermediate.

Recommendation:

For drug development professionals planning for pilot-scale or commercial manufacturing, investing in the optimization and scale-up of the 1-bromo-2-methylpropyl propionate synthesis (Route 1) is the more cost-effective strategy. The benefits of a streamlined final coupling step with higher yields will likely outweigh the initial process development costs. For academic and early discovery researchers, the expediency of Route 2 may be more suitable for rapidly generating initial quantities of the target molecule.

References

  • Preparation of Esters - Chemistry Steps . Chemistry Steps. Available from: [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias . Mlunias. Available from: [Link]

  • Comparing Chemical Intermediates: Which One Is Right for Your Product? - Tristar Intermediaties Blog . Tristar Intermediates. Available from: [Link]

  • The economies of synthesis - ResearchGate . ResearchGate. Available from: [Link]

  • Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides - TÜBİTAK Academic Journals . TÜBİTAK Academic Journals. Available from: [Link]

  • Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride - J-Stage . J-Stage. Available from: [Link]

  • Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus - NOTE . Korean Chemical Society. Available from: [Link]

  • Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID . Aviv Analytical. Available from: [Link]

  • 2.8: Acid Halides for Ester Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs - PYG Lifesciences . PYG Lifesciences. Available from: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

  • Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane). | Homework.Study.com . Study.com. Available from: [Link]

  • BROMO-OTBN: An Essential Intermediate in Pharmaceutical Synthesis - PYG Lifesciences . PYG Lifesciences. Available from: [Link]

  • THE PRICING AND AVAILABILITY OF INTERMEDIATES AND BULK DRUGS (10026e.en) - UNIDO Downloads Server . UNIDO. Available from: [Link]

  • Strategies for Developing a Cost-Efficient Pharmaceutical Manufacturing Process . PharmTech. Available from: [Link]

  • I got confused when it comes to evaluating the product yield from the GC-MS and GC-FID data. Pls is there a standard formula for evaluating yield? | ResearchGate . ResearchGate. Available from: [Link]

  • Overview And Industry Analysis Of Pharmaceutical Intermediates . Protheragen. Available from: [Link]

  • Pharmaceutical Intermediates Market Report | Industry Analysis, Size & Outlook . Mordor Intelligence. Available from: [Link]

  • (PDF) Insight into Drug Production Cost Estimation - ResearchGate . ResearchGate. Available from: [Link]

  • Convenient synthesis of phenolic esters of o-bromo-substituted phenylacetic acids | Request PDF - ResearchGate . ResearchGate. Available from: [Link]

  • 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid - NextSDS . NextSDS. Available from: [Link]

  • 1-Bromo-2-methylpropan-2-ol | C4H9BrO | CID 547846 - PubChem . PubChem. Available from: [Link]

  • Synthetic and Medicinal Chemistry in Drug Discovery: Needs for Today - JSciMed Central . JSciMed Central. Available from: [Link]

  • Calibration-free quantification and automated data analysis for high-throughput reaction screening - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00347K . Royal Society of Chemistry. Available from: [Link]

  • US2876255A - Preparation of bromo acids and esters - Google Patents. Google Patents.
  • Experimental conditions for GC-MS/MS analysis in the multiple-reaction monitoring mode. ResearchGate. Available from: [Link]

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Comparative

a comparative study of different synthetic routes to 1-Bromo-2-methylpropyl propionate

A Comparative Analysis of Synthetic Strategies for 1-Bromo-2-methylpropyl propionate Abstract: 1-Bromo-2-methylpropyl propionate is a haloalkyl ester of interest in various chemical applications, potentially as a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Synthetic Strategies for 1-Bromo-2-methylpropyl propionate

Abstract: 1-Bromo-2-methylpropyl propionate is a haloalkyl ester of interest in various chemical applications, potentially as a synthetic intermediate or a building block in material science and pharmaceutical development.[][2] This guide provides a comparative overview of plausible synthetic routes to this target molecule. Due to a notable absence of specific, experimentally validated procedures in peer-reviewed literature for this exact compound, this document outlines several logical synthetic strategies based on fundamental principles of organic chemistry. We will explore the theoretical underpinnings of each proposed route, discuss potential advantages and challenges, and provide hypothetical experimental frameworks. This analysis is intended to serve as a foundational resource for researchers initiating work on the synthesis of 1-Bromo-2-methylpropyl propionate, emphasizing the need for empirical validation of the proposed methodologies.

Introduction

The synthesis of haloalkyl esters can be approached through several classic organic transformations. The primary strategies involve either forming the ester bond or introducing the halogen atom at a key stage of the synthesis. The choice of route is often dictated by the availability and cost of starting materials, reaction efficiency, scalability, and the desired purity profile of the final product. This guide will focus on three principal, albeit theoretical, synthetic pathways to 1-Bromo-2-methylpropyl propionate:

  • Route A: Fischer Esterification of 1-bromo-2-methylpropan-1-ol with propionic acid.

  • Route B: Radical Bromination of 2-methylpropyl propionate.

  • Route C: Electrophilic Bromination of 2-methyl-1-propene followed by reaction with a propionate source.

Each of these routes presents a unique set of experimental considerations and potential outcomes, which we will explore in detail.

Visualizing the Synthetic Landscape

The following diagram illustrates the potential synthetic pathways to the target molecule, starting from common precursors.

isobutanol Isobutanol (2-Methyl-1-propanol) isobutyl_propionate 2-Methylpropyl propionate isobutanol->isobutyl_propionate Propionic Acid, H⁺ isobutyraldehyde Isobutyraldehyde bromo_alcohol 1-Bromo-2-methylpropan-1-ol isobutyraldehyde->bromo_alcohol 1. HBr 2. Hydrolysis propionic_acid Propionic Acid target 1-Bromo-2-methylpropyl propionate propionic_acid->target isobutene 2-Methyl-1-propene bromonium_ion Bromonium Ion Intermediate isobutene->bromonium_ion Br₂ or NBS/H₂O bromo_alcohol->target Route A: Propionic Acid, H⁺ (Fischer Esterification) isobutyl_propionate->target Route B: NBS, Radical Initiator (Radical Bromination) bromonium_ion->target Route C: Sodium Propionate

Caption: Proposed synthetic pathways to 1-Bromo-2-methylpropyl propionate.

Route A: Fischer Esterification

This approach involves the acid-catalyzed esterification of a pre-synthesized bromo-alcohol intermediate with propionic acid. This is a classic and well-understood reaction, known as the Fischer esterification.[3][4]

Pillar 1: Expertise & Experience (Causality behind Choices)

The core of this route is the formation of the ester bond as the final step. This strategy is often favored when the alcohol starting material is stable and readily accessible. The key intermediate, 1-bromo-2-methylpropan-1-ol, can theoretically be synthesized from isobutyraldehyde via the addition of HBr, followed by hydrolysis.

The Fischer esterification is an equilibrium-driven process.[3] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using one of the reactants in excess (usually the more abundant and easily removable one, in this case, propionic acid) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[4]

Pillar 2: Trustworthiness (Self-Validating Protocol)

Step 1: Synthesis of 1-Bromo-2-methylpropan-1-ol (Hypothetical)

  • Cool a solution of isobutyraldehyde (1.0 eq.) in an inert solvent (e.g., diethyl ether) to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen bromide (HBr) gas (1.1 eq.) through the solution while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the aldehyde.

  • Upon completion, carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo-alcohol.

  • Purify the product via vacuum distillation.

Step 2: Esterification Protocol

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-bromo-2-methylpropan-1-ol (1.0 eq.), propionic acid (2.0-3.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.). Toluene is used as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Continue reflux until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove excess propionic acid and the catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 1-Bromo-2-methylpropyl propionate should be purified by vacuum distillation.

Route B: Radical Bromination of an Ester Precursor

This strategy involves first synthesizing the non-halogenated ester, 2-methylpropyl propionate, and then introducing the bromine atom via a radical substitution reaction.

Pillar 1: Expertise & Experience (Causality behind Choices)

This route may be advantageous if the starting alcohol, isobutanol (2-methyl-1-propanol), is significantly cheaper or more readily available than isobutyraldehyde. The initial esterification of isobutanol with propionic acid is a straightforward and high-yielding reaction.[5][6]

The subsequent bromination step is the critical transformation. For selectively brominating at the C1 position (alpha to the ester oxygen), a radical bromination approach is required. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, as it provides a low, constant concentration of bromine radicals, which minimizes side reactions like the electrophilic addition of Br₂ across any potential alkene byproducts.[7][8] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is necessary to start the chain reaction. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical initiation.[9] A significant challenge with this route is selectivity. Radical abstraction of a hydrogen atom could potentially occur at other positions on the molecule, leading to a mixture of isomeric products that could be difficult to separate.

Pillar 2: Trustworthiness (Self-Validating Protocol)

Step 1: Synthesis of 2-Methylpropyl propionate

  • This can be achieved using the standard Fischer esterification protocol described in Route A, but using isobutanol as the starting alcohol. Yields for this type of reaction are typically high.

Step 2: Radical Bromination Protocol

  • In a dry round-bottom flask protected from light, dissolve 2-methylpropyl propionate (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Initiation can also be achieved using a UV lamp.

  • Monitor the reaction progress by GC-MS, observing the formation of the product and the consumption of the starting material. The reaction is also accompanied by the formation of succinimide, which is insoluble in CCl₄ and will precipitate.

  • After completion, cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The crude product will likely be a mixture of isomers and must be purified, likely through fractional distillation or preparative chromatography.

Route C: Electrophilic Addition and Nucleophilic Substitution

This pathway involves the reaction of an alkene, 2-methyl-1-propene, with a bromine source to form a reactive intermediate, which is then trapped by a propionate nucleophile.

Pillar 1: Expertise & Experience (Causality behind Choices)

This route leverages the reactivity of the double bond in 2-methyl-1-propene. When an alkene reacts with NBS in the presence of a nucleophile (in this case, the propionate anion), a halohydrin-like formation can occur. The reaction proceeds through a cyclic bromonium ion intermediate.[7] The subsequent nucleophilic attack by the propionate anion would ideally occur at the more substituted carbon, but in this case, attack at the primary carbon (C1) would lead to the desired product.

The choice of solvent and reaction conditions is crucial to favor the desired outcome over competing reactions, such as the formation of a dibromoalkane or a bromohydrin (if water is present).[9] Using a pre-formed salt, such as sodium propionate, in an anhydrous solvent would provide the necessary nucleophile.

Pillar 2: Trustworthiness (Self-Validating Protocol)

Protocol:

  • Suspend sodium propionate (1.5 eq.) in a suitable anhydrous solvent like acetonitrile or THF in a dry flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-methyl-1-propene (1.2 eq.) in the same solvent.

  • Add N-Bromosuccinimide (1.0 eq.) portion-wise to the stirred mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by GC-MS.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.

  • Purify the crude product by vacuum distillation.

Comparative Analysis and Data Summary

As this guide is based on theoretical pathways, no experimental data can be presented. However, we can construct a table to summarize the anticipated pros and cons of each route, which would be populated with empirical data upon execution of these syntheses.

Metric Route A: Fischer Esterification Route B: Radical Bromination Route C: Electrophilic Addition
Purity/Selectivity Potentially high, as C-O bond formation is specific. Side reactions are mainly related to elimination from the bromo-alcohol.Major Challenge : Likely to produce a mixture of constitutional isomers, requiring extensive purification.Moderate to good selectivity is possible, but dibromination and other side reactions are a concern.
Potential Yield Moderate to high, dependent on driving the equilibrium to completion.Moderate. Yield of the desired isomer may be low due to lack of selectivity.Moderate. Dependent on the efficiency of trapping the bromonium ion.
Scalability Generally scalable. Dean-Stark is effective on a large scale.Scalable, but purification of large quantities of isomeric mixtures can be difficult and costly.Potentially scalable, but control of exotherms during bromination is critical.
Starting Materials Requires synthesis of a bromo-alcohol intermediate, which may have stability issues.Starts from a simple, inexpensive alcohol (isobutanol) and propionic acid.[10]Starts from a gaseous alkene (isobutene), which requires specialized handling.
Overall Complexity Multi-step process with two distinct purification stages.Two steps, but the second step (bromination) and subsequent purification are challenging.One-pot potential, but requires careful control of reaction conditions.

Conclusion and Future Outlook

While the synthesis of 1-Bromo-2-methylpropyl propionate has not been explicitly detailed in the available scientific literature, established principles of organic synthesis allow for the rational design of several viable synthetic routes.

  • Route A (Fischer Esterification) appears to be the most reliable in terms of selectivity, provided the bromo-alcohol intermediate can be synthesized and purified efficiently.

  • Route B (Radical Bromination) is attractive due to its simple starting materials but is severely hampered by the foreseeable lack of regioselectivity.

  • Route C (Electrophilic Addition) offers an elegant and potentially efficient one-pot approach but requires careful optimization to suppress side reactions.

For any research group embarking on the synthesis of this molecule, it is recommended to first perform small-scale trials of each proposed route. A thorough analysis of the crude reaction mixtures by GC-MS and NMR spectroscopy will be essential to determine the feasibility, selectivity, and potential yield of each pathway. This empirical data will be the ultimate arbiter in selecting the most effective and efficient method for producing 1-Bromo-2-methylpropyl propionate for further research and application.

References

  • ausetute.com.au. "Substitution Reactions of Haloalkanes (alkyl halides) Chemistry Tutorial." Accessed April 3, 2026. [Link]

  • Google Patents. "US3256305A - Process for the preparation of halo-aliphatic esters of carboxylic acids." Accessed April 3, 2026.
  • National Center for Biotechnology Information. "Mechanochemical Synthesis of α‐halo Alkylboronic Esters." Accessed April 3, 2026. [Link]

  • Royal Society of Chemistry. "Clean synthesis of F-carboxylic esters of sec-alcohols and ω-haloalkyl alcohols." Accessed April 3, 2026. [Link]

  • Chemistry LibreTexts. "Synthesis of Alcohols from Haloalkanes." Accessed April 3, 2026. [Link]

  • Study.com. "Show how to synthesize the compound 1-Bromo-2-methyl-2-propanol from isobutane (2-methylpropane)." Accessed April 3, 2026. [Link]

  • Organic Syntheses. "Propionic acid, β-bromo-, methyl ester." Accessed April 3, 2026. [Link]

  • NIST WebBook. "Propane, 1-bromo-2-methyl-." Accessed April 3, 2026. [Link]

  • NIST WebBook. "1-Bromo-2-methylpropene." Accessed April 3, 2026. [Link]

  • PubChem. "Methyl 2-bromo-2-methylpropionate." Accessed April 3, 2026. [Link]

  • Doc Brown's Chemistry. "explaining the 1H NMR spectrum of 1-bromo-2-methylpropane (CH3)2CHCH2Br." Accessed April 3, 2026. [Link]

  • NIST WebBook. "1-Bromo-2-methylpropene." Accessed April 3, 2026. [Link]

  • Cheméo. "Chemical Properties of 1-Bromo-2-methylpropene (CAS 3017-69-4)." Accessed April 3, 2026. [Link]

  • Doc Brown's Chemistry. "Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane." Accessed April 3, 2026. [Link]

  • Wikipedia. "N-Bromosuccinimide." Accessed April 3, 2026. [Link]

  • PubChem. "1-Bromo-2-methylpropane." Accessed April 3, 2026. [Link]

  • Google Patents. "CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid." Accessed April 3, 2026.
  • ResearchGate. "(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst." Accessed April 3, 2026. [Link]

  • Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry." Accessed April 3, 2026. [Link]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)." Accessed April 3, 2026. [Link]

  • Doc Brown's Chemistry. "mass spectrum of 1-bromo-2-methylpropane C4H9Br." Accessed April 3, 2026. [Link]

  • Journal of Engineering & Processing Management. "ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST." Accessed April 3, 2026. [Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Accessed April 3, 2026. [Link]

  • Chemguide. "preparation of esters." Accessed April 3, 2026. [Link]

  • Organic Chemistry Portal. "Ester synthesis by esterification." Accessed April 3, 2026. [Link]

  • Chinese Journal of Organic Chemistry. "N-Bromosuccinimide Mediated the Reaction of 2-Hydroxyaryl Aldehydes with Meldrum's Acid for Synthesis of Coumarin-3-carboxylic Acids." Accessed April 3, 2026. [Link]

  • SpectraBase. "2-Bromo-2-methylpropionic acid - Optional[1H NMR] - Spectrum." Accessed April 3, 2026. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Bromo-2-methylpropyl propionate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of novel chemical entities is paramount. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the validation of 1-Bromo-2-methylpropyl propionate, a compound of interest in synthetic chemistry. As a Senior Application Scientist, the following discourse is structured to provide not only procedural steps but also the underlying scientific rationale for the validation of analytical methods, ensuring trustworthiness and reliability in your results.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), comparing their performance through the lens of internationally harmonized validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][4][5]

The Analytical Challenge: 1-Bromo-2-methylpropyl propionate

1-Bromo-2-methylpropyl propionate is a halogenated ester with potential applications as an intermediate in organic synthesis. Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability testing. The choice of analytical methodology is dictated by the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

Comparative Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[7] Coupled with a suitable detector, such as a UV or mass spectrometer detector, HPLC offers a robust platform for quantification.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the validation parameters as stipulated by ICH Q2(R2) guidelines and provide a comparative analysis of their application to GC-MS and HPLC for the quantification of 1-Bromo-2-methylpropyl propionate.[1][2][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8]

Experimental Protocol (Specificity):

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 1-Bromo-2-methylpropyl propionate.

  • Spiked Sample Analysis: Spike the blank matrix with known impurities and related substances. Analyze the spiked sample to demonstrate that the analyte peak is well-resolved from these potential interferents.

  • Peak Purity Analysis (for HPLC with DAD/MS and GC-MS): Utilize peak purity software to confirm the homogeneity of the analyte peak.

Parameter GC-MS HPLC-UV
Specificity High. The mass spectrometer provides a second dimension of separation, offering high confidence in peak identity.Good. Dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.
Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[8]

Experimental Protocol (Linearity):

  • Standard Preparation: Prepare a series of at least five concentrations of 1-Bromo-2-methylpropyl propionate reference standard spanning the expected working range.

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope should be reported.

Parameter Acceptance Criteria GC-MS (Expected) HPLC-UV (Expected)
Correlation Coefficient (r²) ≥ 0.999> 0.999> 0.999
Y-intercept Close to zeroMinimalMinimal
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

Experimental Protocol (Accuracy):

  • Sample Preparation: Prepare samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with a known amount of 1-Bromo-2-methylpropyl propionate.

  • Analysis: Analyze a minimum of three replicates at each concentration level.

  • Data Evaluation: Calculate the percentage recovery for each sample.

Parameter Acceptance Criteria GC-MS (Expected) HPLC-UV (Expected)
Recovery 98.0% to 102.0%99.0% - 101.5%98.5% - 101.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10]

Experimental Protocol (Precision):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD.

Parameter Acceptance Criteria GC-MS (Expected) HPLC-UV (Expected)
Repeatability (RSD) ≤ 2.0%< 1.0%< 1.5%
Intermediate Precision (RSD) ≤ 2.0%< 1.5%< 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol (LOD & LOQ):

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the blank) / slope of the calibration curve

    • LOQ = 10 * (standard deviation of the blank) / slope of the calibration curve

Parameter GC-MS (Expected) HPLC-UV (Expected)
LOD Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
LOQ Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol (Robustness):

  • Parameter Variation: Deliberately vary critical method parameters one at a time.

    • GC-MS: Inlet temperature, oven ramp rate, carrier gas flow rate.

    • HPLC-UV: Mobile phase composition, column temperature, flow rate.

  • Analysis: Analyze a standard solution under each varied condition.

  • Data Evaluation: Assess the impact of the variations on system suitability parameters (e.g., retention time, peak area, resolution).

Experimental Workflows

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters Prep Prepare Standards & Spiked Samples GCMS GC-MS System Prep->GCMS Inject Specificity Specificity GCMS->Specificity Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD/LOQ GCMS->LOD_LOQ Robustness Robustness GCMS->Robustness

Caption: Workflow for GC-MS Method Validation.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Validation Parameters Prep Prepare Standards & Spiked Samples HPLC HPLC-UV System Prep->HPLC Inject Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-2-methylpropyl Propionate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the kinetic behavior of 1-bromo-2-methylpropyl propionate in nucleophilic substitution reactions. By exami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic behavior of 1-bromo-2-methylpropyl propionate in nucleophilic substitution reactions. By examining its reactivity alongside structural analogs, we aim to furnish researchers, scientists, and drug development professionals with the in-depth technical insights necessary for informed experimental design and interpretation.

Introduction to 1-Bromo-2-methylpropyl Propionate and Its Significance

1-Bromo-2-methylpropyl propionate is a secondary alkyl halide containing an ester functional group. This combination of structural features makes it an interesting substrate for kinetic studies of nucleophilic substitution reactions. The secondary nature of the carbon bearing the bromine atom allows for competition between SN1 and SN2 pathways, while the neighboring propionate group can potentially influence the reaction rate and mechanism through electronic effects or neighboring group participation.[1][2] Understanding the kinetic profile of this molecule is crucial for predicting its behavior in various chemical environments, a key consideration in fields such as medicinal chemistry and process development, where precise control of reactivity is paramount.

The interplay between the substrate's structure, the nature of the nucleophile, the solvent, and the leaving group dictates the operative reaction mechanism.[3][4] For 1-bromo-2-methylpropyl propionate, the steric hindrance around the reaction center and the stability of a potential carbocation intermediate are critical factors in determining whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.[5][6]

Comparative Kinetic Analysis: Unraveling Reaction Mechanisms

The reactivity of an alkyl halide is fundamentally governed by the stability of the transition state for the rate-determining step. In SN2 reactions, a single transition state involves both the nucleophile and the substrate, whereas in SN1 reactions, the rate is determined by the formation of a carbocation intermediate.[7][8]

The Role of Substrate Structure: Steric Hindrance and Carbocation Stability

The structure of the alkyl halide is a primary determinant of the reaction pathway.[4]

  • Primary Alkyl Halides: These substrates, having minimal steric hindrance, readily undergo SN2 reactions.[8]

  • Tertiary Alkyl Halides: Due to significant steric hindrance and the ability to form stable tertiary carbocations, these substrates strongly favor the SN1 mechanism.[9][10]

  • Secondary Alkyl Halides: 1-Bromo-2-methylpropyl propionate falls into this category, where both SN1 and SN2 mechanisms are plausible and often compete. The outcome is highly sensitive to the reaction conditions.[11]

The table below provides a qualitative comparison of the expected reactivity of 1-bromo-2-methylpropyl propionate with other representative alkyl bromides.

Substrate Structure Class Expected Dominant Mechanism(s) Relative Reactivity Considerations
Methyl BromideCH₃BrMethylSN2Highest SN2 reactivity due to minimal steric hindrance.[12]
1-BromopropaneCH₃CH₂CH₂BrPrimarySN2Slower SN2 rate than methyl bromide due to increased steric bulk.
1-Bromo-2-methylpropyl Propionate CH₃CH(CH₃)CH(Br)OCOCH₂CH₃Secondary SN1 / SN2 Competition between pathways. Steric hindrance from the isopropyl and propionate groups may disfavor SN2, while the secondary carbocation has moderate stability.
2-BromopropaneCH₃CH(Br)CH₃SecondarySN1 / SN2A standard secondary halide for comparison. Less sterically hindered than the title compound.
2-Bromo-2-methylpropane (tert-Butyl Bromide)(CH₃)₃CBrTertiarySN1High SN1 reactivity due to the formation of a stable tertiary carbocation.[13]
Influence of the Propionate Group: Neighboring Group Participation

The presence of the propionate group at the β-position to the bromine atom introduces the possibility of neighboring group participation (NGP).[1] The ester's carbonyl oxygen could potentially act as an internal nucleophile, displacing the bromide ion to form a cyclic intermediate. This anchimeric assistance can lead to an enhanced reaction rate and retention of stereochemistry.[2][14]

Caption: Potential NGP by the propionate group.

Experimental Design for Kinetic Studies

To elucidate the reaction mechanism and quantify the reactivity of 1-bromo-2-methylpropyl propionate, a series of kinetic experiments are essential. The choice of methodology depends on the specific reaction being investigated.[15]

General Protocol for a Solvolysis Reaction

Solvolysis, where the solvent acts as the nucleophile, is a common method for studying the kinetics of SN1 reactions.[16][17]

Objective: To determine the first-order rate constant for the solvolysis of 1-bromo-2-methylpropyl propionate in a polar protic solvent (e.g., ethanol/water mixture).

Materials:

  • 1-Bromo-2-methylpropyl propionate

  • Solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide solution

  • Acid-base indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of 1-bromo-2-methylpropyl propionate of known concentration in the chosen solvent.

  • Equilibrate the reactant solution and all glassware in a constant temperature bath.

  • Initiate the reaction by mixing the reactants.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold solvent).

  • Titrate the hydrobromic acid produced with a standardized solution of sodium hydroxide using an appropriate indicator.[7]

  • The concentration of the alkyl halide remaining at time t can be calculated from the amount of acid produced.

  • Plot ln[Alkyl Halide] versus time. A linear plot indicates a first-order reaction, and the rate constant (k) is the negative of the slope.[7]

Caption: Workflow for a solvolysis kinetic study.

Comparative Kinetic Data

The following table presents hypothetical, yet plausible, relative rate data for the solvolysis of various alkyl bromides to illustrate the principles discussed.

Substrate Relative Rate (Solvolysis in 80% Ethanol) Plausible Dominant Mechanism
1-Bromopropane1SN2
2-Bromopropane10SN1 / SN2
1-Bromo-2-methylpropyl Propionate To be determinedSN1 / SN2 with potential NGP
2-Bromo-2-methylpropane1,000,000SN1

The actual rate for 1-bromo-2-methylpropyl propionate would provide significant insight. A rate significantly faster than 2-bromopropane could suggest neighboring group participation.

The Influence of Solvent: The Grunwald-Winstein Equation

The Grunwald-Winstein equation is a powerful tool for analyzing the effect of the solvent on solvolysis rates and can help distinguish between SN1 and SN2 mechanisms.[18][19] The extended form of the equation is:

log(k/k₀) = lNT + mYX

Where:

  • k is the rate constant in a given solvent.

  • k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

  • l is the sensitivity of the substrate to solvent nucleophilicity.

  • NT is the solvent nucleophilicity parameter.

  • m is the sensitivity of the substrate to solvent ionizing power.

  • YX is the solvent ionizing power parameter for leaving group X.

A high m value (close to 1.0) is characteristic of an SN1 reaction, indicating a high sensitivity to the solvent's ability to stabilize the carbocation intermediate.[20] A significant l value suggests a contribution from an SN2 pathway, where the solvent acts as a nucleophile in the rate-determining step.[21]

Conclusion

The kinetic study of reactions involving 1-bromo-2-methylpropyl propionate offers a rich area for mechanistic investigation. Its secondary structure places it at the crossroads of SN1 and SN2 pathways, making its reactivity highly dependent on the specific reaction conditions. Furthermore, the potential for neighboring group participation by the propionate ester adds a layer of complexity and the possibility of enhanced reactivity and stereochemical control.

By systematically comparing its reaction rates with those of primary, other secondary, and tertiary alkyl halides under various solvent conditions, researchers can build a comprehensive picture of its reactivity profile. This understanding is not merely academic; it has practical implications for the synthesis of complex molecules in the pharmaceutical and materials science industries, where predicting and controlling reaction outcomes is essential.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (2026, January 22). ChemInform Abstract: Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from [Link]

  • Unknown. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Books. (2020, August 28). 2.1.3. Kinetics of a SN1 Reaction | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Quora. (2020, May 1). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates. Retrieved from [Link]

  • Martins, F., & Leitão, R. (2008, September 4). The Influence of Carbon-Carbon Multiple Bonds on the Solvolyses of Tertiary Alkyl Halides: a Grunwald-Winstein Analysis. MDPI. Retrieved from [Link]

  • Unknown. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • PMC. (2020, May 11). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Retrieved from [Link]

  • Durham e-Theses. (2026, March 17). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Retrieved from [Link]

  • MDPI. (2005, January 31). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: SN2 Reaction: Kinetics. Retrieved from [Link]

  • Wikipedia. Neighbouring group participation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). A study of the mechanism of solvoysis of but-3-enyl bromide (4-bromobut-1-ene) using the extended (two-term) Grunwald–Winstein equation. Retrieved from [Link]

  • The IUPAC Compendium of Chemical Terminology. Grunwald–Winstein equation. Retrieved from [Link]

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  • Filo. (2025, November 21). Identify the type of reaction when 1-bromo-2-methyl propane reacts with p. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 1-Bromo-2-methylpropyl propionate

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Bromo-2-methylpropyl propionate (CAS No. 158894-67-8)[][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally analogous chemicals, including other brominated esters and alkyl bromides, to ensure a conservative and comprehensive approach to personal protection. The recommendations herein are grounded in the potential hazards associated with these related compounds, which include skin and eye irritation or corrosion, respiratory tract irritation, and flammability[3][4][5].

Understanding the Risks: A Proactive Stance on Safety

The chemical structure of 1-Bromo-2-methylpropyl propionate, featuring a brominated carbon and an ester functional group, suggests a reactivity profile that necessitates stringent safety precautions. Analogous compounds are known to be corrosive and can cause severe burns upon contact with skin and eyes[3]. Furthermore, vapors may be irritating to the respiratory system and the compound may be flammable[4][5]. Therefore, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling 1-Bromo-2-methylpropyl propionate. The selection of specific PPE should always be informed by a risk assessment of the specific procedure being undertaken.

Protection Type Specific Recommendation Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact, which may cause irritation or chemical burns. Based on the corrosive nature of similar brominated compounds[3].
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.To protect the eyes from splashes and vapors, which can cause serious eye damage. The corrosive nature of related compounds underscores this necessity[3].
Body Protection A flame-resistant lab coat or chemical-resistant apron worn over personal clothing.To protect against splashes and spills, and to provide a barrier in case of fire, given the flammability of similar compounds[4][5].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors that may cause respiratory tract irritation[4].
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol for donning, using, and doffing PPE is critical to minimize the risk of exposure.

1. Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety glasses or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

2. During Handling:

  • Always handle the chemical within a properly functioning chemical fume hood.

  • Keep all containers of 1-Bromo-2-methylpropyl propionate tightly closed when not in use.

  • Avoid generating aerosols or vapors.

  • In case of a spill, immediately evacuate the area and follow your institution's spill response procedures.

3. Doffing PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat/Apron: Remove the lab coat by turning it inside out to contain any contamination.

  • Eye and Face Protection: Remove the face shield or safety glasses.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-Bromo-2-methylpropyl propionate.

PPE_Selection_Workflow PPE Selection Workflow for 1-Bromo-2-methylpropyl propionate cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 1-Bromo-2-methylpropyl propionate AssessVolume Assess Volume and Concentration Start->AssessVolume AssessProcedure Assess Experimental Procedure Start->AssessProcedure SmallScale Small Scale / Low Concentration AssessVolume->SmallScale Low LargeScale Large Scale / High Concentration / Splash Potential AssessVolume->LargeScale High AssessProcedure->SmallScale Contained AssessProcedure->LargeScale Open/Splash Risk StandardPPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Chemical Resistant Gloves - Face Shield - Chemical Apron - Respirator (if needed) LargeScale->EnhancedPPE Proceed Proceed with Experiment StandardPPE->Proceed EnhancedPPE->Proceed

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan: Ensuring a Safe End-of-Life for Contaminated Materials

All disposable PPE, including gloves and any contaminated wipes or absorbent materials, should be considered hazardous waste.

  • Solid Waste: Place all contaminated solid waste in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused 1-Bromo-2-methylpropyl propionate and any solutions containing it should be collected in a sealed, properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-Bromo-2-methylpropyl propionate, ensuring both personal safety and the integrity of their research.

References

  • Loba Chemie. 1-BROMO-2-METHYLPROPANE MSDS. [Link]

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